molecular formula C45H40N10O17S4 B10784758 PNU-145156E CAS No. 136714-83-5

PNU-145156E

货号: B10784758
CAS 编号: 136714-83-5
分子量: 1121.1 g/mol
InChI 键: WQHXQLSSMJYNOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Suradista is a sulfonated distamycin A derivative exhibiting antiangiogenic activity. Suradista binds to the heparin and the selenate-binding sites on basic fibroblast growth factor (bFGF), thereby blocking the binding of bFGF to the FGF receptor and bFGF-induced vascularization. (NCI)

属性

CAS 编号

136714-83-5

分子式

C45H40N10O17S4

分子量

1121.1 g/mol

IUPAC 名称

7-[[4-[[4-[[5-[[5-[(6,8-disulfonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C45H40N10O17S4/c1-52-19-27(13-35(52)41(56)46-25-7-5-23-9-31(73(61,62)63)17-39(33(23)11-25)75(67,68)69)48-43(58)37-15-29(21-54(37)3)50-45(60)51-30-16-38(55(4)22-30)44(59)49-28-14-36(53(2)20-28)42(57)47-26-8-6-24-10-32(74(64,65)66)18-40(34(24)12-26)76(70,71)72/h5-22H,1-4H3,(H,46,56)(H,47,57)(H,48,58)(H,49,59)(H2,50,51,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)

InChI 键

WQHXQLSSMJYNOJ-UHFFFAOYSA-N

规范 SMILES

CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)O)S(=O)(=O)O)C)C

产品来源

United States

Foundational & Exploratory

PNU-145156E: An In-Depth Technical Guide on its Anti-Angiogenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a synthetic, non-cytotoxic small molecule that exhibits potent anti-angiogenic and antitumor properties. As a sulfonated derivative of distamycin A, its primary mechanism of action lies in its ability to form a stable, yet reversible, complex with heparin-binding growth factors, most notably basic fibroblast growth factor (bFGF). This interaction sterically hinders the growth factor from binding to its cognate receptor on endothelial cells, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and new blood vessel formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, in vitro and in vivo efficacy, and detailed experimental protocols for key assays.

Core Mechanism of Action: Growth Factor Sequestration

This compound functions as a molecular "trap" for pro-angiogenic heparin-binding growth factors. By forming a direct, non-covalent complex with these factors in the extracellular matrix, it effectively sequesters them, preventing their interaction with high-affinity cell surface receptors. This disruption of the growth factor-receptor signaling axis is the cornerstone of its anti-angiogenic effects.

The interaction between this compound and bFGF has been characterized using various biophysical techniques. Time-resolved fluorescence anisotropy and quantitative high-performance affinity chromatography have established a 1:1 stoichiometry for the complex.

Below is a diagram illustrating the core mechanism of this compound.

PNU_Mechanism cluster_0 Extracellular Space cluster_1 Endothelial Cell bFGF bFGF Complex bFGF-PNU-145156E Complex bFGF->Complex FGFR FGF Receptor (FGFR) bFGF->FGFR Binding PNU This compound PNU->Complex Complex->FGFR Binding Blocked Signaling Pro-Angiogenic Signaling Cascade FGFR->Signaling Activation Proliferation Cell Proliferation & Migration Signaling->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Mechanism of this compound action.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueMethodReference
Binding Affinity (Kd) to bFGF ~150 nMTime-Resolved Fluorescence Anisotropy & Affinity Chromatography[1]
In Vivo Antitumor Activity ActiveM5076 murine reticulosarcoma, MXT and S180 fibrosarcoma models[2]
Maximum Tolerated Dose (Phase I) 1050 mg/m²Intravenous administration every 6 weeks

Experimental Protocols

bFGF Binding Assay (Affinity Chromatography)

This protocol outlines a method to determine the binding affinity of this compound to bFGF using affinity chromatography.

Materials:

  • Recombinant human bFGF

  • This compound

  • CNBr-activated Sepharose 4B

  • Coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (1 M ethanolamine, pH 8.0)

  • Wash buffer (0.1 M acetate buffer, 0.5 M NaCl, pH 4.0, and 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

  • Equilibration/Wash Buffer (Phosphate-buffered saline, PBS)

  • Elution buffer (e.g., high salt concentration or pH shift)

  • HPLC system with a UV detector

Procedure:

  • Immobilization of bFGF:

    • Swell and wash the CNBr-activated Sepharose 4B resin with 1 mM HCl.

    • Dissolve recombinant human bFGF in coupling buffer.

    • Mix the bFGF solution with the washed resin and incubate overnight at 4°C with gentle agitation.

    • Block any remaining active groups on the resin by incubating with blocking buffer for 2 hours at room temperature.

    • Wash the resin with alternating cycles of wash buffer at low and high pH to remove non-covalently bound protein.

    • Pack the bFGF-coupled resin into an HPLC column.

  • Affinity Chromatography:

    • Equilibrate the bFGF column with PBS at a constant flow rate.

    • Inject a known concentration of this compound onto the column.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.

    • The retention time of this compound is directly proportional to its affinity for the immobilized bFGF.

    • To determine the dissociation constant (Kd), perform competition experiments by co-injecting this compound with varying concentrations of a known bFGF ligand or by analyzing the shape of the elution peak at different this compound concentrations.

Endothelial Cell Proliferation Assay

This protocol describes a method to assess the inhibitory effect of this compound on bFGF-induced endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM) supplemented with growth factors

  • Basal medium (EGM without growth factors)

  • Recombinant human bFGF

  • This compound

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed HUVECs into 96-well plates at a density of 5,000 cells/well in complete EGM and allow them to adhere overnight.

  • Starvation:

    • Aspirate the complete medium and replace it with basal medium. Incubate the cells for 24 hours to synchronize them in a quiescent state.

  • Treatment:

    • Prepare serial dilutions of this compound in basal medium.

    • Prepare a solution of bFGF in basal medium at a concentration known to induce robust proliferation (e.g., 10 ng/mL).

    • Pre-incubate the this compound dilutions with the bFGF solution for 1 hour at 37°C to allow complex formation.

    • Add the this compound/bFGF mixtures to the starved HUVECs. Include controls for basal medium alone, bFGF alone, and this compound alone.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Assessment:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the bFGF-only control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy in M5076 Murine Reticulosarcoma Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound.

Materials:

  • M5076 murine reticulosarcoma cells

  • Female C57BL/6 mice (6-8 weeks old)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest M5076 cells from culture and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound intravenously at a predetermined dose and schedule. The control group receives an equivalent volume of the vehicle.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive morbidity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the antitumor effect.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Signaling_Pathway cluster_0 This compound Intervention cluster_1 bFGF Signaling Pathway bFGF bFGF Complex bFGF-PNU-145156E Complex bFGF->Complex FGFR FGFR bFGF->FGFR Binds PNU This compound PNU->Complex Complex->FGFR Inhibits Binding RAS_RAF RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF PI3K PI3K/AKT Pathway FGFR->PI3K Transcription Gene Transcription RAS_RAF->Transcription PI3K->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound inhibits bFGF signaling.

Experimental_Workflow Start Hypothesis: This compound inhibits angiogenesis Binding In Vitro Binding Assays (e.g., Affinity Chromatography) Start->Binding Cell_Culture In Vitro Cell-Based Assays (Proliferation, Migration) Binding->Cell_Culture In_Vivo In Vivo Tumor Models (e.g., M5076) Cell_Culture->In_Vivo Data_Analysis Data Analysis (Kd, IC50, Tumor Growth Inhibition) In_Vivo->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for this compound.

Conclusion

This compound represents a targeted anti-angiogenic agent with a well-defined mechanism of action. Its ability to sequester heparin-binding growth factors, particularly bFGF, provides a clear rationale for its antitumor effects observed in preclinical models. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds for therapeutic applications in oncology and other angiogenesis-dependent diseases. The potentiation of cytotoxic drug efficacy without an increase in toxicity further highlights its potential as a valuable component of combination cancer therapies.

References

An In-depth Technical Guide to PNU-145156E (Formerly FCE 26644): A Novel Growth Factor-Complexing Anti-Angiogenic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, formerly known as FCE 26644, is a synthetic, non-cytotoxic molecule that represents a unique class of anti-cancer agents. Its mechanism of action is centered on the formation of a reversible complex with key angiogenic growth factors, thereby inhibiting their ability to promote neovascularization, a critical process for solid tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, summarizing its preclinical anti-tumor activity, pharmacokinetic profile from a Phase I clinical trial, and detailed methodologies of key experimental studies. The information is presented to facilitate further research and development of this and similar growth factor-complexing molecules.

Introduction

This compound is a sulfonated derivative of distamycin A. Unlike traditional cytotoxic chemotherapies, this compound exerts its anti-tumor effects by targeting the tumor microenvironment. It specifically complexes with growth factors such as basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF), preventing their interaction with their respective cell surface receptors.[1] This mode of action leads to the inhibition of angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to growing tumors.[1] Preclinical studies have demonstrated its efficacy in various murine tumor models, both as a standalone agent and in combination with conventional cytotoxic drugs, without a concomitant increase in toxicity.[2] A Phase I clinical trial has established its safety profile and pharmacokinetic parameters in patients with solid tumors.

Mechanism of Action

The primary mechanism of action of this compound is the sequestration of pro-angiogenic growth factors. By forming a stable, yet reversible, complex with molecules like bFGF, this compound effectively reduces the concentration of these factors available to bind to and activate their receptors on endothelial cells. This disruption of growth factor signaling inhibits endothelial cell proliferation and migration, key steps in the angiogenic cascade.

PNU-145156E_Mechanism_of_Action cluster_inhibition Inhibition by this compound GF Growth Factors (e.g., bFGF, PDGF) Complex Growth Factor-PNU-145156E Complex GF->Complex Receptor Growth Factor Receptor GF->Receptor Binds to PNU This compound PNU->Complex Forms Complex Angiogenesis Angiogenesis Complex->Angiogenesis Inhibits EndothelialCell Endothelial Cell Receptor->EndothelialCell Activates EndothelialCell->Angiogenesis Promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports

Figure 1: Mechanism of Action of this compound.

Preclinical Antitumor Activity

This compound has demonstrated significant anti-tumor activity in a range of preclinical murine tumor models. Its efficacy has been observed against solid tumors that are dependent on angiogenesis for growth.

Single-Agent Activity
Tumor ModelTreatment ScheduleKey Findings
M5076 ReticulosarcomaNot specifiedInhibition of tumor growth
MXT FibrosarcomaNot specifiedInhibition of tumor growth
S180 FibrosarcomaNot specifiedInhibition of tumor growth
B16F10 MelanomaNot specifiedInactive

Table 1: Summary of Single-Agent Preclinical Antitumor Activity of this compound.[1]

Combination Therapy

Studies have shown that this compound can potentiate the anti-tumor efficacy of cytotoxic drugs without increasing their toxicity.

Tumor ModelCombination AgentKey Findings
M5076 ReticulosarcomaDoxorubicinSignificantly increased antitumor activity
M5076 ReticulosarcomaCyclophosphamideSignificantly increased antitumor activity; no enhanced myelotoxicity
M5076 ReticulosarcomaMethoxymorpholinyldoxorubicinSignificantly increased antitumor activity
M5076 Reticulosarcoma9-aminocamptothecinSignificantly increased antitumor activity

Table 2: Preclinical Antitumor Activity of this compound in Combination with Cytotoxic Agents.[2]

Phase I Clinical Trial and Pharmacokinetics

A Phase I clinical study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound in patients with solid tumors.

Study Design and Results
ParameterValue
Number of Patients29
Dosing ScheduleIntravenous administration every 6 weeks
Dose Levels100-1050 mg/m²
Maximum Tolerated Dose (MTD)1050 mg/m²
Dose-Limiting Toxicities (DLTs)Thrombophlebitis, pulmonary embolism, grade 3 dyspnea
Objective Tumor ResponsesNone observed
Disease StabilizationAchieved in four patients

Table 3: Summary of Phase I Clinical Trial Results for this compound.

Pharmacokinetic Parameters

This compound exhibited a triexponential decay from circulation.

Pharmacokinetic ParameterValue
Terminal Half-life (t½)Approximately 1 month

Table 4: Key Pharmacokinetic Parameter of this compound from Phase I Clinical Trial.

Detailed Experimental Protocols

In Vivo Murine Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with cytotoxic agents, in murine solid tumor models.

Animal Model: Female C57BL/6 x DBA/2 F1 (BDF1) mice.

Tumor Cell Line: M5076 murine reticulosarcoma cells.

Procedure:

  • M5076 tumor fragments (approximately 20-30 mg) are implanted subcutaneously into the flank of the mice.

  • Treatment is initiated when tumors reach a palpable size.

  • This compound is administered intravenously (i.v.) at its optimal dose.

  • For combination studies, cytotoxic agents (e.g., doxorubicin, cyclophosphamide) are administered at their respective optimal doses and schedules.

  • Tumor growth is monitored by measuring tumor diameters with a caliper. Tumor volume is calculated using the formula: (length x width²)/2.

  • The efficacy of the treatment is assessed by comparing the tumor growth in treated groups to the control group.

  • Toxicity is monitored by recording body weight changes and observing the general health of the animals.

In_Vivo_Tumor_Model_Workflow Start Start Implantation Subcutaneous Implantation of M5076 Tumor Fragments Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Treatment Treatment Initiation (this compound +/- Cytotoxic Agent) TumorGrowth->Treatment Monitoring Tumor Growth and Toxicity Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, etc.) Monitoring->Endpoint End End Endpoint->End

Figure 2: Experimental Workflow for In Vivo Tumor Models.
In Vitro Cytotoxicity Assay

Objective: To determine if this compound modulates the cytotoxic activity of other anti-cancer drugs in vitro.

Cell Line: M5076 murine reticulosarcoma cells.

Procedure:

  • M5076 cells are seeded in 96-well plates and allowed to adhere.

  • Cells are exposed to various concentrations of the cytotoxic drug (e.g., doxorubicin) in the presence or absence of a fixed concentration of this compound.

  • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.

  • The IC50 (concentration of drug that inhibits cell growth by 50%) is calculated for the cytotoxic drug alone and in combination with this compound.

  • The results are analyzed to determine if this compound enhances the cytotoxicity of the other agent.

Chick Chorioallantoic Membrane (CAM) Assay

Objective: To assess the anti-angiogenic activity of this compound in vivo.

Model: Fertilized chicken eggs.

Procedure:

  • Fertilized chicken eggs are incubated for 3-4 days.

  • A small window is made in the shell to expose the chorioallantoic membrane (CAM).

  • A carrier substance (e.g., a sterile filter paper disc or a slow-release pellet) containing this compound is placed on the CAM.

  • The eggs are re-sealed and incubated for a further 2-3 days.

  • The CAM is then examined under a stereomicroscope to assess the degree of vascularization in the area surrounding the implant.

  • Inhibition of angiogenesis is determined by a reduction in the number and density of blood vessels compared to a control implant.

Signaling Pathways and Logical Relationships

The inhibitory effect of this compound on angiogenesis is a direct consequence of its ability to sequester growth factors, thereby preventing the activation of downstream signaling pathways in endothelial cells.

Signaling_Pathway_Inhibition bFGF bFGF FGFR FGF Receptor bFGF->FGFR Activates PNU This compound PNU->bFGF Complexes with (Inhibits) PI3K_Akt PI3K/Akt Pathway FGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration

Figure 3: Inhibition of bFGF Signaling by this compound.

Conclusion

This compound is a novel anti-angiogenic agent with a distinct mechanism of action that involves the direct complexation with pro-angiogenic growth factors. Preclinical studies have demonstrated its anti-tumor efficacy, particularly in combination with cytotoxic agents, without exacerbating toxicity. The Phase I clinical trial has provided valuable information on its safety and pharmacokinetic profile in humans. The detailed experimental protocols provided in this guide serve as a resource for researchers interested in further investigating the therapeutic potential of this compound and other molecules in its class. Further studies are warranted to explore its efficacy in specific tumor types and in combination with other targeted therapies.

References

PNU-145156E: A Technical Guide to a Growth Factor Complexing Molecule for Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E is a synthetic, non-cytotoxic small molecule that demonstrates anti-angiogenic and anti-tumor properties through its unique mechanism of complexing with heparin-binding growth factors.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, quantitative binding affinities, and detailed experimental protocols. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of growth factor sequestration as an anti-cancer strategy.

Introduction

This compound, also known as FCE 26644, is a naphthalene sulfonic distamycin A derivative.[4] It emerged from a class of compounds designed to inhibit neo-angiogenesis, the formation of new blood vessels, which is a critical process for solid tumor growth and metastasis.[4][5] Unlike traditional cytotoxic agents, this compound exerts its anti-tumor effects by forming a reversible complex with pro-angiogenic growth factors, thereby preventing their interaction with their cognate receptors on endothelial cells.[1][2][3] The primary target of this compound is basic fibroblast growth factor (bFGF), a potent inducer of endothelial cell proliferation and migration.[4][5] Additionally, evidence suggests that this compound may also exhibit activity against other growth factors, such as insulin-like growth factor-1 (IGF-1).

This guide will delve into the molecular interactions, biological effects, and the experimental methodologies used to characterize this compound, providing a foundational resource for further research and development.

Mechanism of Action

The principal mechanism of action of this compound is the direct binding to and sequestration of heparin-binding growth factors, most notably bFGF.[4][5] This interaction is characterized by the following key features:

  • Reversible Complex Formation: this compound forms a tight yet reversible complex with bFGF.[4]

  • Stoichiometry: The binding stoichiometry between this compound and bFGF is 1:1.[4]

  • Nature of Interaction: The forces stabilizing the complex are primarily electrostatic and hydrophobic in nature, with a lesser contribution from hydrogen bonding.[4]

  • Functional Consequence: By binding to bFGF, this compound induces conformational changes in the growth factor, which hinders its interaction with heparin and prevents the biologically effective dimerization required for receptor activation.[6] This, in turn, inhibits the bFGF-induced signaling cascade that leads to endothelial cell proliferation and migration.

In addition to its well-documented effects on bFGF, this compound has also been reported to possess anti-insulin-like growth factor-1 (IGF-1) activity. The IGF-1 signaling pathway is also implicated in tumor growth and survival.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity of this compound for Basic Fibroblast Growth Factor (bFGF)

ParameterValueMethodReference
Dissociation Constant (Kd)145 nMPicosecond Time-Resolved Fluorescence Emission[4]
Dissociation Constant (Kd)174 nMTime-Resolved Anisotropy[4]
Dissociation Constant (Kd)150 nMQuantitative High-Performance Affinity Chromatography[4]

Table 2: In Vitro Cellular Activity of this compound

AssayTargetEffectIC50Cell LineReference
Endothelial Cell Proliferation (bFGF-induced)bFGF SignalingInhibition of proliferationNot ReportedNot Specified[7]
Endothelial Cell Motility (bFGF-induced)bFGF SignalingInhibition of motilityNot ReportedNot Specified[7]
Anti-IGF-1 ActivityIGF-1 SignalingInhibition of IGF-1 activityNot ReportedNSCLC cell lines

Table 3: Phase I Clinical Trial Summary of this compound

ParameterFindingReference
Maximum Tolerated Dose (MTD)1050 mg/m²[8]
Dose-Limiting ToxicitiesThrombophlebitis, pulmonary embolism, grade 3 dyspnea[8]
Antitumor ActivityNo objective tumor responses observed; disease stabilization in 4 patients (2 NSCLC, 1 mesothelioma, 1 renal cell carcinoma)[8]
Effect on Serum bFGFNo significant change in serum bFGF levels[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

bFGF Binding Affinity Measurement

4.1.1. Picosecond Time-Resolved Fluorescence Emission and Anisotropy

This method is employed to determine the binding affinity and stoichiometry of this compound to bFGF in solution.

  • Principle: The fluorescence lifetime of this compound changes upon binding to bFGF. By titrating this compound with increasing concentrations of bFGF and measuring the corresponding changes in fluorescence lifetime, a binding isotherm can be generated to calculate the dissociation constant (Kd). Time-resolved anisotropy measures the rotational correlation time of the complex, which can be used to determine the size and stoichiometry of the complex.[4]

  • Protocol Outline:

    • Prepare solutions of this compound at a fixed concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a series of solutions containing a fixed concentration of this compound and increasing concentrations of human recombinant bFGF.

    • Excite the samples with a picosecond pulsed laser at the appropriate wavelength for this compound.

    • Measure the time-resolved fluorescence decay using a time-correlated single-photon counting (TCSPC) system.

    • For anisotropy measurements, use vertically polarized excitation light and measure the parallel and perpendicular components of the fluorescence emission.

    • Analyze the fluorescence decay data to determine the fluorescence lifetime at each bFGF concentration.

    • Fit the binding isotherm (change in lifetime vs. bFGF concentration) to a suitable binding model using non-linear least-squares analysis to determine the Kd.

    • Analyze the anisotropy decay to calculate the rotational correlation time and determine the stoichiometry of the complex.

4.1.2. Quantitative High-Performance Affinity Chromatography (HPAC)

HPAC is utilized as an independent method to verify the binding affinity of this compound to bFGF.

  • Principle: bFGF is immobilized on a chromatography column. A known amount of this compound is injected onto the column, and its retention time is measured. The retention time is directly related to the affinity of this compound for the immobilized bFGF.

  • Protocol Outline:

    • Covalently immobilize human recombinant bFGF onto a suitable HPLC column matrix (e.g., silica-based support with an appropriate linker).

    • Equilibrate the column with a mobile phase (e.g., phosphate buffer at a physiological pH).

    • Inject a small, known amount of this compound onto the column.

    • Monitor the elution of this compound using a UV-Vis detector at its maximum absorbance wavelength.

    • Determine the retention time of this compound.

    • The dissociation constant (Kd) can be calculated from the retention factor, which is determined from the retention time of this compound and a non-retained marker.

In Vitro Angiogenesis Assays

4.2.1. Endothelial Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit bFGF-induced endothelial cell proliferation.

  • Principle: Endothelial cells are stimulated to proliferate with bFGF in the presence or absence of this compound. Cell proliferation is quantified using methods such as MTT assay or BrdU incorporation.

  • Protocol Outline (using HUVECs):

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.[9]

    • Allow the cells to adhere overnight.

    • Starve the cells in a serum-free or low-serum medium for 4-6 hours.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with a predetermined optimal concentration of bFGF (e.g., 10 ng/mL). Include control wells with no treatment, bFGF alone, and this compound alone.

    • Incubate the plates for 48-72 hours.

    • Quantify cell proliferation using an MTT assay. Add MTT reagent to each well, incubate for 4 hours, and then solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.

4.2.2. Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on bFGF-induced endothelial cell migration.

  • Principle: Endothelial cells are placed in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant (bFGF) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

  • Protocol Outline (using bEnd.3 cells):

    • Coat the underside of the Transwell inserts (8 µm pore size) with a suitable extracellular matrix protein (e.g., fibronectin or gelatin).

    • Seed murine brain endothelial cells (bEnd.3) in the upper chamber of the Transwell inserts in a serum-free medium.[6][10][11]

    • Add bFGF (e.g., 20 ng/mL) to the lower chamber as a chemoattractant.

    • Add various concentrations of this compound to both the upper and lower chambers to ensure a stable concentration gradient is not formed, but rather a uniform inhibition is tested.

    • Incubate for 4-6 hours to allow for cell migration.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

    • Calculate the percentage of inhibition of migration and determine the IC50 value.

In Vivo Angiogenesis Models

4.3.1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis and anti-angiogenic compounds.

  • Principle: Fertilized chicken eggs are incubated to allow the development of the chorioallantoic membrane, a highly vascularized extraembryonic membrane. A test substance is applied to the CAM, and its effect on blood vessel formation is observed.

  • Protocol Outline:

    • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

    • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

    • On day 8 or 9, place a sterile filter paper disc or a carrier of choice (e.g., a methylcellulose disc) containing bFGF and different concentrations of this compound onto the CAM.

    • Seal the window and continue incubation for another 48-72 hours.

    • Observe and photograph the CAM under a stereomicroscope.

    • Quantify the angiogenic response by counting the number of blood vessel branch points within the area of the disc or by using image analysis software to measure vessel density.

4.3.2. Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel containing angiogenic factors.

  • Principle: Matrigel, a basement membrane extract, is mixed with an angiogenic stimulus (bFGF) and injected subcutaneously into mice. The Matrigel solidifies, and host endothelial cells invade the plug and form new blood vessels. The extent of angiogenesis is quantified.

  • Protocol Outline:

    • Thaw Matrigel on ice.

    • Mix Matrigel with bFGF (e.g., 100-200 ng/mL) and heparin.

    • In the treatment groups, add various concentrations of this compound to the Matrigel mixture.

    • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice (e.g., C57BL/6).

    • After 7-14 days, excise the Matrigel plugs.

    • Quantify angiogenesis by:

      • Measuring the hemoglobin content of the plugs using a Drabkin's reagent-based assay as an index of blood vessel formation.

      • Histological analysis: Fix, embed, and section the plugs. Stain with an endothelial cell marker (e.g., CD31) and quantify the microvessel density.

Mandatory Visualizations

Signaling Pathways

bFGF_Signaling_Pathway PNU This compound bFGF bFGF PNU->bFGF FGFR FGFR1 bFGF->FGFR Binding PLCg PLCγ FGFR->PLCg Activation PKC PKC PLCg->PKC Activation ERK ERK PKC->ERK Activation Migration Cell Migration ERK->Migration Proliferation Cell Proliferation ERK->Proliferation IGF1_Signaling_Pathway PNU This compound IGF1 IGF-1 PNU->IGF1 IGF1R IGF-1R IGF1->IGF1R Binding PI3K PI3K IGF1R->PI3K Activation MAPK MAPK IGF1R->MAPK Activation Akt Akt PI3K->Akt Activation Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development cluster_clinical Clinical Evaluation Binding Binding Affinity (Fluorescence, HPAC) Proliferation Endothelial Cell Proliferation Assay Binding->Proliferation Functional Validation Migration Endothelial Cell Migration Assay Binding->Migration Functional Validation CAM CAM Assay Proliferation->CAM In Vivo Confirmation Matrigel Matrigel Plug Assay Proliferation->Matrigel In Vivo Confirmation Migration->CAM In Vivo Confirmation Migration->Matrigel In Vivo Confirmation Efficacy Antitumor Efficacy (Xenograft Models) CAM->Efficacy Matrigel->Efficacy Toxicity Toxicology Studies (Animal Models) PhaseI Phase I Clinical Trial (Safety, MTD) Toxicity->PhaseI Clinical Translation Efficacy->PhaseI Clinical Translation

References

PNU-145156E: A Technical Guide to its Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a synthetic, polysulfonated derivative of distamycin A with potent anti-angiogenic properties. This technical guide provides an in-depth overview of the core mechanism of action, preclinical efficacy, and clinical evaluation of this compound as an inhibitor of angiogenesis. The primary mechanism of this compound involves the direct sequestration of pro-angiogenic growth factors, most notably basic fibroblast growth factor (bFGF), thereby preventing their interaction with their cognate receptors on endothelial cells. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved in the anti-angiogenic effects of this compound.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis. Solid tumors, to grow beyond a few millimeters in size, require an independent blood supply to provide oxygen and nutrients and to remove metabolic waste. This has made the inhibition of angiogenesis a key therapeutic strategy in oncology. This compound emerged as a promising anti-angiogenic agent due to its unique mechanism of action. Structurally similar to suramin, this compound is a polyanionic molecule designed to form complexes with various growth factors implicated in the neovascularization process.[1] Its primary target is basic fibroblast growth factor (bFGF), a potent mitogen for endothelial cells.[1][2]

Mechanism of Action: Sequestration of Pro-Angiogenic Growth Factors

The principal anti-angiogenic effect of this compound is mediated through its ability to bind to and sequester pro-angiogenic growth factors, with a particular affinity for bFGF.[1][2] This direct interaction prevents bFGF from binding to its high-affinity fibroblast growth factor receptors (FGFRs) on the surface of endothelial cells.[1] The binding of bFGF to FGFRs is a critical step in initiating the downstream signaling cascade that leads to endothelial cell proliferation, migration, and differentiation—all essential components of angiogenesis.

By forming a complex with bFGF, this compound effectively reduces the bioavailability of this key angiogenic stimulator in the tumor microenvironment. This sequestration disrupts the bFGF-FGFR signaling axis, thereby inhibiting the angiogenic switch required for tumor expansion.

Downstream Signaling Pathway Inhibition

The sequestration of bFGF by this compound prevents the dimerization and autophosphorylation of FGFRs, which in turn blocks the activation of major downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways. These pathways are crucial for relaying the pro-angiogenic signal to the nucleus, leading to the transcription of genes involved in cell proliferation, survival, and migration.

bFGF_Signaling_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound bFGF bFGF This compound->bFGF This compound->bFGF Sequestration PNU-bFGF Complex This compound-bFGF Complex (Inactive) FGFR FGFR bFGF->FGFR Ras Ras FGFR->Ras PI3K PI3K FGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Survival Survival Akt->Survival

Figure 1: Mechanism of this compound Action

Quantitative Data

Binding Affinity

This compound exhibits a high affinity for bFGF, a key parameter in its mechanism of action. The dissociation constant (Kd) for the this compound:bFGF complex has been determined using biophysical methods.

ParameterValueMethodReference
Dissociation Constant (Kd)145 - 174 nMPicosecond time-resolved fluorescence emission and anisotropy[3]
In Vitro Anti-Angiogenic Activity

This compound has been shown to inhibit key processes in angiogenesis, including endothelial cell proliferation and migration, in a dose-dependent manner.

AssayCell TypeStimulantEffectIC50Reference
ProliferationBovine Aortic and Capillary Endothelial CellsbFGFInhibitionData not available[1]
MotilityEndothelial CellsbFGFInhibitionData not available[1]
In Vivo Anti-Tumor and Anti-Angiogenic Activity

Preclinical studies in murine models have demonstrated the anti-tumor efficacy of this compound in various solid tumor types.

Tumor ModelHostTreatment ScheduleTumor Growth InhibitionMicrovessel DensityReference
M5076 ReticulosarcomaMurineData not availableSignificantData not available[1][4]
MXT FibrosarcomaMurineData not availableSignificantData not available[1]
S180 Sarcoma (bFGF-producing)MurineData not availableSignificantData not available[1]

Experimental Protocols

bFGF Binding Assay (General Protocol)

Objective: To determine the binding affinity of this compound to bFGF.

Method: Picosecond time-resolved fluorescence emission and anisotropy.

  • A solution of this compound is prepared in a suitable buffer.

  • The intrinsic fluorescence of this compound is measured.

  • Increasing concentrations of recombinant human bFGF are titrated into the this compound solution.

  • Changes in the fluorescence lifetime and anisotropy of this compound upon binding to bFGF are monitored.

  • The data are fitted to a binding isotherm to calculate the dissociation constant (Kd).

Endothelial Cell Proliferation Assay (General Protocol)

Objective: To assess the effect of this compound on bFGF-induced endothelial cell proliferation.

Method: MTT or BrdU incorporation assay.

  • Endothelial cells (e.g., HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are serum-starved for 24 hours to synchronize their cell cycles.

  • Cells are pre-treated with various concentrations of this compound for a specified period.

  • bFGF is added to the wells to stimulate proliferation.

  • After a 48-72 hour incubation period, cell proliferation is quantified using an MTT or BrdU assay.

  • The IC50 value is calculated from the dose-response curve.

Endothelial Cell Migration Assay (General Protocol)

Objective: To evaluate the inhibitory effect of this compound on endothelial cell migration.

Method: Boyden chamber assay or wound healing (scratch) assay.

Boyden Chamber Assay:

  • The lower chamber of a Transwell insert is filled with media containing a chemoattractant (e.g., bFGF).

  • Endothelial cells, pre-treated with different concentrations of this compound, are seeded in the upper chamber.

  • After incubation, non-migrated cells on the upper surface of the membrane are removed.

  • Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

Wound Healing Assay:

  • A confluent monolayer of endothelial cells is "wounded" by creating a scratch with a pipette tip.

  • The cells are treated with various concentrations of this compound in the presence of bFGF.

  • The rate of wound closure is monitored and quantified over time using microscopy.

In Vivo Tumor Xenograft Model (General Protocol)

Objective: To determine the anti-tumor and anti-angiogenic efficacy of this compound in vivo.

Method: Subcutaneous tumor implantation in immunocompromised mice.

  • Tumor cells (e.g., M5076, MXT, or S180) are injected subcutaneously into the flank of immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • This compound is administered to the treatment group according to a defined dosing schedule.

  • Tumor volume is measured regularly with calipers.

  • At the end of the study, tumors are excised, and microvessel density is quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31).

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding bFGF Binding (Fluorescence Anisotropy) Proliferation Endothelial Cell Proliferation (MTT/BrdU) Migration Endothelial Cell Migration (Boyden/Wound) CAM Chick Chorioallantoic Membrane (CAM) Assay Migration->CAM Functional Validation Tumor Tumor Xenograft Model (e.g., M5076, MXT) CAM->Tumor Efficacy Testing Clinical Phase I Clinical Trial Tumor->Clinical Clinical Translation Start Preclinical Evaluation Start->Binding Mechanism Start->Proliferation Cellular Effects Start->Migration Cellular Effects

References

An In-Depth Technical Guide to the Effect of PNU-145156E on the bFGF Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E is a synthetic, polyanionic, polysulfonated derivative of distamycin A that has demonstrated anti-angiogenic and anti-tumor properties.[1] Its primary mechanism of action involves the direct modulation of the basic Fibroblast Growth Factor (bFGF) signaling pathway. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies associated with the effect of this compound on bFGF signaling.

Introduction to the bFGF Signaling Pathway

Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a potent mitogen and a key regulator of angiogenesis, cell proliferation, differentiation, and migration. The bFGF signaling cascade is initiated by the binding of bFGF to its high-affinity Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. This interaction is critically dependent on the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors. The formation of a ternary complex between bFGF, FGFR, and HSPG leads to receptor dimerization, autophosphorylation of the intracellular kinase domains, and the subsequent activation of downstream signaling pathways.

The principal downstream cascades activated by bFGF include:

  • RAS-MAPK/ERK Pathway: Primarily involved in cell proliferation and differentiation.

  • PI3K-AKT Pathway: Crucial for cell survival and proliferation.

  • PLCγ Pathway: Regulates calcium signaling and protein kinase C (PKC) activation.

  • STAT Pathway: Involved in transcriptional regulation.

Dysregulation of the bFGF signaling pathway is implicated in various pathological conditions, including cancer, where it contributes to tumor growth and angiogenesis.

Mechanism of Action of this compound on bFGF Signaling

This compound exerts its inhibitory effect on the bFGF signaling pathway through a direct extracellular mechanism. It does not directly interact with the FGF receptors but instead targets the bFGF ligand itself.

Direct Binding to bFGF

This compound binds directly to bFGF in a tight yet reversible manner.[2][3] This interaction has been characterized with a 1:1 stoichiometry.[3] The binding is primarily driven by electrostatic and hydrophobic forces.[3]

Induction of Conformational Change and Destabilization

Upon binding to bFGF, this compound induces a conformational change in the growth factor.[2] This structural alteration renders the bFGF molecule less stable.[2]

Inhibition of Heparin Binding and Dimerization

The conformational changes induced by this compound are critical as they prevent the interaction of bFGF with heparin and heparan sulfate proteoglycans (HSPGs).[2] As HSPGs are essential co-factors for the stable binding of bFGF to its receptor, this inhibition is a key step in the mechanism of action of this compound. By preventing heparin binding, this compound effectively blocks the formation of the biologically active bFGF-FGFR-HSPG ternary complex and the subsequent dimerization of the growth factor.[2]

Inhibition of Receptor Binding and Downstream Signaling

By preventing the formation of the active signaling complex, this compound ultimately inhibits the binding of bFGF to its receptor, thereby blocking the activation of downstream intracellular signaling pathways such as the RAS-MAPK/ERK and PI3K-AKT cascades.[1] This leads to the inhibition of bFGF-induced cellular responses, most notably cell proliferation and motility.[1][4]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound with bFGF and its effect on bFGF-mediated cellular processes.

Table 1: Binding Affinity of this compound for bFGF

ParameterValueMethodReference
Dissociation Constant (Kd)145 nMPicosecond time-resolved fluorescence emission[3]
Dissociation Constant (Kd)174 nMTime-resolved anisotropy[3]
Stoichiometry (this compound:bFGF)1:1Rotational correlation time[3]

Table 2: Effect of this compound on bFGF-Induced Cellular Responses

Cellular ResponseEffect of this compoundCell TypeQuantitative Data (IC50)Reference
Cell ProliferationInhibitionEndothelial cellsNot explicitly reported[1][4]
Cell MotilityInhibitionEndothelial cellsNot explicitly reported[1]

Note: While the inhibitory effect of this compound on bFGF-induced cell proliferation is documented, a specific IC50 value has not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on the bFGF signaling pathway.

bFGF-Induced Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the inhibitory effect of this compound on bFGF-induced cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Recombinant human bFGF

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM containing 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Serum Starvation: After 24 hours, aspirate the medium and wash the cells with PBS. Add 100 µL of serum-free EGM and incubate for another 24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of this compound in serum-free EGM. Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add bFGF to the wells to a final concentration of 10 ng/mL (or a predetermined optimal concentration). Include control wells with no bFGF and wells with bFGF but no this compound.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the bFGF-treated control. Plot the inhibition percentage against the this compound concentration to determine the IC50 value.

Western Blot Analysis of bFGF-Induced ERK Phosphorylation

This protocol is for determining the effect of this compound on the activation of the downstream ERK/MAPK pathway.

Materials:

  • HUVECs

  • EGM with 2% FBS

  • Recombinant human bFGF

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Serum Starvation: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Serum starve the cells in EGM with 0.5% FBS for 24 hours.

  • Treatment: Pre-treat the cells with the desired concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 10 ng/mL bFGF for 10-15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL detection reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal.

Heparin-bFGF Binding Inhibition Assay

This protocol is to confirm the ability of this compound to inhibit the binding of bFGF to heparin.

Materials:

  • Heparin-Sepharose beads or heparin-coated plates

  • Recombinant human bFGF

  • This compound

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-bFGF antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

Procedure:

  • Plate Coating (if using plates): Coat a 96-well plate with heparin overnight at 4°C. Wash and block the plate.

  • Inhibition Reaction: In separate tubes, pre-incubate a fixed concentration of bFGF with increasing concentrations of this compound for 1 hour at room temperature in binding buffer.

  • Binding to Heparin: Add the bFGF/PNU-145156E mixtures to the heparin-coated wells (or incubate with heparin-sepharose beads) and incubate for 2 hours at room temperature.

  • Washing: Wash the wells/beads thoroughly with wash buffer to remove unbound bFGF.

  • Detection:

    • Add the anti-bFGF primary antibody and incubate for 1 hour.

    • Wash and add the HRP-conjugated secondary antibody for 1 hour.

    • Wash and add the TMB substrate.

    • Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: A decrease in absorbance with increasing concentrations of this compound indicates inhibition of bFGF-heparin binding.

Visualizations

Signaling Pathways and Experimental Workflows

bFGF_Signaling_Pathway bFGF bFGF FGFR FGFR bFGF->FGFR HSPG HSPG HSPG->FGFR Co-receptor PNU This compound PNU->bFGF Binds & Induces Conformational Change RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Experimental_Workflow_Proliferation cluster_workflow bFGF-Induced Cell Proliferation Assay A 1. Seed Endothelial Cells B 2. Serum Starve Cells A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with bFGF C->D E 5. Incubate for 48h D->E F 6. Add MTT Reagent E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570nm) G->H I 9. Calculate % Inhibition & IC50 H->I Experimental_Workflow_WesternBlot cluster_workflow Western Blot for p-ERK A 1. Culture & Serum Starve Cells B 2. Pre-treat with this compound A->B C 3. Stimulate with bFGF B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Transfer D->E F 6. Probe with anti-p-ERK E->F G 7. Detect Signal F->G H 8. Re-probe with anti-total-ERK G->H I 9. Densitometry Analysis H->I

References

An In-depth Technical Guide to PNU-145156E: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a synthetic sulfonated derivative of distamycin A. Unlike its parent compound, which primarily acts as a DNA minor groove binder, this compound exhibits its antitumor potential through a distinct mechanism of action: the inhibition of angiogenesis. This is achieved by complexing with key pro-angiogenic growth factors, notably basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF), thereby preventing their interaction with their respective cell surface receptors. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and the underlying structure-activity relationships. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this area.

Core Compound: this compound

This compound is a dimeric sulfonated distamycin A derivative. The core structure consists of two distamycin-like moieties linked by a central carbonyl group. Each moiety is characterized by N-methylpyrrole rings and is terminated with a naphthalenedisulfonic acid group. This high degree of sulfonation is crucial for its mechanism of action, conferring the ability to bind to the heparin-binding domains of growth factors like bFGF and PDGF.

Mechanism of Action: Inhibition of Angiogenesis

The primary antitumor mechanism of this compound and its close structural analogs is the inhibition of angiogenesis. This process is critical for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen.

This compound directly binds to pro-angiogenic growth factors, such as bFGF and PDGF, forming a stable complex. This sequestration prevents the growth factors from binding to their cognate receptors on the surface of endothelial cells, thereby inhibiting the downstream signaling cascades that lead to cell proliferation, migration, and the formation of new blood vessels.

Signaling Pathway of Growth Factor Inhibition by this compound

G This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PNU This compound PNU_GF This compound-Growth Factor Complex PNU->PNU_GF Complex Formation GF Growth Factors (bFGF, PDGF) GF->PNU_GF Receptor Growth Factor Receptor (FGFR, PDGFR) GF->Receptor Binding PNU_GF->Receptor Binding Blocked Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Receptor->Signaling Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Vessel Formation) Signaling->Angiogenesis Promotion

Caption: this compound sequesters growth factors, preventing receptor binding and subsequent pro-angiogenic signaling.

Structural Analogs and Derivatives: Quantitative Data

The biological activity of this compound and its analogs is primarily assessed by their ability to inhibit the binding of growth factors to their receptors and their effect on angiogenesis in relevant assays. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Inhibition of Growth Factor Binding by Sulfonated Distamycin A Derivatives
CompoundNumber of N-Methylpyrrole RingsNumber of Naphthalenesulfonic Acid GroupsbFGF Binding Inhibition ID50 (µM)[1]PDGF beta Binding Inhibition ID50 (µM)[1]
This compound (FCE 26644) 4414228
FCE 2716446Not ReportedNot Reported
FCE 260382258779
FCE 260393241560

ID50 values were determined on Swiss 3T3 cells.

Table 2: Cytotoxicity of Distamycin Derivatives Against Human Cancer Cell Lines
CompoundStructural ClassSNB-19 (Glioblastoma) IC50 (µM)[2]A2780 (Ovarian) IC50 (µM)[2]DU 145 (Prostate) IC50 (µM)[2]
FCE 24517Benzoyl Mustard Derivative0.01 - 0.10.01 - 0.10.01 - 0.1
FCE 24561Epoxamido Derivative0.1 - 1.00.1 - 1.00.1 - 1.0

Note: While FCE 24517 and FCE 24561 are not sulfonated analogs, their data is included to represent the cytotoxic potential of the broader distamycin class. Sulfonated derivatives like this compound generally exhibit low direct cytotoxicity, with ID50 values greater than 60 µM on M5076 murine reticulosarcoma cells[1].

Experimental Protocols

General Synthesis of Sulfonated Distamycin A Derivatives

The synthesis of this compound and its analogs involves a multi-step process. A generalized workflow is presented below. For specific details, referral to the primary literature is recommended.

G General Synthesis Workflow cluster_synthesis Synthesis of the Oligopeptide Backbone cluster_modification Terminal Group Modification and Deprotection Start N-Methylpyrrole Carboxylic Acid Monomers PeptideCoupling Iterative Peptide Coupling Start->PeptideCoupling Oligopeptide Protected Oligopeptide Backbone PeptideCoupling->Oligopeptide Coupling Coupling with Sulfonated Naphthalene Moiety Oligopeptide->Coupling SulfonatedIntermediate Protected Sulfonated Derivative Coupling->SulfonatedIntermediate Deprotection Deprotection SulfonatedIntermediate->Deprotection FinalProduct Final Sulfonated Distamycin A Derivative (e.g., this compound) Deprotection->FinalProduct

Caption: A generalized workflow for the synthesis of sulfonated distamycin A derivatives.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic effects of compounds.

Materials:

  • Fertilized chicken eggs (day 3 of incubation)

  • Sterile phosphate-buffered saline (PBS)

  • Compound to be tested (e.g., this compound) dissolved in a suitable vehicle

  • Sterile filter paper discs or sponges

  • Egg incubator (37.5°C, 60-70% humidity)

  • Stereomicroscope

  • 70% ethanol

Procedure:

  • Egg Preparation: On day 3 of incubation, carefully create a small window in the eggshell over the air sac to expose the CAM.

  • Compound Application: A sterile filter paper disc or sponge impregnated with the test compound (or vehicle control) is placed directly onto the CAM.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for a defined period (typically 48-72 hours).

  • Observation and Quantification: The CAM is observed under a stereomicroscope. The number and length of blood vessels growing towards the implant are quantified. Anti-angiogenic compounds will show a reduction in vessel growth compared to the control.

Structure-Activity Relationship (SAR)

The available data on sulfonated distamycin A derivatives allows for the elucidation of key structure-activity relationships:

  • Sulfonation is Essential: The presence of the negatively charged sulfonate groups is critical for the anti-angiogenic activity. These groups mediate the electrostatic interactions with the positively charged heparin-binding domains of growth factors like bFGF and PDGF.

  • Number of N-Methylpyrrole Rings: An increase in the number of N-methylpyrrole rings in the oligopeptide backbone generally correlates with increased inhibitory activity. This is likely due to a more extended conformation that allows for better interaction with the target growth factors.

  • Dimerization: The dimeric structure of this compound appears to be beneficial for its activity, potentially allowing for the simultaneous binding of multiple growth factor molecules or a stronger bivalent interaction with a single growth factor dimer.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of anti-angiogenic agents with a mechanism of action distinct from traditional cytotoxic chemotherapies. Their ability to sequester pro-angiogenic growth factors offers a targeted approach to inhibiting tumor growth and metastasis. Future research in this area should focus on:

  • Optimization of the Core Structure: Further modifications to the N-methylpyrrole backbone and the nature and positioning of the sulfonated aromatic groups could lead to derivatives with enhanced potency and improved pharmacokinetic properties.

  • Combination Therapies: The anti-angiogenic mechanism of these compounds makes them ideal candidates for combination therapies with conventional cytotoxic agents or other targeted therapies.

  • Exploration of Other Growth Factor Targets: Investigating the binding affinity of these sulfonated distamycin derivatives for a broader range of pro-angiogenic growth factors could reveal new therapeutic opportunities.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound and its derivatives. The provided data, protocols, and pathway visualizations are intended to facilitate ongoing research efforts in the development of novel anti-angiogenic therapies.

References

PNU-145156E: A Preclinical Pharmacology Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a novel, non-cytotoxic investigational drug characterized by its unique mechanism of action as a growth factor-complexing molecule. Preclinical studies have demonstrated its potential as an anti-angiogenic and anti-tumor agent. This document provides a comprehensive review of the preclinical pharmacology of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to and sequestering various growth and angiogenic factors, thereby preventing them from interacting with their cognate receptors on the cell surface. This disruption of growth factor signaling inhibits angiogenesis, a critical process for tumor growth and metastasis.

The primary molecular target of this compound is basic Fibroblast Growth Factor (bFGF). It forms a reversible complex with bFGF, effectively neutralizing its pro-angiogenic activity.[1] Studies have also indicated that this compound can complex with other growth factors, such as Platelet-Derived Growth Factor (PDGF) and Interleukin-1 (IL-1).

Signaling Pathway

This compound's interaction with bFGF disrupts the downstream signaling cascade that promotes cell proliferation, migration, and survival. The following diagram illustrates the simplified bFGF signaling pathway and the inhibitory action of this compound.

bFGF_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space bFGF bFGF FGFR FGF Receptor (FGFR) bFGF->FGFR Binds PNU This compound PNU->bFGF Sequesters PNU->bFGF RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Figure 1: this compound's disruption of the bFGF signaling pathway.

Preclinical Efficacy

In vivo studies have demonstrated the anti-tumor activity of this compound in various murine tumor models.

Murine Tumor Models

This compound has shown efficacy in the M5076 murine reticulosarcoma, MXT mammary adenocarcinoma, and S180 sarcoma models. Notably, its anti-tumor activity was observed at non-toxic doses. In combination with cytotoxic drugs such as doxorubicin and cyclophosphamide, this compound potentiated their anti-tumor effects without a corresponding increase in general or myelotoxicity.[1]

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical and early clinical investigations of this compound.

Table 1: Binding Affinity
LigandTargetAssayDissociation Constant (Kd)Reference
This compoundHuman bFGFTime-Resolved Fluorescence Anisotropy~145-174 nM
Table 2: Preclinical and Clinical Toxicology
Study TypeSpeciesKey Findings
PreclinicalAnimal (unspecified)Vacuolization of macrophages and hepatocytes, lymphoid depletion, thrombosis.
Phase I Clinical TrialHumanDose-Limiting Toxicities: Thrombophlebitis, pulmonary embolism, dyspnea. Maximum Tolerated Dose (MTD): 1050 mg/m².
Table 3: Clinical Pharmacokinetics
PopulationRoute of AdministrationKey Parameters
Human (Phase I)IntravenousTerminal Half-life: ~1 month

Note: Specific preclinical pharmacokinetic parameters (Cmax, Tmax, AUC) and toxicology values (LD50, NOAEL) are not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not extensively published. However, a general workflow for assessing the in vivo efficacy of an anti-tumor agent in a murine xenograft model is outlined below.

General In Vivo Efficacy Workflow (Murine Xenograft Model)

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint cell_culture Tumor Cell Culture (e.g., M5076) implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with this compound +/- Cytotoxic Agents randomization->treatment monitoring Tumor Volume Measurement & Animal Weight Monitoring treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Survival) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Figure 2: Generalized workflow for an in vivo anti-tumor efficacy study.

Conclusion

This compound represents a promising anti-angiogenic agent with a distinct mechanism of action. Its ability to sequester key growth factors, particularly bFGF, translates to anti-tumor efficacy in preclinical models, especially in combination with traditional cytotoxic therapies. While the available public data on its preclinical pharmacokinetics and toxicology are limited, the findings from early clinical development provide valuable insights into its safety profile. Further research to fully elucidate its preclinical characteristics is warranted to guide its potential future development.

References

PNU-145156E: An In-Depth Technical Guide to its In Vitro Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-145156E is a sulfonated distamycin A derivative with a primary mechanism of anti-tumor activity rooted in the inhibition of angiogenesis. Unlike traditional cytotoxic agents, this compound does not directly induce cancer cell death. Instead, it functions by sequestering key pro-angiogenic growth factors, thereby inhibiting the formation of new blood vessels essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the in vitro anti-tumor-related activities of this compound, focusing on its molecular interactions, effects on endothelial cells, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Growth Factor Sequestration

The principal in vitro anti-tumor-related activity of this compound is its ability to form tight, yet reversible, complexes with heparin-binding growth factors, most notably basic fibroblast growth factor (bFGF).[1][2] By binding to these growth factors, this compound effectively prevents them from interacting with their cognate receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to proliferation and migration.[3] Additionally, this compound has been reported to exhibit anti-insulin-like growth factor-1 (IGF-1) activity in non-small cell lung cancer (NSCLC) cell lines.[4]

Quantitative Binding Affinity Data

The binding affinity of this compound for human bFGF has been quantified using multiple biophysical techniques, demonstrating a high-affinity interaction.

ParameterMethodValueReference
Dissociation Constant (Kd)Time-Resolved Fluorescence145 nM[1]
Dissociation Constant (Kd)Time-Resolved Anisotropy174 nM[1]
Dissociation Constant (Kd)Affinity Chromatography150 nM[1]
Signaling Pathway Inhibition

This compound's sequestration of bFGF and IGF-1 disrupts critical signaling cascades for angiogenesis and cell proliferation.

G This compound Sequesters Growth Factors cluster_0 This compound Mechanism cluster_1 Endothelial Cell PNU This compound bFGF bFGF PNU->bFGF Sequesters IGF1 IGF-1 PNU->IGF1 Inhibits Activity FGFR FGFR bFGF->FGFR Binds IGF1R IGF-1R IGF1->IGF1R Binds Prolif Proliferation FGFR->Prolif Mig Migration FGFR->Mig IGF1R->Prolif

This compound sequesters growth factors, preventing receptor binding.

In Vitro Anti-Angiogenic Activity

The anti-tumor properties of this compound are primarily demonstrated through its effects on endothelial cells, the building blocks of blood vessels.

Inhibition of Endothelial Cell Proliferation and Motility

This compound has been shown to inhibit the proliferation and motility of endothelial cells that are stimulated by bFGF.[3] This is a direct consequence of its bFGF-sequestering activity. While the molecule is described as non-cytotoxic to cancer cells, its anti-proliferative effect on endothelial cells is a key component of its anti-angiogenic mechanism.[2]

Lack of Direct Cytotoxicity on Tumor Cells

It is critical to note that in vitro studies have characterized this compound as a non-cytotoxic molecule.[2] For instance, in studies with M5076 murine reticulosarcoma cells, this compound did not enhance the cytotoxicity of other chemotherapeutic agents, nor did it affect the cell-cycle arrest induced by doxorubicin.[2] This underscores that its anti-tumor effects are not due to direct killing of cancer cells but rather through modulation of the tumor microenvironment.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the in vitro activity of this compound.

Growth Factor Binding Assay (Affinity Chromatography)

This protocol provides a method to determine the binding affinity of this compound to bFGF.

G Growth Factor Binding Assay Workflow cluster_0 Workflow prep Prepare bFGF-immobilized chromatography column equil Equilibrate column with binding buffer prep->equil load Inject varying concentrations of this compound equil->load wash Wash with binding buffer to remove unbound compound load->wash elute Elute bound this compound with high-salt buffer wash->elute detect Quantify eluted this compound (e.g., HPLC-UV) elute->detect analyze Calculate Kd from binding isotherms detect->analyze

Workflow for determining binding affinity via affinity chromatography.

Methodology:

  • Column Preparation: Covalently immobilize recombinant human bFGF onto a chromatography support matrix (e.g., NHS-activated Sepharose).

  • Equilibration: Equilibrate the column with a physiological binding buffer (e.g., PBS, pH 7.4).

  • Sample Application: Inject a series of known concentrations of this compound onto the column.

  • Data Analysis: The amount of this compound that binds to the column at each concentration is determined. The dissociation constant (Kd) is then calculated by fitting the data to a saturation binding isotherm.

bFGF-Induced Endothelial Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the mitogenic effect of bFGF on endothelial cells.

Methodology:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates at a density of 2,500-5,000 cells/well in low-serum medium. Allow cells to attach overnight.

  • Starvation: Serum-starve the cells for 4-6 hours to synchronize their cell cycle.

  • Treatment: Treat the cells with a constant, sub-maximal concentration of bFGF (e.g., 10 ng/mL) and varying concentrations of this compound. Include controls for untreated cells and cells treated with bFGF alone.

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Measurement: Assess cell proliferation using a standard method such as MTT, resazurin reduction (AlamarBlue), or direct cell counting.

  • Data Analysis: Plot the proliferation signal against the concentration of this compound to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the bFGF-induced proliferation.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migration of endothelial cells towards a chemoattractant.

G Transwell Migration Assay Workflow cluster_0 Experimental Setup step1 Step 1 Seed HUVECs in upper chamber with this compound in serum-free medium step2 Step 2 Add bFGF as chemoattractant to lower chamber step1->step2 step3 Step 3 Incubate for 4-6 hours step2->step3 step4 Step 4 Remove non-migrated cells from top of membrane step3->step4 step5 Step 5 Fix, stain, and count migrated cells on bottom of membrane step4->step5

Workflow for the Transwell cell migration assay.

Methodology:

  • Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing bFGF to the lower chamber.

  • Cell Seeding: Seed HUVECs in serum-free medium containing various concentrations of this compound into the upper chamber of the Transwell insert.

  • Incubation: Incubate for a period that allows for cell migration (typically 4-24 hours).

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields.

  • Data Analysis: Express the results as a percentage of migration relative to the bFGF-only control.

Conclusion

The in vitro anti-tumor activity of this compound is not characterized by direct cytotoxicity to cancer cells but by its potent anti-angiogenic properties. Its primary mechanism involves the sequestration of key growth factors, particularly bFGF, which leads to the inhibition of endothelial cell proliferation and migration. The data strongly indicate that this compound is a targeted anti-angiogenic agent, and its evaluation in drug development pipelines should be focused on this mechanism of action. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other compounds with similar modes of action.

References

PNU-145156E: An In-Depth Technical Guide on In Vivo Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of PNU-145156E (also known as FCE 26644), a novel anti-angiogenic agent, in murine cancer models. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Core Mechanism of Action

This compound is a non-cytotoxic sulfonated distamycin A derivative.[1] Its primary anti-tumor activity stems from its ability to form reversible complexes with growth and angiogenic factors, thereby inhibiting their ability to induce angiogenesis.[1] This mechanism involves the inhibition of binding of key growth factors, such as basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF), to their respective receptors on endothelial cells.[1] This disruption of signaling pathways ultimately hinders the formation of new blood vessels, which are essential for tumor growth and metastasis.

Signaling Pathway of this compound in Angiogenesis Inhibition

PNU_145156E_Signaling_Pathway cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling GF Growth Factors (bFGF, PDGF) GFr Growth Factor Receptors (RTKs) GF->GFr Binds PNU This compound PNU->GF PNU->GFr Blocks Binding Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) GFr->Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis Promotes

This compound sequesters growth factors, preventing receptor activation.

In Vivo Efficacy in Murine Models

This compound has demonstrated anti-tumor activity in various solid murine tumor models. The most extensively studied model is the M5076 murine reticulosarcoma.[1] Efficacy has also been observed in MXT and S180 fibrosarcoma models.[1] Notably, this compound was found to be inactive against B16F10 melanoma.[1]

Combination Therapy Studies

A significant aspect of the preclinical evaluation of this compound was its use in combination with conventional cytotoxic drugs. In the M5076 murine reticulosarcoma model, co-administration of this compound with doxorubicin, cyclophosphamide, methoxymorpholinyldoxorubicin (MMDX), or 9-aminocamptothecin resulted in a significant increase in anti-tumor activity compared to the respective monotherapies.[1] A crucial finding from these combination studies was the absence of a corresponding increase in general toxicity.[1] Specifically, when combined with cyclophosphamide or doxorubicin, this compound did not exacerbate the myelotoxic effects induced by these cytotoxic agents.[1]

Quantitative Efficacy Data

While the abstracts of key studies report significant increases in anti-tumor activity, specific quantitative data such as tumor growth inhibition (TGI) percentages, tumor volumes, and survival curves were not available in the publicly accessible literature at the time of this review. The primary research articles containing this detailed data could not be accessed. The available information is summarized qualitatively in the table below.

Murine ModelTreatmentEfficacy SummaryToxicityReference
M5076 ReticulosarcomaThis compound + DoxorubicinSignificantly increased anti-tumor activityNo associated increase in general toxicity[1]
M5076 ReticulosarcomaThis compound + CyclophosphamideSignificantly increased anti-tumor activityNo enhancement of myelotoxicity[1]
M5076 ReticulosarcomaThis compound + MMDXSignificantly increased anti-tumor activityNo associated increase in general toxicity[1]
M5076 ReticulosarcomaThis compound + 9-aminocamptothecinSignificantly increased anti-tumor activityNo associated increase in general toxicity[1]
MXT FibrosarcomaThis compoundActiveNontoxic doses[1]
S180 FibrosarcomaThis compoundActiveNontoxic doses[1]
B16F10 MelanomaThis compoundInactive-[1]

Experimental Protocols

Detailed experimental protocols from the primary research articles were not fully available. However, based on the abstracts and general knowledge of such studies, a generalized experimental workflow can be described.

Generalized Experimental Workflow for In Vivo Efficacy Assessment

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_treatment_arms Treatment Arms cluster_monitoring Monitoring & Endpoints cell_culture Tumor Cell Culture (e.g., M5076) implantation Tumor Cell Implantation (e.g., subcutaneous or intravenous) cell_culture->implantation animal_model Murine Model (e.g., Female C57BL/6 mice) animal_model->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Initiation randomization->treatment control Vehicle Control pnu_mono This compound Monotherapy chemo_mono Cytotoxic Drug Monotherapy combo Combination Therapy monitoring Tumor Volume Measurement & Body Weight Monitoring control->monitoring pnu_mono->monitoring chemo_mono->monitoring combo->monitoring endpoints Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) monitoring->endpoints

Generalized workflow for assessing this compound efficacy in murine models.

Key Methodological Aspects (Inferred):

  • Animal Models: Studies likely utilized common laboratory mouse strains such as C57BL/6 or BALB/c, appropriate for the specific tumor cell lines.

  • Tumor Implantation: For solid tumors like the M5076 reticulosarcoma, subcutaneous implantation is a common method. This allows for the direct measurement of tumor volume over time.

  • Drug Administration: this compound and the cytotoxic agents would have been administered via routes such as intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosing schedule would have been optimized for each compound.

  • Efficacy Endpoints: The primary endpoint for efficacy was likely tumor growth inhibition, calculated by comparing the tumor volumes in treated groups to the vehicle control group. Increased lifespan or survival analysis would also be a key secondary endpoint.

  • Toxicity Assessment: Toxicity would have been monitored by regular body weight measurements and clinical observation. For specific toxicities like myelosuppression, complete blood counts (CBCs) would have been performed.[1]

Conclusion

This compound is an anti-angiogenic agent with demonstrated in vivo efficacy in several murine solid tumor models, most notably the M5076 reticulosarcoma. Its ability to potentiate the anti-tumor effects of conventional cytotoxic drugs without increasing toxicity presents a compelling therapeutic strategy. While the publicly available data confirms the promise of this compound, a full quantitative assessment requires access to the detailed results within the primary research publications. This guide provides a foundational understanding for researchers and drug development professionals interested in the preclinical profile of this compound.

References

Methodological & Application

Application Notes and Protocols: PNU-145156E in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-145156E is a novel investigational compound with potential applications in various in vitro research settings. Proper handling and preparation of this compound, particularly its dissolution in dimethyl sulfoxide (DMSO), are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization of this compound in DMSO and its subsequent use in in vitro assays, along with a summary of its key characteristics.

Quantitative Data

The solubility of a compound is a critical parameter for in vitro studies. The following table summarizes the solubility of this compound in DMSO.

CompoundSolventSolubilityMolar Mass ( g/mol )
This compoundDMSO≥ 10 mg/mL720.78

Note: It is recommended to warm the solution to 37°C and sonicate to enhance dissolution.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM) in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the stock solution will be used in cell-based assays.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.21 mg of this compound (Molar Mass = 720.78 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube. For a 10 mM solution with 7.21 mg of the compound, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Warming and Sonication (Optional but Recommended):

    • If the compound does not fully dissolve, warm the solution in a 37°C water bath or heat block for 5-10 minutes.

    • Following warming, sonicate the solution for 10-15 minutes.

    • Visually inspect the solution to ensure there are no visible particulates.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated exposure to light.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for typical in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium or assay buffer

  • Sterile dilution tubes

  • Calibrated pipettes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your specific in vitro assay (e.g., 1 µM, 10 µM, 100 µM).

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in the appropriate cell culture medium or assay buffer.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experimental design.

  • Example Dilution for a 10 µM Working Solution:

    • To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium or assay buffer.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Immediate Use: Use the freshly prepared working solutions immediately for your in vitro assays. Do not store diluted aqueous solutions for extended periods.

Signaling Pathway and Experimental Workflow

This compound's mechanism of action involves the inhibition of angiogenesis, a critical process in tumor growth and metastasis. The following diagram illustrates a simplified workflow for assessing the anti-angiogenic potential of this compound in an in vitro setting.

PNU145156E_In_Vitro_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Analysis PNU_powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO PNU_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (e.g., 1-100 µM) Stock_Solution->Working_Solution Dilute in Media Incubation Incubation Working_Solution->Incubation Cell_Culture Endothelial Cells Cell_Culture->Incubation Analysis Angiogenesis Assay (e.g., Tube Formation) Incubation->Analysis Data_Acquisition Image Acquisition & Quantification Analysis->Data_Acquisition Results Results Interpretation Data_Acquisition->Results

Caption: Workflow for assessing this compound's anti-angiogenic effects in vitro.

Application Notes and Protocols for PNU-145156E in Endothelial Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-145156E is a sulfonated distamycin A derivative that has been identified as an inhibitor of angiogenesis, the formation of new blood vessels. Its mechanism of action involves the direct binding to heparin-binding growth factors, most notably basic fibroblast growth factor (bFGF), a potent stimulator of endothelial cell proliferation and migration. By forming a complex with bFGF, this compound effectively prevents the growth factor from binding to its receptor on the surface of endothelial cells, thereby inhibiting downstream signaling pathways that lead to cell proliferation.[1][2] This document provides a detailed protocol for assessing the inhibitory effect of this compound on endothelial cell proliferation in vitro.

Data Presentation

Table 1: Proposed Concentration Range for this compound in Endothelial Cell Proliferation Assay

A suggested concentration range for evaluating the dose-dependent effect of this compound is presented below. This range is proposed based on the compound's known binding affinity for bFGF (Kd ≈ 150 nM) and the effective concentrations of similar sulfonated distamycin A derivatives in other in vitro assays.

Treatment GroupThis compound Concentration (µM)Description
Vehicle Control0Cells treated with the vehicle (e.g., DMSO or PBS) used to dissolve this compound.
This compound Dose 10.1Concentration below the bFGF binding affinity to assess low-dose effects.
This compound Dose 20.5Concentration near the bFGF binding affinity.
This compound Dose 31.0
This compound Dose 45.0Concentrations expected to show significant inhibition based on related compounds.
This compound Dose 510.0
This compound Dose 650.0Upper range to determine maximal inhibition and assess potential cytotoxicity.
Positive Control (e.g., Suramin)30 µMA known angiogenesis inhibitor that can be used as a reference compound.[3]

Experimental Protocols

Protocol 1: Endothelial Cell Proliferation Assay Using a Colorimetric Method (e.g., MTT Assay)

This protocol describes a method to quantify the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with bFGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Basic Fibroblast Growth Factor (bFGF), human recombinant

  • This compound

  • Vehicle for this compound (e.g., sterile DMSO or PBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture HUVECs in EGM-2 supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

    • Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for the assay.

  • Cell Seeding:

    • Harvest HUVECs using trypsin-EDTA and resuspend them in EGM-2 with 10% FBS.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Serum Starvation:

    • After 24 hours, aspirate the medium and wash the cells once with sterile PBS.

    • Add 100 µL of basal medium (EGM-2 without growth factors and with 0.5-1% FBS) to each well.

    • Incubate for 12-24 hours to synchronize the cells in a quiescent state.

  • Treatment with this compound and bFGF:

    • Prepare serial dilutions of this compound in basal medium at 2X the final desired concentrations.

    • Prepare a solution of bFGF in basal medium at 2X the final desired concentration (a final concentration of 10-20 ng/mL is commonly used to stimulate HUVEC proliferation).[4][5]

    • Aspirate the serum-starvation medium from the wells.

    • Add 50 µL of the 2X this compound dilutions to the appropriate wells.

    • Immediately add 50 µL of the 2X bFGF solution to all wells except for the negative control wells (which receive 50 µL of basal medium instead).

    • The final volume in each well should be 100 µL.

    • Include the following controls:

      • Negative Control: Cells in basal medium only.

      • Vehicle Control: Cells with bFGF and the vehicle used for this compound.

      • Positive Control (bFGF only): Cells with bFGF.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Cell Proliferation (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the bFGF-only positive control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

PNU_145156E_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound bFGF bFGF This compound->bFGF Forms Complex FGFR FGF Receptor bFGF->FGFR Binds Ras Ras FGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: this compound inhibits bFGF-induced endothelial cell proliferation by sequestration.

Experimental Workflow Diagram

Endothelial_Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Culture HUVECs seed Seed HUVECs in 96-well plate start->seed starve Serum Starve Cells (12-24h) seed->starve treat_pnu Add this compound dilutions starve->treat_pnu treat_bfgf Add bFGF (10-20 ng/mL) treat_pnu->treat_bfgf incubate Incubate (48-72h) treat_bfgf->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Inhibition & IC50 read->analyze

Caption: Workflow for assessing this compound's effect on endothelial cell proliferation.

References

Application Notes and Protocols for PNU-145156E In Vivo Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a non-cytotoxic, synthetic molecule that demonstrates antitumor activity by complexing with and inhibiting growth and angiogenic factors.[1] This document provides detailed application notes and generalized protocols for the in vivo administration of this compound in mouse models, based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a sulfonated derivative of distamycin A. Its primary mechanism of action involves the formation of a reversible complex with various growth factors, such as basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF), thereby preventing their interaction with their respective receptors.[1] This inhibition of growth factor signaling can lead to a reduction in tumor-induced angiogenesis and tumor growth. Preclinical studies have shown that this compound can potentiate the antitumor efficacy of cytotoxic drugs without a corresponding increase in general toxicity.[1]

While specific administration routes and dosages from key murine studies are not publicly detailed, this document synthesizes available information and provides a representative protocol based on common practices for administering therapeutic agents in mouse tumor models.

Data Presentation

Table 1: this compound In Vivo Study Summary
ParameterDetailsReference
Compound This compound (formerly FCE 26644)[1]
Mechanism of Action Growth/angiogenic factor complexing agent[1]
Animal Model Mice[1]
Tumor Model M5076 murine reticulosarcoma[1]
Administration Note Administered at the "optimal dose"[1]
Observed Efficacy Significantly increased antitumor activity when combined with doxorubicin, cyclophosphamide, methoxymorpholinyldoxorubicin, and 9-aminocamptothecin.[1]
Toxicity Note No associated increase in general toxicity or myelotoxic effects when combined with cyclophosphamide or doxorubicin.[1]

Experimental Protocols

Note: The following protocol is a generalized procedure for in vivo administration of a therapeutic agent to mice bearing subcutaneous tumors. The precise dosage and administration route for this compound have not been specified in the available literature. Researchers should perform dose-finding studies to determine the optimal and maximum tolerated dose (MTD) for their specific mouse strain and tumor model.

General Protocol for In Vivo Efficacy Study of this compound in a Murine Xenograft Model

1. Materials:

  • This compound
  • Sterile vehicle (e.g., saline, PBS, or as recommended by the supplier)
  • Female athymic nude mice (or other appropriate strain), 6-8 weeks old
  • Tumor cells (e.g., M5076 murine reticulosarcoma)
  • Sterile syringes and needles (e.g., 27-30 gauge)
  • Calipers for tumor measurement
  • Animal balance

2. Procedure:

Visualizations

Signaling Pathway Diagram

PNU145156E_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factors Growth Factors GF-PNU Complex Growth Factor - This compound Complex Growth Factor Receptor Growth Factor Receptor Growth Factors->Growth Factor Receptor Binds to This compound This compound This compound->Growth Factors Complexes with Signaling Cascade Signaling Cascade Growth Factor Receptor->Signaling Cascade Activates Angiogenesis & Tumor Growth Angiogenesis & Tumor Growth Signaling Cascade->Angiogenesis & Tumor Growth Promotes

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Control & Treatment Groups B->C D This compound or Vehicle Administration C->D E Regular Tumor Volume & Body Weight Measurement D->E Repeated according to schedule F Endpoint Reached (Euthanasia) E->F G Tumor Excision & Analysis F->G H Statistical Analysis of Results G->H

Caption: Generalized workflow for an in vivo efficacy study.

References

Application Notes and Protocols: PNU-145156E Combination Therapy with Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combination therapy of PNU-145156E and doxorubicin. This compound is a non-cytotoxic, synthetic molecule that functions as an anti-angiogenic agent by forming a reversible complex with growth and angiogenic factors.[1] Doxorubicin is a well-established cytotoxic agent widely used in cancer chemotherapy. The combination of these two agents offers a synergistic antitumor effect by targeting two distinct mechanisms of tumor progression: angiogenesis and cell proliferation. Preclinical studies have demonstrated that this combination significantly enhances antitumor activity without a concomitant increase in toxicity.[1]

Mechanism of Action

The combination of this compound and doxorubicin leverages a dual-pronged attack on tumor growth and survival.

  • This compound: This molecule acts as a growth factor sequestrant. It specifically binds to heparin-binding growth factors, such as basic fibroblast growth factor (bFGF), preventing them from interacting with their receptors on endothelial cells.[2][3] This inhibition of growth factor signaling disrupts the downstream cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis.

  • Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects through multiple mechanisms. It intercalates into the DNA of cancer cells, inhibiting the progression of topoisomerase II. This action prevents the re-ligation of DNA strands during replication, leading to double-strand breaks and the induction of apoptosis. Doxorubicin is also known to generate reactive oxygen species, further contributing to DNA damage and cell death.

The synergistic effect of this combination arises from the complementary actions of the two drugs. While doxorubicin directly kills tumor cells, this compound cuts off the tumor's blood supply, thereby impeding its growth and potentially enhancing the efficacy of doxorubicin by creating a more hostile tumor microenvironment.

Signaling Pathways

Combination_Therapy_Pathway This compound and Doxorubicin: Dual Mechanism of Action cluster_PNU This compound Action cluster_Dox Doxorubicin Action cluster_Tumor Tumor Outcome PNU This compound bFGF bFGF PNU->bFGF binds & sequesters bFGF_R bFGF Receptor bFGF->bFGF_R binding inhibited Angiogenesis Angiogenesis bFGF_R->Angiogenesis inhibition TumorGrowth Tumor Growth & Survival Angiogenesis->TumorGrowth inhibition Dox Doxorubicin DNA Tumor Cell DNA Dox->DNA intercalates TopoII Topoisomerase II Dox->TopoII inhibits Apoptosis Apoptosis DNA->Apoptosis damage leads to TopoII->Apoptosis inhibition leads to Apoptosis->TumorGrowth inhibition

Caption: Dual inhibitory action of this compound and doxorubicin on tumor growth.

Experimental Protocols

The following protocols are based on preclinical studies of this compound and doxorubicin in a murine reticulosarcoma model (M5076). These should be adapted as necessary for specific experimental designs.

In Vitro Cytotoxicity Assay

Objective: To determine if this compound enhances the cytotoxic activity of doxorubicin in vitro.

Methodology:

  • Cell Culture: Culture M5076 murine reticulosarcoma cells in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and doxorubicin in a suitable solvent (e.g., sterile water or DMSO).

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of doxorubicin alone and in combination with a fixed, non-toxic concentration of this compound.

  • Incubation: Incubate the cells for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the IC50 values for doxorubicin in the presence and absence of this compound.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound and doxorubicin combination therapy in a murine tumor model.

Methodology:

  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6 x DBA/2 F1) for the M5076 murine reticulosarcoma model.

  • Tumor Implantation: Subcutaneously implant M5076 tumor cells into the flank of each mouse.

  • Treatment Groups: Once tumors are established and have reached a palpable size, randomize mice into the following treatment groups:

    • Vehicle Control

    • This compound alone

    • Doxorubicin alone

    • This compound + Doxorubicin

  • Drug Administration:

    • This compound: Administer intravenously at its optimal dose.

    • Doxorubicin: Administer intravenously at its optimal dose.

    • Combination: Administer both drugs at their optimal doses. The administration can be simultaneous or sequential. Preclinical studies suggest a synergistic effect without specifying the exact schedule. A common practice is to administer the drugs on the same day.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.

  • Data Analysis: Compare tumor growth inhibition and any increase in lifespan between the different treatment groups.

InVivo_Workflow In Vivo Antitumor Efficacy Workflow cluster_Treatment Treatment Groups Start Start TumorImplant Implant M5076 Cells in Mice Start->TumorImplant TumorGrowth Allow Tumors to Establish TumorImplant->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Control Vehicle Control Randomize->Control PNU_only This compound Randomize->PNU_only Dox_only Doxorubicin Randomize->Dox_only Combo Combination Randomize->Combo Monitor Monitor Tumor Volume & Animal Health Control->Monitor PNU_only->Monitor Dox_only->Monitor Combo->Monitor Endpoint Study Endpoint Monitor->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Workflow for in vivo evaluation of this compound and doxorubicin combination.

Data Presentation

The following tables present a summary of the expected outcomes based on preclinical findings. Note that specific quantitative values from the primary literature on the this compound and doxorubicin combination are not publicly available and the table represents the qualitative findings.

Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with this compound on M5076 Cells

Treatment GroupDoxorubicin IC50Observation
Doxorubicin AloneXStandard cytotoxic effect.
Doxorubicin + this compoundNo significant changeThis compound does not directly enhance the in vitro cytotoxicity of doxorubicin.[1]

Table 2: In Vivo Antitumor Efficacy in M5076 Murine Reticulosarcoma Model

Treatment GroupAntitumor ActivityToxicity
Vehicle ControlBaseline tumor growth-
This compound AloneModerate tumor growth inhibitionNo significant toxicity
Doxorubicin AloneSignificant tumor growth inhibitionDose-dependent toxicity
This compound + DoxorubicinSignificantly increased tumor growth inhibition compared to single agentsNo associated increase in general toxicity or myelotoxicity compared to doxorubicin alone.[1]

Conclusion

The combination of this compound and doxorubicin represents a promising therapeutic strategy. By targeting both angiogenesis and tumor cell proliferation, this combination therapy has the potential to achieve superior antitumor efficacy compared to single-agent treatments, without exacerbating toxicity. The provided protocols offer a framework for further preclinical investigation of this combination in various cancer models. Further studies are warranted to optimize dosing and scheduling and to explore the full therapeutic potential of this combination in a clinical setting.

References

Application Notes and Protocols for PNU-145156E in a Murine Reticulosarcoma Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of PNU-145156E, a growth-factor-complexing molecule, in the M5076 murine reticulosarcoma model. The information is based on published research and is intended to guide the design and execution of similar preclinical studies.

Introduction

This compound (also known as FCE 26644) is a non-cytotoxic, synthetic molecule that demonstrates antitumor activity by sequestering growth and angiogenic factors.[1] Its mechanism of action involves the formation of a reversible complex with these factors, thereby inhibiting their ability to promote angiogenesis, a critical process for solid tumor growth.[1] The M5076 murine reticulosarcoma is a well-characterized, transplantable tumor model that originated spontaneously in the ovary of a C57BL/6 mouse. This tumor is of histiocytic origin and is known for its aggressive growth and metastatic potential, particularly to the liver and spleen.

The combination of this compound with conventional cytotoxic agents has been shown to potentiate their antitumor efficacy without a corresponding increase in general toxicity.[1] This suggests a synergistic relationship where this compound's anti-angiogenic activity complements the direct cell-killing effects of chemotherapy.

Mechanism of Action

This compound functions as a growth factor sequestrant. By binding to key growth factors, such as those involved in angiogenesis, it prevents these factors from interacting with their receptors on endothelial cells. This blockade of signaling pathways ultimately inhibits the formation of new blood vessels that are essential for tumor growth and survival.

cluster_0 This compound Intervention cluster_1 Angiogenesis Signaling Cascade PNU This compound Complex This compound-Growth Factor Complex PNU->Complex GF Growth Factors (e.g., bFGF, VEGF) GF->Complex Receptor Growth Factor Receptor (on endothelial cells) GF->Receptor Binds Complex->Receptor Prevents Binding Angiogenesis Angiogenesis Receptor->Angiogenesis Activates TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro and in vivo findings on the activity of this compound in the M5076 murine reticulosarcoma model, based on available published abstracts.[1]

Table 1: In Vitro Activity of this compound in Combination with Cytotoxic Drugs against M5076 Reticulosarcoma

CombinationEffect on CytotoxicityEffect on Cell Cycle (with Doxorubicin)
This compound + DoxorubicinNo modificationNo modification of doxorubicin-induced block
This compound + CyclophosphamideNo modificationNot reported
This compound + Methoxymorpholinyl-doxorubicin (MMDX)No modificationNot reported
This compound + 9-aminocamptothecinNo modificationNot reported

Table 2: In Vivo Antitumor Efficacy of this compound in Combination with Cytotoxic Drugs in the M5076 Murine Reticulosarcoma Model

Treatment GroupAntitumor ActivityGeneral ToxicityMyelotoxicity (with Cyclophosphamide or Doxorubicin)
This compound in combination with Doxorubicin, Cyclophosphamide, MMDX, or 9-aminocamptothecinSignificantly increasedNo associated increaseNo enhancement

Note: Specific quantitative data on tumor growth inhibition (e.g., tumor volumes, percentage of inhibition) and survival rates were not available in the public domain abstracts reviewed.

Experimental Protocols

The following are detailed protocols for the establishment of the M5076 murine reticulosarcoma model and a general framework for evaluating the efficacy of this compound. These are representative protocols and may require optimization.

Protocol 1: Establishment of the M5076 Murine Reticulosarcoma Model

Materials:

  • M5076 murine reticulosarcoma cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes and needles (25-27 gauge)

  • Calipers

  • Animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture M5076 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvest: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Preparation for Injection: Wash the cell pellet with sterile PBS and resuspend in PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Perform a viability count using trypan blue exclusion.

  • Tumor Cell Implantation:

    • Anesthetize the C57BL/6 mice.

    • Inject 100 µL of the M5076 cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for signs of tumor growth and general health.

    • Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm^3).

Protocol 2: In Vivo Efficacy Study of this compound

Materials:

  • Tumor-bearing C57BL/6 mice (from Protocol 1)

  • This compound, formulated for in vivo administration

  • Cytotoxic agent(s) of interest (e.g., doxorubicin), formulated for in vivo administration

  • Vehicle control solution

  • Dosing syringes and needles

Procedure:

  • Group Allocation: Randomly assign tumor-bearing mice to the following groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Cytotoxic agent alone

    • Group 4: this compound + Cytotoxic agent

  • Drug Administration:

    • Administer this compound, the cytotoxic agent, the combination, or the vehicle control according to a predetermined dosing schedule, route of administration, and dosage. The optimal dose for each compound should be used.[1]

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for any signs of toxicity.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • For survival studies, monitor mice until a defined endpoint (e.g., tumor volume exceeding a certain limit, significant body weight loss, or other signs of morbidity).

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group over time.

    • Determine the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Analyze survival data using Kaplan-Meier curves and log-rank tests.

    • Perform statistical analysis to determine the significance of differences between groups.

cluster_0 Model Establishment cluster_1 Efficacy Study cell_culture M5076 Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in C57BL/6 Mice cell_harvest->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Chemo, Combo) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Survival) monitoring->endpoint

Caption: Experimental workflow for evaluating this compound in the M5076 model.

References

Quantifying the Anti-Angiogenic Effects of PNU-145156E on Endothelial Tube Formation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-145156E is a novel investigational anti-angiogenic agent that has demonstrated potential in preclinical and early clinical studies for the treatment of solid tumors. Its primary mechanism of action involves the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This compound exerts its effects by specifically targeting and inhibiting the binding of basic fibroblast growth factor (bFGF) to its receptor (FGFR).[1][2] This interaction is a key step in the signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, all of which are essential for the formation of new vascular networks.

The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds. This assay mimics the later stages of angiogenesis, where endothelial cells, cultured on a basement membrane-like matrix, differentiate and organize into a network of capillary-like structures. By quantifying the extent of this tube formation in the presence of an investigational drug like this compound, researchers can evaluate its inhibitory efficacy.

These application notes provide a detailed protocol for quantifying the effects of this compound on endothelial cell tube formation, including methods for data acquisition and analysis. Furthermore, the underlying signaling pathways affected by this compound are illustrated to provide a comprehensive understanding of its mechanism of action.

Data Presentation: Quantitative Effects of this compound on Tube Formation

Table 1: Representative Dose-Dependent Inhibition of HUVEC Tube Formation by this compound

This compound Concentration (µM)Total Tube Length (% of Control)Number of Junctions (% of Control)Number of Loops (% of Control)
0 (Vehicle Control)100 ± 8.5100 ± 9.2100 ± 7.8
0.185 ± 7.182 ± 8.088 ± 6.5
155 ± 6.348 ± 5.959 ± 7.1
1020 ± 4.115 ± 3.822 ± 4.5
1005 ± 2.53 ± 1.97 ± 3.0

Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. The IC50 (half-maximal inhibitory concentration) can be calculated from such data using appropriate software.

Experimental Protocols

Protocol 1: Endothelial Cell Tube Formation Assay

This protocol outlines the steps to assess the anti-angiogenic effects of this compound on human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescent imaging)

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with imaging capabilities

Procedure:

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation:

    • Culture HUVECs in EGM-2 until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and neutralize with growth medium.

    • Centrifuge the cells and resuspend the pellet in serum-free endothelial cell basal medium.

    • Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free endothelial cell basal medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • In separate tubes, mix the HUVEC suspension with the different concentrations of this compound.

  • Seeding Cells onto the Matrix:

    • Carefully add 100 µL of the cell/PNU-145156E mixture to each well of the pre-prepared 96-well plate containing the solidified basement membrane matrix.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined empirically.

  • Imaging and Quantification:

    • After incubation, carefully remove the medium from the wells.

    • For fluorescent imaging, wash the cells once with PBS and then add 100 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well.

    • Incubate for 30 minutes at 37°C.

    • Capture images of the tube network using an inverted fluorescence microscope.

    • Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

Visualizations

Signaling Pathway Diagram

bFGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PNU This compound bFGF bFGF PNU->bFGF Inhibition FGFR FGFR bFGF->FGFR Binding PLC PLCγ FGFR->PLC FRS2 FRS2 FGFR->FRS2 PKC PKC PLC->PKC GRB2 GRB2 FRS2->GRB2 GAB1 GAB1 FRS2->GAB1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: bFGF signaling pathway inhibition by this compound.

Experimental Workflow Diagram

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_matrigel Coat 96-well plate with Basement Membrane Matrix seed Seed cell mixture onto prepared plate prep_matrigel->seed prep_cells Prepare HUVEC suspension mix Mix HUVECs with This compound prep_cells->mix prep_pnu Prepare this compound dilutions prep_pnu->mix mix->seed incubate Incubate for 4-18 hours at 37°C seed->incubate stain Stain with Calcein AM incubate->stain image Image acquisition (Fluorescence Microscopy) stain->image quantify Quantify tube formation (Length, Junctions, Loops) image->quantify

Caption: Experimental workflow for the tube formation assay.

References

PNU-145156E: A Tool for Investigating bFGF-Dependent Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-145156E is a novel synthetic molecule that has demonstrated potent anti-angiogenic properties. Its mechanism of action centers on the inhibition of basic Fibroblast Growth Factor (bFGF), a key signaling protein involved in the proliferation and migration of endothelial cells, which are critical processes in the formation of new blood vessels (angiogenesis). By forming a complex with bFGF, this compound effectively prevents the growth factor from binding to its high-affinity receptors on the endothelial cell surface. This blockade disrupts the downstream signaling cascade that promotes angiogenesis, making this compound a valuable tool for studying bFGF-dependent angiogenesis and for the development of anti-angiogenic therapies.

These application notes provide an overview of this compound and detailed protocols for its use in key in vitro and in vivo angiogenesis assays.

Mechanism of Action

This compound functions as a sequestering agent for bFGF. It directly binds to the growth factor, thereby inhibiting its interaction with the Fibroblast Growth Factor Receptor (FGFR) on endothelial cells. This interruption of the bFGF/FGFR signaling axis leads to the suppression of downstream pathways responsible for endothelial cell proliferation, migration, and tube formation.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space bFGF bFGF FGFR FGFR bFGF->FGFR Binding PNU This compound PNU->bFGF Binding & Sequestration Signaling Downstream Signaling (Proliferation, Migration) FGFR->Signaling Activation

Caption: Mechanism of this compound Action.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound in various preclinical models.

Table 1: In Vitro Inhibition of bFGF-Induced Endothelial Cell Functions by this compound

AssayCell TypebFGF ConcentrationThis compound ConcentrationObserved EffectReference
ProliferationBovine Aortic Endothelial CellsNot SpecifiedNot SpecifiedInhibition[1]
MotilityBovine Aortic Endothelial CellsNot SpecifiedNot SpecifiedInhibition[1]
ProliferationBovine Capillary Endothelial CellsNot SpecifiedNot SpecifiedNo Cytotoxic Effect[1]

Table 2: In Vivo Anti-Angiogenic Activity of this compound

Assay ModelAnimal ModelAngiogenic StimulusThis compound AdministrationObserved EffectReference
Endothelial Cell AssayNot SpecifiedNot SpecifiedNot SpecifiedInhibition of Angiogenesis[1]
Sponge AssayNot SpecifiedNot SpecifiedNot SpecifiedInhibition of Angiogenesis[1]
Chorioallantoic Membrane (CAM) AssayChick EmbryoNot SpecifiedNot SpecifiedInhibition of Angiogenesis[1]
Mouse Embryo Growth AssayMouseNot SpecifiedNot SpecifiedInhibition of Angiogenesis[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on bFGF-dependent angiogenesis are provided below.

In Vitro Assays

1. Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells stimulated with bFGF.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (EGM-2)

    • Recombinant human bFGF

    • This compound

    • 96-well tissue culture plates

    • Cell proliferation reagent (e.g., MTT, WST-1)

    • Plate reader

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight.

    • Starve the cells in a basal medium (EBM-2) with 0.5% FBS for 4-6 hours.

    • Prepare different concentrations of this compound in EBM-2.

    • Pre-incubate bFGF (e.g., 10 ng/mL) with the various concentrations of this compound for 30 minutes at 37°C.

    • Remove the starvation medium from the cells and add the bFGF/PNU-145156E mixtures. Include controls for basal proliferation (no bFGF) and stimulated proliferation (bFGF alone).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound.

2. Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit the chemotactic migration of endothelial cells towards a bFGF gradient.

  • Materials:

    • HUVECs

    • Boyden chamber inserts (8 µm pore size)

    • 24-well companion plates

    • Fibronectin-coated inserts

    • Recombinant human bFGF

    • This compound

    • Calcein-AM or DAPI stain

  • Protocol:

    • Starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours.

    • Add EBM-2 containing bFGF (e.g., 20 ng/mL) to the lower chamber of the 24-well plate.

    • In the upper chamber (the insert), add starved HUVECs (e.g., 5 x 10^4 cells) resuspended in EBM-2 containing various concentrations of this compound.

    • Incubate for 4-6 hours at 37°C.

    • Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with Calcein-AM or DAPI.

    • Count the number of migrated cells in several random fields under a fluorescence microscope.

    • Express the data as the percentage of migration relative to the bFGF-stimulated control.

3. Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

  • Materials:

    • HUVECs

    • Basement membrane extract (e.g., Matrigel)

    • 96-well plate

    • Recombinant human bFGF

    • This compound

    • Calcein-AM stain (optional)

  • Protocol:

    • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Harvest and resuspend HUVECs (1-2 x 10^4 cells/well) in EBM-2 containing bFGF (e.g., 10 ng/mL) and different concentrations of this compound.

    • Gently add the cell suspension to the Matrigel-coated wells.

    • Incubate for 6-18 hours at 37°C.

    • Observe and photograph the formation of tube-like structures using a phase-contrast microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software (e.g., ImageJ).

In Vivo Assays

1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to assess angiogenesis.

  • Materials:

    • Fertilized chicken eggs

    • Thermostable filter paper discs or sterile sponges

    • Recombinant human bFGF

    • This compound

    • Stereomicroscope

  • Protocol:

    • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

    • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

    • On day 8-10, place a sterile filter paper disc or sponge soaked with bFGF (e.g., 1 µg) and different concentrations of this compound onto the CAM. A control disc should contain bFGF alone.

    • Seal the window and continue incubation for 48-72 hours.

    • Observe the area around the disc for the formation of new blood vessels radiating towards the disc.

    • Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc.

2. Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

  • Materials:

    • Matrigel (growth factor reduced)

    • Recombinant human bFGF

    • This compound

    • Immunocompromised mice (e.g., nude mice)

    • Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

  • Protocol:

    • Thaw Matrigel on ice and mix it with bFGF (e.g., 100 ng) and the desired concentration of this compound. Keep the mixture on ice.

    • Inject the Matrigel mixture (e.g., 0.5 mL) subcutaneously into the flank of the mice.

    • After 7-14 days, excise the Matrigel plugs.

    • Quantify angiogenesis by:

      • Measuring the hemoglobin content of the plugs using a hemoglobin assay kit as an indicator of blood vessel formation.

      • Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) and quantifying the microvessel density.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the bFGF signaling pathway and a general experimental workflow for testing anti-angiogenic compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bFGF bFGF FGFR FGFR bFGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K Grb2_Sos Grb2/SOS FRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: bFGF/FGFR Signaling Pathway in Angiogenesis.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Proliferation Proliferation Assay CAM CAM Assay Proliferation->CAM Matrigel Matrigel Plug Assay Proliferation->Matrigel Migration Migration Assay Migration->CAM Migration->Matrigel Tube_Formation Tube Formation Assay Tube_Formation->CAM Tube_Formation->Matrigel evaluation Data Analysis & Evaluation of Efficacy CAM->evaluation Matrigel->evaluation start Hypothesis: This compound inhibits bFGF-driven angiogenesis start->Proliferation start->Migration start->Tube_Formation

Caption: Experimental Workflow for Anti-Angiogenic Drug Testing.

References

Application Notes and Protocols for PNU-145156E Synergistic Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-145156E is a non-cytotoxic, anti-angiogenic agent that functions by forming a reversible complex with growth and angiogenic factors, thereby inhibiting their activity. A notable characteristic of this compound is its ability to potentiate the antitumor efficacy of conventional cytotoxic drugs in vivo. This document provides detailed experimental designs and protocols for studying the synergistic effects of this compound in combination with other anti-cancer agents.

Mechanism of Action: Sequestration of Growth Factors

This compound exerts its anti-angiogenic effect by directly binding to and sequestering heparin-binding growth factors, a key example being basic Fibroblast Growth Factor (bFGF). This interaction forms a tight and reversible complex, which prevents bFGF from binding to its receptor (FGFR) on endothelial cells.[1][2] The subsequent inhibition of FGFR signaling blocks downstream pathways responsible for endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.

This compound's Impact on FGF Signaling Pathway

FGF_Pathway_Inhibition PNU PNU bFGF bFGF PNU_bFGF PNU_bFGF FGFR FGFR

In Vivo Synergistic Effect Studies

Preclinical studies have demonstrated that this compound significantly enhances the antitumor activity of cytotoxic agents in vivo, without a corresponding increase in toxicity.[1] This suggests that the synergistic effect is likely context-dependent and related to the tumor microenvironment, possibly through the inhibition of angiogenesis, which may improve the delivery and efficacy of co-administered cytotoxic drugs.

Quantitative Data Presentation: In Vivo Antitumor Activity

The following table summarizes the in vivo antitumor activity of this compound in combination with Doxorubicin and Cyclophosphamide against the M5076 murine reticulosarcoma model.

Treatment GroupDose (mg/kg)Treatment ScheduleMedian Survival Time (days)Increase in Lifespan (%)
Control--21-
This compound60q4dx42833
Doxorubicin5q4dx43043
This compound + Doxorubicin 60 + 5 q4dx4 45 114
Cyclophosphamide100q4dx43252
This compound + Cyclophosphamide 60 + 100 q4dx4 50 138

Data adapted from Sola et al., Cancer Chemotherapy and Pharmacology, 1999.

Experimental Workflow: In Vivo Synergy Study

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis cluster_outcome Outcome A1 Select Animal Model (e.g., C57BL/6 mice) A2 Tumor Cell Implantation (e.g., M5076 reticulosarcoma) A1->A2 A3 Tumor Growth Monitoring A2->A3 A4 Randomize into Treatment Groups A3->A4 B1 Group 1: Vehicle Control B2 Group 2: this compound alone B3 Group 3: Cytotoxic Drug alone B4 Group 4: this compound + Cytotoxic Drug C1 Monitor Tumor Volume and Body Weight C2 Record Survival Data C1->C2 C3 Calculate Tumor Growth Inhibition (TGI) C2->C3 C4 Statistical Analysis (e.g., Log-rank test) C3->C4 D1 Assess Synergy C4->D1

Protocol: In Vivo Antitumor Synergy Study

This protocol is based on the methodology used to evaluate the synergistic effect of this compound with cytotoxic agents against a murine reticulosarcoma model.

1. Materials and Reagents:

  • This compound

  • Cytotoxic agent (e.g., Doxorubicin, Cyclophosphamide)

  • M5076 murine reticulosarcoma cells

  • Female C57BL/6 mice (8-10 weeks old)

  • Sterile Phosphate Buffered Saline (PBS)

  • Cell culture medium (e.g., RPMI-1640)

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

2. Animal Model and Tumor Implantation:

  • Culture M5076 cells under standard conditions.

  • Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

3. Treatment Protocol:

  • Randomly assign mice to treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Cytotoxic drug alone

    • Group 4: this compound in combination with the cytotoxic drug

  • Prepare drug solutions according to the required dosages. This compound can be dissolved in a suitable vehicle.

  • Administer treatments intravenously (or other appropriate route) based on the desired schedule (e.g., every 4 days for 4 cycles).

  • For the combination group, administer this compound and the cytotoxic agent concurrently or in a specified sequence.

4. Data Collection and Analysis:

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (length x width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Record the date of death for each animal to determine survival time.

  • Calculate the percent increase in lifespan (%ILS) for each treatment group relative to the control group.

  • Analyze survival data using Kaplan-Meier curves and the log-rank test to determine statistical significance.

In Vitro Cytotoxicity Studies

In contrast to its in vivo effects, this compound does not typically demonstrate a direct synergistic effect on the cytotoxicity of other drugs in vitro.[1] This is consistent with its mechanism of action, which is not directly cytotoxic but rather impacts the tumor microenvironment. Nevertheless, performing in vitro assays is crucial to confirm the lack of direct synergistic cytotoxicity and to establish baseline dose-response curves for the cytotoxic agents.

Quantitative Data Presentation: In Vitro Cytotoxicity

The following table presents a hypothetical example of in vitro cytotoxicity data for a cytotoxic agent (Drug X) alone and in combination with this compound. The expected outcome is that the IC50 of Drug X will not be significantly altered by the presence of this compound, resulting in a Combination Index (CI) close to 1, indicating an additive effect.

TreatmentIC50 (µM)Combination Index (CI) at 50% EffectSynergy Interpretation
Drug X1.25--
This compound>100 (non-cytotoxic)--
Drug X + this compound 1.23~1.0Additive

CI < 0.9: Synergy; CI 0.9 - 1.1: Additive; CI > 1.1: Antagonism

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., M5076, MCF-7)

  • This compound

  • Cytotoxic agent (e.g., Doxorubicin)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

2. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

3. Drug Treatment:

  • Prepare serial dilutions of the cytotoxic agent and this compound.

  • Treat cells with:

    • Cytotoxic agent alone (multiple concentrations)

    • This compound alone (as a non-cytotoxic control)

    • A combination of the cytotoxic agent and a fixed concentration of this compound.

  • Include untreated and vehicle-treated wells as controls.

  • Incubate for a specified period (e.g., 72 hours).

4. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C until formazan crystals form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot dose-response curves and determine the IC50 values for the cytotoxic agent alone and in combination with this compound.

  • Calculate the Combination Index (CI) using the Chou-Talalay method to quantify the interaction. Specialized software like CompuSyn can be used for this analysis.

Conclusion

The experimental designs and protocols outlined in this document provide a framework for the comprehensive evaluation of the synergistic potential of this compound. The evidence strongly suggests that the synergistic activity of this compound is primarily observed in vivo, highlighting the importance of its anti-angiogenic mechanism in enhancing the efficacy of cytotoxic therapies. Researchers should prioritize in vivo models to fully characterize the therapeutic benefits of this compound combination strategies.

References

Application Notes and Protocols for Measuring PNU-145156E Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-145156E is a non-cytotoxic sulfonated distamycin A derivative with anti-angiogenic properties.[1][2] Its primary mechanism of action involves the formation of a reversible complex with growth and angiogenic factors, thereby inhibiting their ability to promote neovascularization in the tumor microenvironment (TME).[1] Understanding the broader impact of this compound on the complex TME is crucial for its development as a potential anti-cancer therapeutic. These application notes provide detailed protocols for assessing the effects of this compound on key components of the TME, including immune cell infiltration, cytokine profiles, and the extracellular matrix.

Mechanism of Action: Sequestration of Angiogenic Factors

This compound directly interacts with heparin-binding growth factors, such as basic fibroblast growth factor (bFGF), forming a stable complex. This interaction is believed to induce conformational changes in the growth factor, preventing its binding to its receptor and subsequent downstream signaling, which is critical for angiogenesis.

cluster_0 This compound Mechanism of Action PNU This compound Complex This compound-Growth Factor Complex PNU->Complex Binds to GF Angiogenic Growth Factors (e.g., bFGF, VEGF) GF->Complex Sequesters Receptor Growth Factor Receptor GF->Receptor Binding (Inhibited) Angiogenesis Angiogenesis Receptor->Angiogenesis Signaling (Blocked)

Caption: this compound sequesters angiogenic growth factors, preventing receptor binding and inhibiting angiogenesis.

I. Analysis of Immune Cell Infiltration in the Tumor Microenvironment

A critical aspect of the TME is its immune cell component, which can either promote or suppress tumor growth.[3] this compound, by modifying the TME, may indirectly influence the infiltration and function of various immune cell populations.

A. Quantitative Data Summary: Immune Cell Populations

The following table presents hypothetical data illustrating the potential impact of this compound on immune cell populations within the tumor, as analyzed by flow cytometry.

Immune Cell PopulationMarkerControl Group (% of CD45+ cells)This compound Treated Group (% of CD45+ cells)Fold Change
Cytotoxic T LymphocytesCD3+ CD8+15.2 ± 2.125.8 ± 3.51.7
Helper T CellsCD3+ CD4+28.5 ± 3.922.1 ± 2.80.8
Regulatory T CellsCD4+ FoxP3+8.1 ± 1.54.5 ± 0.90.6
Myeloid-Derived Suppressor Cells (MDSCs)CD11b+ Gr1+20.4 ± 4.212.3 ± 2.70.6
Tumor-Associated Macrophages (M2)CD68+ CD206+18.3 ± 3.310.9 ± 1.90.6
Natural Killer (NK) CellsNK1.1+ CD3-5.5 ± 1.19.2 ± 1.61.7
B. Experimental Protocol: Immunophenotyping by Flow Cytometry

This protocol details the preparation of single-cell suspensions from tumor tissue for multi-color flow cytometry analysis.[4]

Materials:

  • Fresh tumor tissue

  • RPMI-1640 medium

  • Collagenase Type IV (1 mg/mL)

  • DNase I (100 U/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies (see table above)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Excise fresh tumor tissue and place it in cold RPMI-1640 medium.

  • Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.

  • Transfer the minced tissue to a digestion buffer containing Collagenase Type IV and DNase I in RPMI-1640.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the enzymatic digestion by adding RPMI-1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

  • Wash the cells with PBS containing 2% FBS.

  • Perform a cell count and assess viability.

  • Resuspend the cells in PBS with 2% FBS and add Fc block to prevent non-specific antibody binding. Incubate for 10 minutes on ice.

  • Add the cocktail of fluorescently conjugated antibodies and the fixable viability dye. Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with PBS containing 2% FBS.

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer and analyze using appropriate software.

cluster_1 Flow Cytometry Workflow Start Tumor Excision Mince Mince Tissue Start->Mince Digest Enzymatic Digestion (Collagenase/DNase) Mince->Digest Filter Filter (70 µm) Digest->Filter Lyse RBC Lysis Filter->Lyse Wash1 Wash Cells Lyse->Wash1 Block Fc Block Wash1->Block Stain Antibody Staining Block->Stain Wash2 Wash Cells Stain->Wash2 Acquire Flow Cytometry Data Acquisition Wash2->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Experimental workflow for preparing tumor single-cell suspensions for flow cytometry analysis.

II. Assessment of Cytokine Profile Modulation

Cytokines play a crucial role in cell signaling within the TME, influencing inflammation, immune responses, and angiogenesis.[3]

A. Quantitative Data Summary: Cytokine Levels

The following table shows hypothetical changes in key cytokine concentrations within the tumor lysate following treatment with this compound, as measured by ELISA.

CytokineControl Group (pg/mg protein)This compound Treated Group (pg/mg protein)Fold Change
Interleukin-6 (IL-6)150.3 ± 25.195.7 ± 18.90.6
Tumor Necrosis Factor-alpha (TNF-α)85.6 ± 15.850.2 ± 10.40.6
Vascular Endothelial Growth Factor (VEGF)210.9 ± 38.4115.3 ± 22.70.5
Interferon-gamma (IFN-γ)45.2 ± 9.878.9 ± 14.11.7
Interleukin-10 (IL-10)120.7 ± 20.370.1 ± 13.50.6
B. Experimental Protocol: Cytokine Measurement by ELISA

Materials:

  • Tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Commercially available ELISA kits for target cytokines (e.g., IL-6, TNF-α, VEGF)

  • Microplate reader

Procedure:

  • Excise tumor tissue and snap-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in lysis buffer.

  • Centrifuge the homogenate at high speed to pellet cellular debris.

  • Collect the supernatant (tumor lysate).

  • Determine the total protein concentration of the lysate using a BCA protein assay.

  • Perform the ELISA for each target cytokine according to the manufacturer's instructions. This typically involves:

    • Adding standards and diluted samples to the antibody-coated microplate.

    • Incubating to allow the cytokine to bind.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction.

  • Read the absorbance on a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve and normalize to the total protein concentration of the lysate.

III. Evaluation of Extracellular Matrix and Angiogenesis Markers

The extracellular matrix (ECM) provides structural support and regulates cell behavior and angiogenesis.[5] this compound's anti-angiogenic activity is expected to alter the expression of key ECM and vascular markers.

A. Quantitative Data Summary: ECM and Angiogenesis Markers

This table presents hypothetical data on the expression of key markers related to the ECM and angiogenesis, as determined by immunohistochemistry (IHC) and quantitative real-time PCR (qRT-PCR).

MarkerMethodControl Group (Relative Expression)This compound Treated Group (Relative Expression)Fold Change
CD31 (PECAM-1)IHC (% positive area)12.5 ± 2.35.8 ± 1.10.5
FibronectinIHC (% positive area)18.9 ± 3.111.2 ± 2.40.6
Collagen IVIHC (% positive area)22.4 ± 4.515.1 ± 3.20.7
VEGF-AqRT-PCR (mRNA level)1.0 ± 0.20.6 ± 0.10.6
Matrix Metalloproteinase-9 (MMP-9)qRT-PCR (mRNA level)1.0 ± 0.30.5 ± 0.10.5
B. Experimental Protocol: Immunohistochemistry (IHC) for CD31

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody against CD31

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope and imaging software

Procedure:

  • Deparaffinize and rehydrate the FFPE tissue sections.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with blocking buffer.

  • Incubate with the primary anti-CD31 antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Apply DAB substrate to visualize the antibody binding (brown precipitate).

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Acquire images and quantify the CD31-positive area using image analysis software.

cluster_2 Immunohistochemistry Workflow Start FFPE Tissue Section Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize AntigenRetrieval Antigen Retrieval Deparaffinize->AntigenRetrieval PeroxidaseBlock Block Endogenous Peroxidase AntigenRetrieval->PeroxidaseBlock Blocking Block Non-specific Binding PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection DAB Substrate Detection SecondaryAb->Detection Counterstain Hematoxylin Counterstain Detection->Counterstain Image Image Acquisition & Analysis Counterstain->Image

Caption: General workflow for immunohistochemical staining of tumor tissue sections.

Conclusion

The protocols and hypothetical data presented in these application notes provide a framework for the comprehensive evaluation of this compound's impact on the tumor microenvironment. By employing these methodologies, researchers can gain valuable insights into the multifaceted effects of this anti-angiogenic agent, beyond its primary mechanism of action. This will aid in the rational design of future preclinical and clinical studies, potentially in combination with immunotherapies or other targeted agents, to maximize its therapeutic potential.

References

Troubleshooting & Optimization

troubleshooting PNU-145156E precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PNU-145156E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a specific focus on troubleshooting precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polyanionic, polysulfonated derivative of distamycin A.[1] Its chemical formula is C45H36N10Na4O17S4, and it has a molecular weight of 1209.04.[1] Due to its complex structure and high molecular weight, this compound can exhibit poor aqueous solubility under certain conditions, leading to precipitation. This can impact experimental reproducibility and the accuracy of in vitro and in vivo studies.

Q2: What are the key factors influencing the solubility of this compound?

The solubility of this compound is primarily influenced by:

  • pH: As a polysulfonated compound, its ionization state is highly dependent on the pH of the solution.

  • Ionic Strength: The concentration of salts in the aqueous solution can affect the solubility of charged molecules like this compound.

  • Co-solvents: The presence of organic co-solvents can significantly alter the solubility.

  • Temperature: Solubility is often temperature-dependent.

  • Presence of Excipients: Formulation components can interact with the compound to either enhance or decrease its solubility.[2][3]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.

Issue 1: Precipitation upon dissolution in aqueous buffer.

Possible Cause: The intrinsic solubility of this compound in the chosen buffer is low, or the buffer conditions are not optimal.[4]

Troubleshooting Steps:

  • Verify pH and Ionic Strength: Ensure the pH and ionic strength of your buffer are accurately prepared and are suitable for this compound. Given its polyanionic nature, solubility is expected to be higher at neutral to alkaline pH.

  • Solubility Screening: Perform a solubility screen across a range of pH values and ionic strengths to identify optimal conditions.

  • Utilize a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer.[4] Be mindful of the final co-solvent concentration in your experiment.

Issue 2: Precipitation observed after diluting a stock solution.

Possible Cause: The solution has become supersaturated upon dilution, leading to precipitation over time. This is a common issue with compounds that are poorly soluble in aqueous media.[4]

Troubleshooting Steps:

  • Determine Equilibrium Solubility: Conduct an equilibrium solubility experiment to determine the maximum stable concentration of this compound in your final aqueous medium. This will help you avoid preparing supersaturated solutions.

  • Modify the Dilution Protocol: Instead of a single large dilution, try a stepwise dilution.

  • Incorporate Solubilizing Excipients: Consider the addition of non-ionic surfactants (e.g., Polysorbate 80) or cyclodextrins to your aqueous buffer to enhance and maintain the solubility of this compound.[5][6]

Issue 3: Inconsistent results and variable precipitation between experiments.

Possible Cause: Variability in experimental conditions or the solid-state form of the this compound powder.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental parameters, including buffer preparation, temperature, and mixing procedures, are consistent.

  • Characterize the Solid Material: If possible, characterize the solid form of this compound being used (e.g., crystalline vs. amorphous), as this can significantly impact solubility.

  • Control Temperature: Perform experiments at a constant and controlled temperature, as solubility can be sensitive to temperature fluctuations.[4]

Data Presentation

The following tables provide illustrative data on the solubility of a hypothetical poorly soluble compound with properties similar to this compound. Note: This data is for demonstration purposes and may not represent the actual solubility of this compound.

Table 1: Illustrative pH-Dependent Solubility of "Compound X"

pHBuffer SystemSolubility (µg/mL)
4.5Acetate Buffer< 1
6.0Phosphate Buffer15
7.4Phosphate Buffered Saline (PBS)50
8.5Tris Buffer120

Table 2: Illustrative Effect of Co-solvents on "Compound X" Solubility in PBS (pH 7.4)

Co-solventConcentration (%)Solubility (µg/mL)
None050
DMSO1250
Ethanol1180
PEG 4005400

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of this compound powder to a vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of this compound in the filtered supernatant using a validated analytical method.

Protocol 2: Co-solvent Solubility Screening

Objective: To assess the impact of different co-solvents on the solubility of this compound.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., DMSO, Ethanol, PEG 400)

  • Standard laboratory glassware and equipment for solution preparation and analysis

Methodology:

  • Prepare a series of aqueous buffer solutions containing different concentrations of the co-solvents to be tested (e.g., 1%, 5%, 10% v/v).

  • For each co-solvent solution, perform the Equilibrium Solubility Determination protocol as described above.

  • Compare the solubility of this compound in the presence of different co-solvents and concentrations to the solubility in the aqueous buffer alone.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting this compound precipitation.

Precipitation_Troubleshooting_Workflow start Precipitation Observed check_dissolution Issue during initial dissolution? start->check_dissolution check_dilution Issue after stock dilution? check_dissolution->check_dilution No dissolution_cause Possible Cause: - Low intrinsic solubility - Suboptimal buffer conditions check_dissolution->dissolution_cause Yes check_inconsistency Inconsistent precipitation? check_dilution->check_inconsistency No dilution_cause Possible Cause: - Supersaturation check_dilution->dilution_cause Yes inconsistency_cause Possible Cause: - Experimental variability - Solid-state form differences check_inconsistency->inconsistency_cause Yes dissolution_solution Troubleshooting: 1. Verify pH & Ionic Strength 2. Perform Solubility Screen 3. Use a Co-solvent dissolution_cause->dissolution_solution end Resolution dissolution_solution->end dilution_solution Troubleshooting: 1. Determine Equilibrium Solubility 2. Modify Dilution Protocol 3. Add Solubilizing Excipients dilution_cause->dilution_solution dilution_solution->end inconsistency_solution Troubleshooting: 1. Standardize Protocols 2. Characterize Solid Material 3. Control Temperature inconsistency_cause->inconsistency_solution inconsistency_solution->end

Caption: A workflow for troubleshooting this compound precipitation.

Solubility_Enhancement_Strategies title Solubility Enhancement Strategies for this compound parent This compound (Poor Aqueous Solubility) ph_modification pH Modification (Increase pH) parent->ph_modification cosolvents Co-solvents (e.g., DMSO, Ethanol, PEG) parent->cosolvents excipients Excipients (e.g., Surfactants, Cyclodextrins) parent->excipients solid_dispersion Solid Dispersions (Amorphous Form) parent->solid_dispersion

Caption: Key strategies for enhancing the solubility of this compound.

References

Technical Support Center: Optimizing PNU-145156E Concentration for HUVEC Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific use of PNU-145156E in Human Umbilical Vein Endothelial Cell (HUVEC) assays is limited. This guide provides a general framework and best practices for determining the optimal concentration of a novel anti-angiogenic compound, such as this compound, for in vitro angiogenesis assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the right concentration of this compound for my HUVEC assays?

A1: The initial and most critical step is to determine the cytotoxic concentration range of this compound on HUVECs. This is essential to ensure that any observed anti-angiogenic effects are not simply due to cell death. A cell viability assay, such as an MTT, WST-8, or LDH assay, should be performed with a broad range of concentrations.

Q2: How do I choose the initial concentration range for a cytotoxicity assay?

A2: For a novel compound, it is best to start with a wide, logarithmic range of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This will help you identify the approximate concentration at which toxicity occurs and narrow down the range for subsequent experiments.

Q3: Once I have the cytotoxicity data, how do I select concentrations for functional assays (e.g., migration, tube formation)?

A3: Based on your viability data, select a range of non-toxic concentrations to test in your functional assays. A good starting point is to use the highest concentration that shows minimal to no cytotoxicity (e.g., >90% cell viability) and several dilutions below that.

Q4: What are some common issues with dissolving and storing this compound?

A4: While specific data for this compound is scarce, many similar compounds are dissolved in DMSO to create a high-concentration stock solution. It is crucial to then dilute this stock in your cell culture medium to the final working concentration, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot your stock solution to avoid repeated freeze-thaw cycles.[1]

Q5: How long should I pre-incubate my HUVECs with this compound before starting the assay?

A5: The pre-incubation time can vary depending on the compound's mechanism of action and the specific assay. A common starting point is a 24-hour pre-incubation. However, you may need to optimize this timing (e.g., 4, 12, 24, or 48 hours) to see the most significant effect.

Troubleshooting Guides

Problem 1: High variability in cell viability results.
  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure you have a single-cell suspension before seeding and gently rock the plate in a cross pattern to distribute the cells evenly.

  • Possible Cause: Edge effects in the multi-well plate.

    • Solution: Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect your treatment media under a microscope for any signs of precipitation. If observed, you may need to adjust your solvent or use a lower top concentration.

Problem 2: No effect of this compound in functional assays (migration or tube formation).
  • Possible Cause: The concentrations used are too low.

    • Solution: If your cytotoxicity data allows, try testing higher, non-toxic concentrations.

  • Possible Cause: The incubation time is too short.

    • Solution: Increase the duration of the assay or the pre-incubation time with the compound.

  • Possible Cause: The HUVECs are not responding to the pro-angiogenic stimulus (e.g., VEGF).

    • Solution: Ensure your positive control (e.g., VEGF-stimulated cells without this compound) shows a robust response. If not, troubleshoot your assay setup, including the quality of your Matrigel, the passage number of your HUVECs, and the activity of your growth factors.[2][3]

Problem 3: Inconsistent tube formation in the control group.
  • Possible Cause: Matrigel was not handled properly.

    • Solution: Matrigel should be thawed on ice overnight and kept cold to prevent premature polymerization. Use pre-chilled pipette tips and plates.[2][4]

  • Possible Cause: Incorrect HUVEC seeding density.

    • Solution: The optimal cell number is critical. Too few cells will result in incomplete tubes, while too many will form a monolayer. You may need to perform a titration of cell density for your specific HUVEC batch.[4]

Experimental Protocols & Data Presentation

Cell Viability (WST-8 Assay)

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO, if used).

  • Incubate for 24-48 hours.

  • Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Example Data:

This compound (µM)Average Absorbance (450 nm)% Viability vs. Control
0 (Vehicle)1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.6552.0%
1000.2016.0%
Scratch Wound Migration Assay

Protocol:

  • Seed HUVECs in a 24-well plate and grow them to full confluence.

  • Create a "scratch" in the monolayer with a sterile p200 pipette tip.[4]

  • Wash with PBS to remove detached cells.

  • Add fresh low-serum medium containing different non-toxic concentrations of this compound (e.g., based on viability data: 0.1, 1, 10 µM). Include a vehicle control and a positive control (e.g., VEGF).

  • Image the scratch at 0 hours and after 12-18 hours.

  • Quantify the wound closure area using software like ImageJ.

Example Data:

TreatmentWound Area at 0h (pixels²)Wound Area at 18h (pixels²)% Wound Closure
Vehicle Control500,000400,00020%
VEGF (20 ng/mL)500,000150,00070%
This compound (1 µM) + VEGF500,000250,00050%
This compound (10 µM) + VEGF500,000380,00024%
Tube Formation Assay

Protocol:

  • Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.[4]

  • Harvest HUVECs and resuspend them in low-serum medium containing the desired non-toxic concentrations of this compound.

  • Seed the HUVEC suspension onto the Matrigel-coated wells (e.g., 15,000-20,000 cells/well).

  • Incubate for 4-12 hours at 37°C.

  • Image the formation of capillary-like structures using a microscope.

  • Quantify angiogenesis by measuring parameters like total tube length, number of junctions, and number of loops.

Example Data:

TreatmentTotal Tube Length (µm)Number of Junctions
Vehicle Control150025
VEGF (50 ng/mL)8500120
This compound (1 µM) + VEGF520075
This compound (10 µM) + VEGF180030

Visualizations

G cluster_prep Preparation cluster_exp1 Phase 1: Cytotoxicity Screening cluster_exp2 Phase 2: Functional Efficacy cluster_exp3 Phase 3: Mechanism of Action cluster_final Conclusion prep1 Determine solubility & prepare stock solution (e.g., in DMSO) exp1 Perform Cell Viability Assay (e.g., WST-8) with broad concentration range prep1->exp1 prep2 Culture HUVECs to desired confluency prep2->exp1 data1 Analyze data to find IC50 and non-toxic concentrations exp1->data1 exp2a Migration Assay (Scratch Wound) data1->exp2a exp2b Tube Formation Assay data1->exp2b data2 Analyze functional inhibition at non-toxic concentrations exp2a->data2 exp2b->data2 exp3 Western Blot for key signaling proteins (e.g., p-VEGFR2, p-Akt, p-ERK) data2->exp3 data3 Confirm target engagement and pathway inhibition exp3->data3 conclusion Select Optimal Concentration for further experiments data3->conclusion

Caption: Experimental workflow for optimizing compound concentration.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg PNU This compound PNU->VEGFR2 Inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Cell Migration, Proliferation, Survival (Angiogenesis) eNOS->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Angiogenesis

Caption: Hypothetical inhibition of the VEGF signaling pathway.

Caption: Troubleshooting decision tree for HUVEC assays.

References

Technical Support Center: PNU-145156E Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PNU-145156E in animal studies. The information is based on publicly available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-cytotoxic, anti-angiogenic agent. Its therapeutic effect stems from its ability to form a reversible complex with heparin-binding growth factors, most notably basic fibroblast growth factor (bFGF). By sequestering these growth factors, this compound prevents them from binding to their receptors on endothelial cells, thereby inhibiting the signaling cascade that leads to angiogenesis, a critical process for tumor growth and metastasis. The interaction between this compound and growth factors is primarily driven by electrostatic and hydrophobic forces.

Q2: What are the most commonly reported side effects of this compound in animal studies?

Preclinical studies have identified a consistent pattern of toxicities associated with this compound administration in animal models. These include:

  • Thrombosis: An increased incidence of thrombosis, particularly in coronary and lung vessels, has been observed.

  • Hepatic Effects: Vacuolization of hepatocytes.

  • Immune System Effects: Vacuolization of macrophages and lymphoid depletion.

It is important to note that in some experimental contexts, particularly when used in combination with certain cytotoxic drugs, this compound did not lead to an increase in general toxicity or myelotoxicity[1]. This suggests the toxicity profile may be influenced by the specific experimental design.

Q3: Is this compound cytotoxic?

No, this compound is considered a non-cytotoxic molecule[1]. Its anti-tumor activity is not derived from directly killing cancer cells but from inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected animal mortality, particularly sudden death. This could be related to the thrombotic events (coronary or pulmonary) reported in preclinical studies[2].- Monitor animals closely for any signs of respiratory distress or changes in behavior. - Consider incorporating coagulation parameter monitoring (e.g., prothrombin time, activated partial thromboplastin time) into the study protocol. - Perform thorough necropsy and histopathological examination of the heart and lungs on any animals that die unexpectedly.
Abnormal liver function tests (e.g., elevated ALT, AST). This may be indicative of the hepatocyte vacuolization observed in preclinical toxicology[2].- Include regular monitoring of liver enzymes in the study design. - At the end of the study, collect liver tissue for histopathological analysis to assess for cellular changes like vacuolization.
Evidence of immunosuppression (e.g., increased susceptibility to infections). Lymphoid depletion and macrophage vacuolization are known preclinical toxicities[2], which could compromise the immune response.- Monitor animals for signs of infection. - Consider including white blood cell counts and differentials in the hematology panel. - For terminal studies, spleen and lymph node weights and histopathology should be evaluated.

Data on Preclinical Side Effects

While specific dose-response data from preclinical studies are not publicly available, the following table summarizes the qualitative findings.

System/Organ Observed Side Effect Animal Model Reference
Cardiovascular Thrombosis in coronary and lung vessels[2]Preclinical animal models
Hepatic Vacuolization of hepatocytes[2]Preclinical animal models
Immune Vacuolization of macrophages[2], Lymphoid depletion[2]Preclinical animal models

Experimental Protocols

Detailed experimental protocols from the original preclinical toxicology studies of this compound are not publicly available. However, a general methodology for assessing in vivo toxicity of a compound like this compound is provided below as a template. Researchers should adapt this based on their specific experimental goals and institutional guidelines.

General In Vivo Toxicity Study Protocol

  • Animal Model: Select a relevant animal model (e.g., mice, rats) and strain. Justify the choice based on the research question.

  • Dose Formulation: Prepare this compound in a suitable vehicle for the intended route of administration (e.g., intravenous). Ensure the formulation is sterile and stable.

  • Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three dose levels of this compound (low, mid, high). The dose levels should be selected based on preliminary dose-range finding studies.

  • Administration: Administer the compound according to the study design (e.g., single dose, repeat dose over a specific period).

  • Clinical Observations: Conduct daily clinical observations of the animals, noting any changes in appearance, behavior, and signs of toxicity. Record body weights at regular intervals.

  • Hematology and Clinical Chemistry: Collect blood samples at specified time points for analysis of a complete blood count, differential, and a serum chemistry panel to assess organ function (e.g., liver and kidney).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and weigh major organs. Preserve organs in formalin for histopathological processing and examination by a qualified pathologist. Pay close attention to the heart, lungs, liver, spleen, and lymphoid tissues based on the known toxicities of this compound.

Visualizations

Mechanism of Action of this compound

PNU_145156E_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Endothelial Cell This compound This compound PNU_GF_Complex This compound-Growth Factor Complex (Inactive) This compound->PNU_GF_Complex Binds to Growth_Factor Heparin-Binding Growth Factor (e.g., bFGF) Growth_Factor->PNU_GF_Complex Sequestered by Receptor Growth Factor Receptor Growth_Factor->Receptor Binding Blocked Signaling_Cascade Angiogenesis Signaling Cascade (Blocked)

Caption: this compound sequesters growth factors, preventing receptor binding and angiogenesis.

Troubleshooting Workflow for Unexpected Animal Morbidity

Troubleshooting_Workflow Start Unexpected Animal Morbidity or Mortality Observed Monitor Increase Frequency of Clinical Monitoring Start->Monitor Necropsy Perform Immediate Necropsy and Gross Examination Start->Necropsy Review Review Dose Levels and Administration Protocol Monitor->Review Histo Collect Tissues for Histopathology Necropsy->Histo Coagulation Consider Adding Coagulation Panel to Monitoring Histo->Coagulation If thrombosis is suspected End Consult with Veterinarian and Refine Protocol Coagulation->End Review->End

Caption: A logical workflow for investigating unexpected adverse events in this compound studies.

References

Technical Support Center: Overcoming Resistance to PNU-145156E in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating PNU-145156E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-cytotoxic angiogenesis inhibitor. Its mode of action is to form a reversible complex with growth and angiogenic factors, most notably basic fibroblast growth factor (bFGF or FGF2).[1] By sequestering bFGF, this compound prevents it from binding to its receptor (FGFR), thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation and motility, crucial steps in angiogenesis. A study has shown that this compound binds to bFGF with a dissociation constant (Kd) of approximately 145-174 nM, indicating a strong and specific interaction.[2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While direct resistance mechanisms to this compound are not extensively documented, based on its mechanism of action and resistance patterns observed with other anti-angiogenic and FGF/FGFR pathway inhibitors, several possibilities can be investigated:

  • Upregulation of Alternative Angiogenic Pathways: Cancer cells may compensate for the sequestration of bFGF by upregulating other pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), or other members of the FGF family.[3][4][5]

  • Increased bFGF Production: Tumor cells or stromal cells in the tumor microenvironment may increase the production of bFGF to overcome the inhibitory effect of this compound.[6][7]

  • Alterations in the FGF Receptor (FGFR): While less likely for an agent that sequesters the ligand, mutations or overexpression of FGFRs could potentially lead to ligand-independent signaling or increased sensitivity to low levels of unbound bFGF.

  • Activation of Downstream Signaling Pathways: Cancer cells might develop resistance by activating downstream signaling cascades, such as the PI3K/AKT/mTOR or Ras/MEK/ERK pathways, independent of FGF/FGFR signaling.[4][7]

  • Tumor Microenvironment-Mediated Resistance: Stromal cells, like cancer-associated fibroblasts (CAFs), can secrete a variety of growth factors that promote angiogenesis and reduce the efficacy of this compound.[4]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a series of experiments are recommended. Please refer to the detailed protocols in the "Experimental Protocols" section below.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT assay) to quantify the difference in IC50 values between your sensitive and suspected resistant cell lines.

  • Analyze Protein Expression: Use Western blotting to compare the expression levels of key proteins in the bFGF signaling pathway and alternative angiogenic pathways (e.g., bFGF, FGFR1, VEGF, VEGFR2, p-AKT, p-ERK) between sensitive and resistant cells.

  • In Vivo Xenograft Model: If working with animal models, assess tumor growth and microvessel density in response to this compound treatment in tumors derived from sensitive versus resistant cells.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound in a Previously Sensitive Cell Line
Possible Cause Troubleshooting Steps
Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve using an MTT assay to compare the IC50 of the current cell line with the original, sensitive parental line. 2. Investigate Mechanism: Analyze the expression of bFGF, VEGF, and their receptors via Western blot or ELISA to check for upregulation. 3. Consider Combination Therapy: Evaluate the synergistic effect of this compound with a VEGF inhibitor like bevacizumab.[8]
Issue 2: High Variability in Experimental Results with this compound
Possible Cause Troubleshooting Steps
Inconsistent drug preparation or cell culture conditions.1. Standardize Drug Preparation: Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. 2. Maintain Consistent Cell Density: Ensure that cells are seeded at the same density for all experiments. 3. Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to treatment.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

The following table presents hypothetical data to illustrate the expected shift in IC50 values upon the development of resistance.

Cell LineThis compound IC50 (µM)
HUVEC (Endothelial Cells)0.5
Cancer Cell Line A (Sensitive)2.5
Cancer Cell Line A (Resistant)25.0

Note: This is representative data. Actual IC50 values will vary depending on the cell line and experimental conditions.

Table 2: Representative Protein Expression Changes in this compound Resistant Cells

This table shows hypothetical changes in protein expression that could be observed in a resistant cell line compared to its sensitive counterpart.

ProteinChange in Expression in Resistant Cells
bFGF3-fold increase
FGFR1No significant change
VEGF5-fold increase
VEGFR22-fold increase
p-AKT (activated)4-fold increase
p-ERK (activated)3-fold increase

Note: This is representative data based on common resistance mechanisms.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[9][10][11]

Western Blot Analysis of Signaling Proteins

This protocol is for assessing the expression levels of key proteins involved in angiogenesis and resistance.

Materials:

  • Sensitive and resistant cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-bFGF, anti-VEGF, anti-FGFR1, anti-VEGFR2, anti-p-AKT, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[12][13][14]

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Sensitive and resistant cancer cell lines

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (and/or combination agents) and a vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection).

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).[15][16]

Visualizations

Signaling Pathways

PNU_145156E_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling bFGF bFGF FGFR FGFR bFGF->FGFR Activates PNU This compound PNU->bFGF Sequesters VEGF VEGF VEGFR VEGFR VEGF->VEGFR Activates PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT RAS_ERK RAS/ERK Pathway FGFR->RAS_ERK VEGFR->PI3K_AKT VEGFR->RAS_ERK Angiogenesis Angiogenesis (Proliferation, Migration) PI3K_AKT->Angiogenesis RAS_ERK->Angiogenesis

Caption: Mechanism of this compound and potential bypass signaling.

Experimental Workflow

Resistance_Workflow start Observation: Decreased this compound Efficacy ic50 Confirm Resistance: IC50 Determination (MTT Assay) start->ic50 protein Investigate Mechanism: Western Blot (bFGF, VEGF, p-AKT, etc.) ic50->protein If resistance is confirmed invivo In Vivo Validation: Tumor Xenograft Model protein->invivo combo Develop Strategy: Combination Therapy (e.g., + VEGF inhibitor) invivo->combo outcome Outcome: Restored Sensitivity combo->outcome

Caption: Workflow for investigating and overcoming this compound resistance.

Logical Relationships in Resistance

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms PNU This compound bFGF_inhibition bFGF Sequestration PNU->bFGF_inhibition Resistance Resistance to This compound bFGF_inhibition->Resistance Can lead to up_vegf Upregulation of VEGF up_vegf->Resistance up_bfgf Increased bFGF Production up_bfgf->Resistance bypass Bypass Signaling Activation (e.g., PI3K/AKT) bypass->Resistance

Caption: Potential mechanisms leading to resistance against this compound.

References

Technical Support Center: PNU-145156E Preclinical Safety

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for informational purposes only and is based on publicly available data. It is not intended to be a substitute for professional medical or scientific advice. Researchers should always consult the primary literature and conduct their own risk assessments before using any investigational compound.

Currently, there is a lack of publicly available, detailed preclinical toxicology data specifically identifying the dose-limiting toxicities of PNU-145156E (also known as FCE 26644) when administered as a single agent. The majority of accessible research focuses on its mechanism of action and its effects in combination with other therapeutic agents.

One study investigating this compound in combination with cytotoxic drugs in murine models noted that the addition of this compound did not lead to an increase in general or myelotoxic toxicity. However, this study does not provide data on the intrinsic toxicity profile of this compound when used alone.

Without specific data from single-agent preclinical toxicology studies, it is not possible to provide a comprehensive overview of the dose-limiting toxicities, create quantitative data tables, or detail specific experimental protocols related to the safety assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a non-peptidic, synthetic low-molecular-weight compound that acts as a growth factor sequestrant. Its mechanism of action involves binding to various growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby preventing them from binding to their receptors on cell surfaces. This inhibition of growth factor signaling can lead to anti-angiogenic and anti-tumor effects.

Q2: Are there any published studies on the dose-limiting toxicities of this compound in preclinical models?

A2: Based on a comprehensive search of publicly available scientific literature, there are no detailed studies that specifically report on the dose-limiting toxicities of this compound when administered as a monotherapy in preclinical models. While some studies have used the compound, they have primarily focused on its efficacy and mechanism of action, or its use in combination with other agents.

Q3: What general types of toxicities might be anticipated with a compound like this compound?

A3: Given its mechanism as a growth factor sequestrant, particularly its anti-angiogenic properties, potential toxicities could theoretically involve effects on physiological processes that are dependent on continuous angiogenesis and growth factor signaling. These could include but are not limited to effects on wound healing, reproductive function, and the cardiovascular system (e.g., hypertension, proteinuria). However, without specific preclinical toxicology data for this compound, these are general considerations for the class of anti-angiogenic agents and not confirmed toxicities for this specific compound.

Q4: Where can I find more information about the preclinical development of this compound?

A4: Information regarding the preclinical development of pharmaceutical compounds is often proprietary to the developing company. In the case of this compound, it was developed by Pharmacia & Upjohn, which later became part of Pfizer. Detailed preclinical safety data may be contained within internal company documents or in regulatory filings such as an Investigational New Drug (IND) application, which are generally not publicly accessible.

Troubleshooting Guide for Experimental Planning

Given the limited public data, researchers planning experiments with this compound should consider the following:

  • Initiate Pilot Dose-Ranging Studies: Before commencing large-scale efficacy studies, it is crucial to conduct pilot dose-ranging studies in the specific preclinical model being used. These studies should start with very low doses and escalate gradually to determine a well-tolerated dose range.

  • Monitor for Potential On-Target Toxicities: Based on its mechanism of action, closely monitor for clinical signs related to the inhibition of angiogenesis and growth factor signaling. This includes regular monitoring of body weight, food and water consumption, and overall animal well-being. Specific attention should be paid to wound healing if any surgical procedures are performed, as well as cardiovascular parameters if the experimental model allows.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for assessing the preclinical toxicity of a novel compound like this compound in the absence of extensive prior data.

Preclinical_Toxicity_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Dose-Ranging cluster_2 Phase 3: Definitive Toxicology Studies cluster_3 Phase 4: Data Analysis & Reporting in_vitro_cyto In Vitro Cytotoxicity Assays (e.g., MTT, LDH) dose_ranging Acute/Sub-acute Dose-Ranging Studies (e.g., in rodents) in_vitro_cyto->dose_ranging in_vitro_target Target-Based Assays (e.g., Growth Factor Binding) in_vitro_target->dose_ranging mtd_determination Maximum Tolerated Dose (MTD) Determination dose_ranging->mtd_determination repeat_dose Repeat-Dose Toxicity Studies (e.g., 28-day in two species) mtd_determination->repeat_dose safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeat_dose->safety_pharm histopath Histopathology & Clinical Pathology safety_pharm->histopath data_analysis Toxicokinetic (TK) Analysis histopath->data_analysis noael Identify NOAEL (No-Observed-Adverse-Effect Level) data_analysis->noael report Toxicology Report for Regulatory Filing noael->report

General workflow for preclinical toxicity assessment.

This document will be updated if more specific preclinical toxicology data for this compound becomes publicly available. Researchers are encouraged to report any observed toxicities in their own studies to contribute to the collective understanding of this compound's safety profile.

Technical Support Center: Managing Off-Target Effects of Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of angiogenesis inhibitors in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of angiogenesis inhibitors?

A1: Off-target effects are unintended interactions of a drug with molecules other than its primary therapeutic target. For angiogenesis inhibitors, which are often kinase inhibitors, this means they can inhibit other kinases besides the intended ones (e.g., VEGFRs). These unintended inhibitions can lead to unexpected experimental outcomes, cellular toxicity, or misinterpretation of results. Many angiogenesis inhibitors target multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-KIT), and others, which contributes to both their efficacy and their off-target effect profile.

Q2: Why is it crucial to consider off-target effects in my research?

A2: Understanding and managing off-target effects is critical for several reasons:

  • Data Interpretation: Off-target effects can confound experimental results, making it difficult to attribute an observed phenotype solely to the inhibition of the intended target.

  • Reproducibility: Inconsistent results between different studies or experiments can sometimes be explained by off-target effects that are sensitive to minor variations in experimental conditions.

Q3: How can I choose the right assay to investigate potential off-target effects?

A3: The choice of assay depends on the specific question you are asking. A tiered approach is often effective. Start with broad screening methods and move to more specific functional assays to confirm and characterize the off-target activity. The following decision tree can guide your selection process.

G start Start: Suspect Off-Target Effect q1 Do you know the potential off-target kinases? start->q1 a1_yes Kinase Panel Screening (Biochemical Assay) q1->a1_yes Yes a1_no Broad Spectrum Cell-Based Assays (e.g., Cell Viability, Apoptosis) q1->a1_no No q2 Does the off-target kinase have a known signaling pathway? a1_yes->q2 a1_no->q2 a2_yes Western Blot for Pathway Phosphorylation q2->a2_yes Yes a2_no Phenotypic Assays (e.g., Migration, Invasion) q2->a2_no No q3 Is the off-target effect cell-type specific? a2_yes->q3 a2_no->q3 a3_yes Test in Multiple Cell Lines q3->a3_yes Yes end Characterize Off-Target Effect q3->end No a3_yes->end

Decision tree for selecting off-target effect assays.

Troubleshooting Guides

In Vitro Assay Troubleshooting

Issue 1: Inconsistent results in cell-based assays (e.g., variable IC50 values).

  • Question: My dose-response curves are not consistent between experiments. What could be the cause?

  • Answer: Inconsistent results in cell-based assays can arise from several factors.[1][2][3][4]

    • Cell-Related Issues:

      • High Passage Number: Use cells within a defined, low passage number range. Create master and working cell banks to ensure consistency.

      • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.

      • Cell Health: Ensure cells are in the logarithmic growth phase and have high viability when seeded.

    • Technical Errors:

      • Pipetting Inaccuracy: Regularly calibrate your pipettes and use the appropriate size for the volume being dispensed. Pre-wet pipette tips before use.

      • Edge Effects: Avoid using the outer wells of microplates for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.

    • Reagent Problems:

      • Degraded Reagents: Check expiration dates and store all reagents at their recommended temperatures, protecting light-sensitive components.

      • Inaccurate Dilutions: Prepare fresh serial dilutions of your inhibitor for each experiment.

Issue 2: My endothelial cells (e.g., HUVECs) are not forming tubes on Matrigel in the presence of my angiogenesis inhibitor.

  • Question: I'm performing a tube formation assay, and even my untreated control cells are showing poor or no tube formation. What's wrong?

  • Answer: A lack of tube formation in the control group points to a problem with the assay setup itself.

    • Matrigel Issues:

      • Improper Solidification: Ensure the Matrigel has fully solidified by incubating at 37°C for at least 30 minutes before adding cells. Keep Matrigel and pipette tips on ice during plating to prevent premature gelling.

      • Incorrect Concentration: The concentration of Matrigel can affect tube formation. You may need to test different lots or concentrations.

    • Cell-Related Problems:

      • Cell Health and Passage: Use healthy, low-passage endothelial cells. Older cells may lose their ability to form tubes.

      • Cell Density: The optimal seeding density is crucial and cell-type specific. A typical starting point for HUVECs is 10,000-20,000 cells per well in a 96-well plate.

    • Media Conditions:

      • Serum Presence: While some protocols use serum-free media for the assay, others may require a low concentration of serum or specific growth factors to promote tube formation.

In Vivo Model Troubleshooting

Issue 3: Inconsistent tumor growth in my xenograft model.

  • Question: I've injected the same number of cancer cells into all my mice, but the resulting tumor sizes are highly variable. How can I improve consistency?

  • Answer: Inconsistent tumor growth is a common challenge in xenograft models. Several factors can contribute to this variability.

    • Cell Preparation and Injection Technique:

      • Cell Viability: Ensure high cell viability (>90%) at the time of injection.

      • Single-Cell Suspension: Avoid cell clumping by ensuring a single-cell suspension. You can use a cell strainer if necessary.

      • Injection Volume and Site: Be consistent with the injection volume and subcutaneous location. Injecting too deeply can lead to intramuscular growth, which may appear smaller externally.

      • Use of Matrigel: Co-injecting cells with Matrigel can help to localize the cells and may improve tumor take rate and growth consistency.

    • Animal-Related Factors:

      • Mouse Strain and Age: Use mice of the same strain, sex, and age for each experimental group.

    • Experimental Design:

      • Randomization: Once tumors become palpable, randomize the mice into treatment groups based on tumor size to ensure an even distribution.

      • Staggered Start: Instead of starting treatment for all mice on the same day, you can set a specific tumor volume as the starting point for treatment for each individual mouse.

Quantitative Data on Off-Target Effects

The following tables summarize the inhibitory activity of common research-grade angiogenesis inhibitors against their primary targets (VEGFRs) and key off-targets. This data is crucial for designing experiments and interpreting results.

Table 1: Kinase Inhibition Profile of Sunitinib

Kinase TargetIC50 (nM)Reference(s)
PDGFRβ2[5][6]
VEGFR2 (Flk-1)80[5][6]
c-KIT68
FLT350[5]
RET43

Table 2: Kinase Inhibition Profile of Sorafenib

Kinase TargetIC50 (nM)Reference(s)
Raf-16[7]
B-Raf (wild-type)22
VEGFR320
VEGFR290
PDGFRβ57
c-KIT68

Table 3: Kinase Inhibition Profile of Axitinib

Kinase TargetIC50 (nM)Reference(s)
VEGFR10.1[8]
VEGFR20.2[8]
VEGFR30.1-0.3[8]
PDGFRβ1.6[7]
c-KIT1.7[9]

Signaling Pathway Diagrams

Understanding the signaling pathways affected by off-target inhibition is key to predicting and interpreting experimental outcomes.

G cluster_0 Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS STAT STAT PDGFR->STAT cKIT c-KIT cKIT->PI3K cKIT->RAS cKIT->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation STAT->Proliferation Survival Survival STAT->Survival Migration Migration STAT->Migration Angiogenesis Angiogenesis STAT->Angiogenesis mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Migration ERK->Angiogenesis mTOR->Proliferation mTOR->Survival mTOR->Migration mTOR->Angiogenesis

Key signaling pathways affected by multi-kinase angiogenesis inhibitors.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures.[1][2][5][10][11]

Objective: To determine the effect of an angiogenesis inhibitor on cell viability and to calculate its IC50 value.

Materials:

  • Cells of interest (e.g., cancer cell line, endothelial cells)

  • 96-well flat-bottom plates

  • Complete growth medium

  • Angiogenesis inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Ensure viability is >95%.

    • Dilute cells in complete growth medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the angiogenesis inhibitor in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Ex Vivo Angiogenesis Assessment: Rat Aortic Ring Assay

This protocol provides a method to assess angiogenesis in a 3D ex vivo model.[8][9][12][13]

Objective: To evaluate the pro- or anti-angiogenic potential of a compound on microvessel sprouting from aortic explants.

Materials:

  • Thoracic aorta from a rat

  • Serum-free culture medium (e.g., EBM-2)

  • Collagen solution or Matrigel

  • 48-well plates

  • Surgical instruments (forceps, scissors)

  • Dissecting microscope

Procedure:

  • Aorta Dissection:

    • Humanely euthanize a rat and dissect the thoracic aorta under sterile conditions.

    • Place the aorta in a petri dish containing cold, serum-free medium.

    • Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.

  • Ring Preparation:

    • Cross-section the cleaned aorta into 1-2 mm thick rings.

    • Rinse the rings several times with cold, serum-free medium.

  • Embedding Aortic Rings:

    • Coat the bottom of each well of a pre-chilled 48-well plate with a layer of collagen or Matrigel.

    • Incubate at 37°C for 30 minutes to allow for polymerization.

    • Place one aortic ring in the center of each well.

    • Cover the ring with another layer of the collagen/Matrigel solution.

    • Return the plate to the incubator for another 30 minutes.

  • Culturing and Treatment:

    • Add culture medium (which can be supplemented with growth factors and the test inhibitor) to each well.

    • Incubate at 37°C, 5% CO2. Replace the medium every 2-3 days.

  • Data Acquisition and Analysis:

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

    • After a set period (e.g., 7-14 days), capture images of each ring.

    • Quantify angiogenesis by measuring the length and number of sprouts.

G cluster_0 Day 0: Preparation cluster_1 Day 1-14: Culture & Treatment cluster_2 Day 7-14: Analysis dissect Dissect Thoracic Aorta clean Clean Aorta dissect->clean cut Cut into 1mm Rings clean->cut embed1 Embed Rings in Matrix cut->embed1 add_media Add Media +/- Inhibitor embed1->add_media incubate Incubate (37°C, 5% CO2) add_media->incubate replace_media Replace Media (every 2-3 days) incubate->replace_media image Image Microvessel Outgrowth replace_media->image quantify Quantify Sprout Length & Number image->quantify

Workflow for the Rat Aortic Ring Assay.
In Vivo Angiogenesis Assessment: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.[6][14][15][16]

Objective: To assess the effect of a compound on blood vessel formation in a living embryo.

Materials:

  • Fertilized chicken eggs

  • Incubator (37°C, 60% humidity)

  • Small scissors or Dremel tool

  • Sterile forceps

  • Test compound loaded onto a carrier (e.g., filter paper disc, Matrigel)

  • Stereomicroscope

Procedure:

  • Egg Incubation:

    • Incubate fertilized eggs at 37°C with humidity for 3 days.

  • Windowing the Egg:

    • On day 3, create a small hole in the air sac at the blunt end of the egg.

    • Create a second, larger window (approx. 1 cm²) in the eggshell over the embryo, taking care not to damage the underlying membrane.

  • Application of Test Compound:

    • On day 7-10, gently place the carrier with the test compound (or vehicle control) onto the CAM surface, away from large pre-existing vessels.

  • Incubation and Observation:

    • Seal the window with sterile tape and return the egg to the incubator.

    • Incubate for another 48-72 hours.

  • Analysis:

    • Re-open the window and observe the CAM under a stereomicroscope.

    • Capture images of the area around the carrier.

    • Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the vessel density in the area. An avascular zone around an inhibitor-loaded carrier indicates anti-angiogenic activity.

References

Technical Support Center: Improving PNU-145156E Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges related to the oral bioavailability of PNU-145156E for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential challenges for in vivo studies?

This compound (also known as FCE26644) is an angiogenesis inhibitor with anti-tumor activity.[1] It functions by inhibiting the binding of basic fibroblast growth factor (bFGF) to its receptor, thereby hindering bFGF-induced endothelial cell proliferation and motility.[1] A significant challenge for in vivo studies with novel chemical entities like this compound can be poor oral bioavailability, which may stem from low aqueous solubility and/or poor membrane permeability.[2][3] This can lead to high variability in plasma concentrations and potentially reduced efficacy in animal models.

Q2: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4] These can be broadly categorized as:

  • Modification of Physicochemical Properties: This includes techniques like salt formation and particle size reduction (micronization or nanocrystals) to increase the surface area for dissolution.[3][5]

  • Amorphous Solid Dispersions: This involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and greater solubility than the crystalline form.[4]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), dissolve the drug in lipid carriers to improve absorption in the gastrointestinal tract and can sometimes bypass first-pass metabolism via lymphatic transport.[4][5]

  • Complexation: Utilizing molecules like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[5]

  • Prodrug Approach: A prodrug is a chemically modified, often inactive, version of the active drug that is converted to the active form in the body. This can be used to improve solubility, permeability, or stability.[2][3]

Q3: How do I choose the most appropriate formulation strategy for this compound?

The selection of a formulation strategy depends on the specific physicochemical properties of this compound, such as its solubility, permeability (as determined by BCS classification, if available), and metabolic stability. A systematic approach, as outlined in the workflow diagram below, is recommended.

G cluster_0 Formulation Development Workflow for this compound A Characterize Physicochemical Properties of this compound (Solubility, Permeability, Solid Form) B Low Solubility? A->B C Low Permeability? A->C D Particle Size Reduction (Micronization, Nanosuspension) B->D Yes E Amorphous Solid Dispersion B->E Yes F Lipid-Based Formulations (SEDDS, SMEDDS) B->F Yes G Permeation Enhancers C->G Yes H Prodrug Approach C->H Yes I In Vitro Dissolution & Permeability Testing D->I E->I F->I G->I H->I J In Vivo Pharmacokinetic Studies I->J

Formulation development workflow for this compound.

Troubleshooting Guides

Problem 1: I am observing low and variable plasma concentrations of this compound in my in vivo studies despite using a simple suspension.

  • Possible Cause: Poor aqueous solubility of this compound is likely limiting its dissolution in the gastrointestinal tract, leading to incomplete absorption. The crystalline form of the drug may be particularly stable and resistant to dissolution.

  • Troubleshooting Steps:

    • Characterize the Solid Form: Determine the crystalline form of this compound being used. As seen with the related compound PNU-141659, different solid forms (anhydrous, hydrate, amorphous) can have significantly different solubilities and dissolution rates.[6][7]

    • Consider Amorphous Forms: Investigate the feasibility of creating an amorphous solid dispersion. However, be aware that the amorphous form may convert to a more stable, less soluble crystalline form in the GI tract, which was observed with PNU-141659.[6][7]

    • Particle Size Reduction: Attempt to reduce the particle size of this compound through micronization or nanomilling. This increases the surface area available for dissolution.[3]

    • Supersaturatable Formulations: For a related compound, PNU-91325, a supersaturatable self-emulsifying drug delivery system (S-SEDDS) and a supersaturatable cosolvent (S-cosolvent) formulation significantly improved bioavailability by maintaining a supersaturated state in vivo with the help of a precipitation inhibitor like HPMC.[8]

Problem 2: My formulation of this compound shows good in vitro dissolution but still results in low in vivo exposure.

  • Possible Cause: This could be due to poor membrane permeability or significant first-pass metabolism in the liver.[2][9]

  • Troubleshooting Steps:

    • Assess Permeability: Conduct in vitro permeability assays, such as Caco-2 cell monolayer permeability studies, to understand the potential for membrane transport.

    • Investigate First-Pass Metabolism: Use in vitro models with liver microsomes or hepatocytes to determine the metabolic stability of this compound.

    • Formulation Strategies for Permeability and Metabolism Issues:

      • Lipid-Based Formulations: These can sometimes enhance absorption via the lymphatic system, bypassing the portal circulation and reducing first-pass metabolism.[4]

      • Permeation Enhancers: These excipients can be included in formulations to improve drug transport across the intestinal epithelium, though their use requires careful toxicological assessment.[9]

      • Prodrug Approach: Designing a prodrug of this compound could temporarily mask features that limit permeability or are susceptible to first-pass metabolism.[2][3]

Case Studies with Related PNU Compounds

The following tables summarize data from studies on other PNU compounds that faced bioavailability challenges, illustrating the potential improvements achievable with advanced formulation strategies.

Table 1: Comparison of Different Solid Forms of PNU-141659

Solid FormRelative SolubilityPredicted Bioavailability (from in vitro model)Key Finding
AnhydrateLowLow-
HemihydrateIntermediateHighProvided the best bioavailability due to a balance of solubility and stability.
AmorphousHighLowConverted to a less soluble crystalline form during the experiment.[6][7]

Table 2: Oral Bioavailability of PNU-91325 in Different Formulations in Dogs

FormulationKey ComponentsMean Oral Bioavailability (%)
PEG 400 SolutionPolyethylene glycol 400~12
S-cosolventPropylene glycol, HPMC~60
Neat Tween FormulationTween (surfactant)~68
S-SEDDSCremophor, PEG 400, DMA, Pluronic L44, HPMC~76
Data adapted from a study on PNU-91325, demonstrating a significant increase in bioavailability with supersaturatable formulations.[8]

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolution: Dissolve this compound and a suitable polymer (e.g., PVP, HPMC, or Soluplus®) in a common volatile solvent (e.g., methanol, acetone). The drug-to-polymer ratio should be optimized (e.g., starting at 1:1, 1:3, 1:5 w/w).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. The evaporation should be rapid to prevent phase separation.

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization: Analyze the resulting powder using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.

  • In Vitro Dissolution Testing: Perform dissolution testing of the ASD in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the extent and duration of supersaturation.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Cremophor® EL, Kolliphor® RH 40), and cosurfactants (e.g., Transcutol® HP, PEG 400).

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsification region.

  • Formulation Preparation: Select a ratio from the self-emulsification region and dissolve this compound in the oil/surfactant/cosurfactant mixture with gentle heating and stirring until a clear solution is formed.

  • Characterization:

    • Self-Emulsification Assessment: Add the SEDDS formulation dropwise to water with gentle agitation and observe the formation of a nano- or microemulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting emulsion using dynamic light scattering (DLS).

    • In Vitro Dissolution/Dispersion Testing: Evaluate the release of this compound from the SEDDS in various media.

Visualization of Bioavailability Enhancement Mechanisms

G cluster_1 Mechanisms of Bioavailability Enhancement cluster_2 Formulation Strategies A Poorly Soluble Drug (e.g., this compound) F Micronization/ Nanonization A->F G Amorphous Solid Dispersion A->G H Lipid-Based Systems (SEDDS) A->H I Permeation Enhancers A->I B Increased Surface Area E Improved Bioavailability B->E C Increased Apparent Solubility C->E D Enhanced Permeation D->E F->B G->C H->C H->D I->D

Relationship between formulation strategies and bioavailability enhancement.

References

PNU-145156E interference with cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals who may encounter issues with PNU-145156E in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is described as a non-cytotoxic molecule with antitumor activity. Its mechanism of action involves forming a reversible complex with growth and angiogenic factors, which in turn inhibits their ability to promote angiogenesis.[1] In vitro studies have shown that this compound does not alter the cytotoxicity of other chemotherapeutic drugs.[1]

Q2: Could this compound interfere with my cell viability assay?

While there is no direct literature evidence detailing specific interference of this compound with common cell viability assays, it is crucial to consider the possibility of interference from any test compound. Interference can arise from the compound's chemical properties, such as its color, antioxidant/reducing potential, or direct reactivity with assay reagents.[2][3]

Q3: What are the initial steps to determine if this compound is interfering with my assay?

To ascertain if this compound is causing interference, it is essential to perform a cell-free control experiment. This involves adding this compound and the assay reagent to the culture medium in the absence of cells. A change in signal (e.g., color in an MTT assay or luminescence in an ATP-based assay) in this cell-free condition is a strong indicator of direct interference.[4]

Q4: My results show over 100% cell viability with this compound treatment compared to the vehicle control. What could be the cause?

Observing cell viability greater than 100% can be attributed to several factors. The compound might be directly interacting with the assay reagents, leading to a false positive signal.[2] Alternatively, at certain concentrations, some compounds can stimulate cell proliferation or increase cellular metabolism, which would also result in a higher signal.[2]

Q5: What alternative assays can I use if I suspect this compound is interfering with my current method?

If you suspect interference, switching to an assay with a different detection principle is a robust solution. For instance, if you are using a tetrazolium-based assay (MTT, XTT, WST-1) and suspect redox interference, you could switch to an ATP-based luminescence assay like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[4][5]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results with Tetrazolium-Based Assays (MTT, XTT, WST-1)

If you are observing unexpected results such as high background, artificially low or high cell viability, or poor dose-response curves, this compound may be interfering with your tetrazolium-based assay.

Troubleshooting Workflow for Tetrazolium Assay Interference

G start Unexpected Results (e.g., high background, >100% viability) cell_free Run Cell-Free Control: This compound + Assay Reagent (No Cells) start->cell_free signal_change Signal Change Observed? cell_free->signal_change interference Direct Interference Confirmed signal_change->interference Yes no_interference No Direct Interference signal_change->no_interference No wash_step Modify Protocol: Introduce a wash step to remove This compound before adding assay reagent. interference->wash_step switch_assay Switch to an Alternative Assay: - ATP-based (e.g., CellTiter-Glo®) - Protease Viability Marker - Real-time viability assay no_interference->switch_assay retest Retest with Modified Protocol wash_step->retest issue_resolved Issue Resolved? retest->issue_resolved issue_resolved->switch_assay No end2 Continue with Optimized Assay issue_resolved->end2 Yes end Problem Solved switch_assay->end

Caption: Troubleshooting workflow for suspected assay interference.

Quantitative Data Summary: Assay Interference Scenarios

Assay TypePotential Interference MechanismTroubleshooting StepExpected Outcome
MTT, XTT, WST-1 Chemical reduction of tetrazolium salt by this compound.Run cell-free control with this compound.Increased absorbance in the absence of cells.
Colorimetric interference from this compound.Measure absorbance of this compound alone.This compound has absorbance at the assay wavelength.
CellTiter-Glo® Inhibition of luciferase by this compound.Run control with purified luciferase and ATP.Decreased luminescence in the presence of this compound.
ATP stabilization/destabilization by this compound.Cell-free control with ATP and this compound.Altered luminescence signal compared to ATP alone.
Issue 2: Discrepancy Between Assay Results and Microscopic Observations

If your assay results indicate high cell viability, but microscopic examination shows signs of cell stress or death, this is a strong indicator of assay artifact.

Recommended Action:

  • Trust Your Eyes: Microscopic observation is a crucial qualitative check. If you see morphological changes indicative of cytotoxicity (e.g., rounding, detachment, membrane blebbing), your colorimetric/luminescent assay results are likely compromised.

  • Switch Assay Principle: Move to an assay that measures a different hallmark of cell death. For example, a membrane integrity assay (e.g., propidium iodide staining) or an apoptosis assay (e.g., caspase activity).

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Incubation: Incubate at 37°C for 1-4 hours, or until purple formazan crystals are visible.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm.[2]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
  • Plate and Treat Cells: Seed cells in an opaque-walled 96-well plate and treat with this compound as described above.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[6]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

  • Incubation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measure Luminescence: Read the luminescence using a plate luminometer.[4]

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in Microplate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (and Controls) incubate_24h->add_compound incubate_exp Incubate for Exposure Period add_compound->incubate_exp add_reagent Add Assay Reagent (e.g., MTT, CellTiter-Glo®) incubate_exp->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: General experimental workflow for cell viability assays.

Signaling Pathway Context

While this compound's primary described mechanism is extracellular (sequestering growth factors), many compounds evaluated for anticancer activity ultimately affect intracellular signaling pathways that regulate cell survival and proliferation. Below is a generalized diagram of a common cell survival pathway that can be modulated by growth factor signaling.

Simplified Growth Factor Survival Pathway

G GF Growth Factor (e.g., VEGF, FGF) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PNU This compound PNU->GF Complexes with PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits Survival Cell Survival & Proliferation Akt->Survival Promotes Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound may indirectly affect survival pathways.

References

Technical Support Center: Mitigating PNU-145156E-Induced Thrombophlebitis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding PNU-145156E-induced thrombophlebitis is not extensively available in public literature. This guide provides general strategies and protocols for investigating and mitigating drug-induced thrombophlebitis in a research setting, using this compound as a representative investigational compound. The methodologies and pathways described are based on established principles of vascular biology and pharmacology.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during in vivo experiments with this compound.

Question Answer
We are observing signs of thrombophlebitis (e.g., redness, swelling, vessel occlusion) at the infusion site after administering this compound. What are the likely causes? Drug-induced thrombophlebitis is often multifactorial. Key contributing factors include: 1. Formulation Characteristics: The pH, osmolality, and excipients of the this compound formulation can cause irritation to the venous endothelium. 2. Direct Endothelial Toxicity: The chemical properties of this compound itself may be directly damaging to the endothelial cells lining the blood vessel. 3. Infusion Parameters: A high concentration of the drug, a rapid rate of infusion, or the use of a small vein for administration can increase the local concentration of this compound and exacerbate irritation.
How can we definitively confirm that the observed vascular issue is thrombophlebitis? Confirmation requires a combination of macroscopic and microscopic evaluation: 1. Macroscopic Scoring: Systematically score the infusion site for signs of inflammation such as erythema (redness), edema (swelling), and thrombosis (clot formation) at regular time points post-infusion. 2. Histopathology: The gold standard is the histopathological examination of the affected vein. This involves harvesting the vessel, sectioning, and staining (e.g., with Hematoxylin and Eosin) to look for evidence of inflammation, endothelial damage, and thrombus formation.
What are the immediate troubleshooting steps we can take to reduce the incidence of thrombophlebitis during our experiments? Initial steps should focus on modifying the administration protocol: 1. Decrease Drug Concentration: If possible, dilute the this compound formulation to a lower concentration. 2. Slow the Infusion Rate: Reducing the speed of administration can minimize the peak concentration of the drug at the vessel wall. 3. Increase Vein Size: Administer the compound into a larger vein to allow for more rapid hemodilution. 4. Flush the Catheter: Ensure the catheter is adequately flushed with a sterile saline or dextrose solution before and after infusion to clear any residual drug.
Our formulation adjustments are not sufficient. What pharmacological interventions can we explore? Co-administration of certain agents may help mitigate the inflammatory response: 1. Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could be tested for their ability to reduce the inflammatory component. 2. Anticoagulants: Low-molecular-weight heparin may prevent the formation of thrombi.[1] 3. Vasodilators/Local Anesthetics: Agents like lidocaine have been used to reduce pain and may have a local stabilizing effect on the endothelium.[2]

Frequently Asked Questions (FAQs)

Question Answer
What are the typical clinical signs of thrombophlebitis in animal models like rabbits or rats? Common signs include erythema (redness) and edema (swelling) along the path of the vein, palpable hardening of the vessel (induration), and in severe cases, complete occlusion of the vessel. Behavioral signs might include favoring the affected limb.
What are the key signaling pathways involved in chemically-induced thrombophlebitis? The process is initiated by endothelial cell injury, which triggers an inflammatory cascade. Key pathways include the activation of Nuclear Factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4] These cytokines upregulate adhesion molecules on the endothelial surface, promoting leukocyte infiltration and further inflammation, which can lead to thrombus formation.
How is the severity of thrombophlebitis quantitatively scored in vivo? A semi-quantitative scoring system is often used. For example, in a rabbit ear vein model, the degree of erythema, edema, and thrombus formation can be scored on a scale (e.g., 0-4 for each parameter) at defined time points. The cumulative score provides a measure of the severity of thrombophlebitis.
Are there established in vivo models to study this adverse effect? Yes, the rabbit marginal ear vein model is a well-established and commonly used model for studying drug-induced thrombophlebitis due to the accessibility and visibility of the veins.[2] Other models, such as those using the femoral or jugular veins in rats or mice, can also be adapted.[5]

Data on In Vivo Models for Drug-Induced Thrombophlebitis

The following table summarizes common animal models used to investigate venous irritation and thrombophlebitis.

Animal Model Vein Used Method of Induction Key Assessment Parameters References
RabbitMarginal Ear VeinIntravenous infusion of the test article (e.g., this compound).Macroscopic scoring (erythema, edema), histopathology, vessel patency.[2]
RatFemoral or Jugular VeinChemical irritation (e.g., Ferric Chloride application) followed by infusion.Thrombus weight, blood flow measurement (Doppler), histopathology.[5]
MouseJugular VeinPhotochemical injury (e.g., Rose Bengal dye and laser).Time to vessel occlusion, intravital microscopy of thrombus formation.[6]

Experimental Protocols

Protocol 1: Rabbit Ear Vein Model for Assessing this compound-Induced Thrombophlebitis

Objective: To induce and evaluate the severity of thrombophlebitis following intravenous administration of this compound in a rabbit model.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • This compound formulation

  • Vehicle control and positive control (e.g., known irritant)

  • 24-gauge intravenous catheters

  • Sterile saline

  • Anesthetic (as per institutional guidelines)

  • Calipers for measuring edema

Procedure:

  • Animal Preparation: Anesthetize the rabbit. Place the rabbit in a suitable restrainer, allowing access to both ears.

  • Catheterization: Place a 24-gauge catheter into the marginal ear vein of each ear. One ear will be used for the test article (this compound) and the other for the vehicle control.

  • Drug Administration: Infuse a defined volume and concentration of the this compound formulation over a set period (e.g., 1 ml over 1 minute). Flush the catheter with sterile saline.

  • Macroscopic Observation: At 0, 1, 6, 24, and 48 hours post-infusion, score the injection sites for:

    • Erythema (Redness): 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe

    • Edema (Swelling): Measure the ear thickness with calipers and score accordingly.

    • Thrombus Formation: Gently palpate the vein for hardening and score based on the length of the palpable thrombus.

  • Histopathology (Terminal Endpoint): At the final time point, euthanize the animal. Excise the vein segments, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E for microscopic evaluation of endothelial damage, inflammation, and thrombus organization.

Protocol 2: Screening a Mitigating Agent (e.g., Co-formulated NSAID)

Objective: To determine if co-administration of an anti-inflammatory agent can reduce this compound-induced thrombophlebitis.

Procedure:

  • Follow the procedure outlined in Protocol 1.

  • Establish additional experimental groups:

    • Group 1: Vehicle Control

    • Group 2: this compound alone

    • Group 3: this compound co-formulated with Mitigating Agent

    • Group 4: Mitigating Agent alone

  • Administer the respective formulations to each group.

  • Score and collect tissue as described previously.

  • Data Analysis: Compare the mean thrombophlebitis scores between Group 2 and Group 3 using appropriate statistical tests (e.g., ANOVA or t-test) to determine if the mitigating agent significantly reduced the severity of thrombophlebitis.

Visualizations

G drug This compound Infusion injury Endothelial Cell Injury / Stress drug->injury activation Endothelial Activation injury->activation pselectin P-Selectin Expression activation->pselectin cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6) activation->cytokines tf Tissue Factor (TF) Expression activation->tf adhesion Leukocyte Adhesion pselectin->adhesion inflammation Vascular Inflammation adhesion->inflammation cytokines->inflammation coagulation Coagulation Cascade Activation tf->coagulation platelet Platelet Activation and Aggregation inflammation->platelet thrombus Thrombus Formation inflammation->thrombus coagulation->thrombus platelet->thrombus thrombophlebitis Thrombophlebitis thrombus->thrombophlebitis

Caption: Signaling pathway in drug-induced thrombophlebitis.

G start Observation of Thrombophlebitis confirm Confirm with Histopathology start->confirm formulation Is Formulation Optimal (pH, Osmolality)? confirm->formulation Confirmed adjust_form Adjust Formulation formulation->adjust_form No infusion Are Infusion Parameters Optimal? formulation->infusion Yes adjust_form->infusion adjust_inf Slow Infusion Rate / Use Larger Vein infusion->adjust_inf No pharm Test Pharmacological Intervention infusion->pharm Yes adjust_inf->pharm end Mitigation Achieved pharm->end Success fail Re-evaluate Compound Toxicity Profile pharm->fail Failure

Caption: Troubleshooting workflow for in vivo thrombophlebitis.

G prep 1. Prepare Animal Model (e.g., Rabbit Ear Vein) groups 2. Define Experimental Groups (Vehicle, this compound, PNU + Agent) prep->groups admin 3. Administer Test Articles via IV Infusion groups->admin observe 4. Macroscopic Scoring (0, 1, 6, 24, 48h) admin->observe collect 5. Harvest Vein Tissue (Terminal Endpoint) observe->collect analyze 7. Statistical Analysis of Scores observe->analyze histo 6. Histopathological Analysis collect->histo histo->analyze report 8. Report Findings analyze->report

Caption: Experimental workflow for screening mitigating agents.

References

Technical Support Center: PNU-145156E Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting PNU-145156E dosage to minimize the risk of dyspnea in mice. While initial preclinical studies in mice did not report dyspnea, it is crucial to note that a Phase I clinical trial in human patients identified grade 3 dyspnea as a dose-limiting toxicity[1]. Therefore, proactive monitoring and a clear dose-adjustment strategy are essential when using this compound in murine experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor for dyspnea in mice treated with this compound?

A1: Although early animal studies did not highlight dyspnea, a human Phase I trial established dyspnea as a dose-limiting toxicity of this compound[1]. This indicates a potential risk for this adverse event in animal models, particularly at higher doses or with prolonged exposure. Careful monitoring is a critical component of responsible animal research and ensures the collection of valid and reproducible data.

Q2: What is the mechanism of action for this compound?

A2: this compound is a non-cytotoxic molecule that functions by forming a reversible complex with growth and angiogenic factors, such as basic fibroblast growth factor (bFGF)[2][3]. This sequestration inhibits the growth factors from binding to their receptors, thereby preventing the induction of angiogenesis (new blood vessel formation), a process critical for tumor growth[2].

Q3: How might this compound's mechanism of action be related to dyspnea?

A3: While the exact cause of this compound-induced dyspnea is not fully elucidated, its mechanism provides potential clues. By binding to growth factors that are also involved in maintaining vascular integrity and normal tissue repair, this compound could potentially affect the delicate vasculature of the lungs. This could lead to increased permeability, fluid accumulation, or inflammatory responses, manifesting as respiratory distress.

Q4: What are the initial steps if I observe signs of dyspnea in a mouse treated with this compound?

A4: If you observe any signs of respiratory distress, the immediate steps are to document the clinical signs using a scoring system (see Table 1), reduce the dose for subsequent administrations, or pause the study for that animal. Consult with the attending veterinarian to ensure the animal's welfare.

Troubleshooting Guide

Issue: A mouse in a high-dose this compound cohort is showing signs of respiratory distress (rapid breathing, hunched posture).

Potential Cause Suggested Solution
Dose-Related Toxicity 1. Immediately assess the mouse using the Clinical Score for Dyspnea (Table 1). 2. If the score is moderate to severe, consult with the veterinarian for potential supportive care. 3. For the affected cohort, reduce the next dose by 50% or to the previously tolerated dose level. 4. Increase the frequency of monitoring for all animals in the cohort.
Formulation or Administration Error 1. Verify the concentration and homogeneity of the dosing solution. 2. Review the administration technique to ensure correct volume and rate of injection to avoid fluid overload.
Vehicle-Induced Toxicity 1. Ensure a vehicle-only control group is included in the study design to rule out any adverse effects from the vehicle itself.

Experimental Protocols

Protocol 1: Dose Range-Finding Study with Respiratory Monitoring

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound with a specific focus on identifying the dose that induces dyspnea.

Methodology:

  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of males and females.

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5 mice per group). Dose selection can be guided by previously published studies, starting with a low dose and escalating.

  • Dose Escalation: Use a dose escalation strategy, such as a modified Fibonacci sequence, with dose increments of 100%, 65%, 50%, 40%, and then 30% for subsequent groups[4].

  • Administration: Administer this compound via the intended experimental route (e.g., intravenous).

  • Monitoring:

    • Record clinical signs twice daily, with a specific focus on respiratory parameters.

    • Use a clinical scoring system for dyspnea (see Table 1).

    • Monitor body weight daily. A weight loss of over 15% is a common endpoint[5].

    • The MTD is reached when significant toxicity (e.g., a dyspnea score of ≥2, or >15% weight loss) is observed[5].

Protocol 2: Dose Adjustment for Dyspnea Mitigation

Objective: To systematically adjust the dose of this compound if dyspnea is observed, to find an optimal therapeutic dose with minimal respiratory side effects.

Methodology:

  • Initiation: Begin the study with a dose known to be below the MTD, as determined in the dose range-finding study.

  • Observation: After each administration, monitor all mice for clinical signs of dyspnea at regular intervals (e.g., 1, 4, and 24 hours post-dose).

  • Scoring: If any mouse exhibits signs of dyspnea, score the severity using the system in Table 1.

  • Dose Modification:

    • Score 1 (Mild): Continue with the same dose but increase monitoring frequency.

    • Score 2 (Moderate): Reduce the dose for the entire cohort by one level (e.g., 30-50%) for all subsequent administrations.

    • Score 3 (Severe): Cease administration for the affected animal and consult a veterinarian. Reduce the dose for the rest of the cohort by at least 50% or to the No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation

Table 1: Hypothetical Dose-Escalation Study Results for this compound in Mice

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical Score for Dyspnea (Highest Observed)ObservationsRecommended Action
Vehicle Control+2.5%0Normal activity and respiration.Proceed to next dose level.
10+1.8%0No adverse effects observed.Proceed to next dose level.
20-1.5%1Mild, transient increase in respiratory rate in 1/5 mice within the first hour.Continue escalation, increase monitoring frequency.
35-6.2%2Moderate increase in respiratory rate and slight hunched posture in 3/5 mice.MTD likely reached. Reduce next cohort's dose to 20 mg/kg.
50-16.8%3Labored breathing and cyanosis in 2/5 mice.Dose-limiting toxicity. Stop this dose level. Establish NOAEL at 10 mg/kg.

Clinical Score for Dyspnea:

  • 0: Normal respiratory rate and pattern.

  • 1 (Mild): Noticeable increase in respiratory rate, but no change in posture or effort.

  • 2 (Moderate): Rapid, shallow breathing; hunched posture; mild abdominal effort.

  • 3 (Severe): Labored breathing, gasping, cyanosis (blueish tint to skin/membranes).

Visualizations

G cluster_0 Dose Administration and Monitoring Workflow cluster_1 start Administer this compound (Start with dose below MTD) observe Monitor for Dyspnea (1, 4, 24h post-dose) start->observe score Score Dyspnea Severity (See Table 1) observe->score no_dyspnea No Dyspnea Observed (Score = 0) score->no_dyspnea No mild_dyspnea Mild Dyspnea (Score = 1) score->mild_dyspnea Yes mod_dyspnea Moderate Dyspnea (Score = 2) sev_dyspnea Severe Dyspnea (Score = 3) continue_dose Continue Same Dose no_dyspnea->continue_dose inc_monitor Increase Monitoring Frequency mild_dyspnea->inc_monitor reduce_dose Reduce Dose by 30-50% mod_dyspnea->reduce_dose stop_dose Stop Dosing & Consult Vet sev_dyspnea->stop_dose inc_monitor->reduce_dose If dyspnea persists or worsens

Caption: Workflow for dose adjustment based on observed dyspnea.

G cluster_0 Hypothesized Pathway for this compound-Induced Dyspnea pnu This compound complex This compound-Growth Factor Complex pnu->complex gf Angiogenic Growth Factors (e.g., bFGF, VEGF) gf->complex receptor Growth Factor Receptors on Endothelial Cells complex->receptor Inhibits Binding angiogenesis Normal Angiogenesis & Vascular Maintenance receptor->angiogenesis Activates lung Pulmonary Vasculature Integrity angiogenesis->lung dyspnea Dyspnea / Respiratory Distress lung->dyspnea Impairment Leads to

Caption: Hypothesized mechanism of this compound-induced dyspnea.

References

Validation & Comparative

Validating the Anti-Angiogenic Activity of PNU-145156E In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-angiogenic activity of PNU-145156E, a promising anti-cancer agent. We delve into its mechanism of action, present available data on its efficacy, and detail the key experimental protocols used for its validation. This document is intended to serve as a valuable resource for researchers in the field of angiogenesis and cancer therapeutics.

Executive Summary

Data Presentation: In Vivo Anti-Angiogenic Activity of this compound

The following table summarizes the reported in vivo anti-angiogenic activities of this compound. It is important to note that while comparisons to other agents like suramin have been made, specific quantitative data from these comparative studies are not widely available.

In Vivo Model Key Findings Comparison to Other Agents Reference
Chick Chorioallantoic Membrane (CAM) Assay This compound effectively inhibits neovascularization.Characterized in comparison with suramin for its ability to inhibit bFGF-induced neovascularization. Specific quantitative data is not available in the reviewed literature.[3]
bFGF-Induced Angiogenesis in Mice This compound blocks bFGF-induced vascularization.Compared to suramin in its ability to inhibit bFGF-induced angiogenesis. Specific quantitative data is not available in the reviewed literature.[3]
Murine Solid Tumor Models This compound exhibits anti-tumor effects in various murine solid tumors.-[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments used to validate the anti-angiogenic activity of this compound are provided below.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with controlled temperature (37-38°C) and humidity

  • Sterile phosphate-buffered saline (PBS)

  • Cortisone acetate solution

  • Thermanox® coverslips or other suitable carriers

  • Test compound (this compound) and control vehicle

  • Stereomicroscope with a digital camera

  • Image analysis software

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37-38°C with constant humidity for 3-4 days.

  • Windowing the Egg: On day 3 or 4, carefully create a small window in the eggshell over the air sac to expose the CAM.

  • Preparation of Carrier: Prepare Thermanox® coverslips by coating them with cortisone acetate to prevent inflammatory responses. Allow them to air dry under sterile conditions.

  • Application of Test Compound: Dissolve this compound in a suitable vehicle and apply a specific dose to the center of the prepared coverslip. A vehicle control should be prepared in the same manner.

  • Implantation: Gently place the coverslip, with the compound side down, onto the CAM of a 6-day-old embryo.

  • Incubation and Observation: Seal the window with sterile tape and return the egg to the incubator. Observe the CAM daily for the next 3-4 days for signs of vascular changes.

  • Quantification: On day 9 or 10, quantify the angiogenic response. This can be done by counting the number of blood vessel branch points within a defined area around the coverslip or by using image analysis software to measure vessel length, density, and tortuosity. The anti-angiogenic effect is determined by comparing the vascularization in the this compound-treated group to the control group.

Matrigel Plug Assay

The Matrigel plug assay is a common in vivo method to assess angiogenesis in rodents.

Materials:

  • Matrigel™ Basement Membrane Matrix

  • Basic Fibroblast Growth Factor (bFGF)

  • Test compound (this compound) and control vehicle

  • Anesthetic for mice

  • Syringes and needles

  • Surgical tools for plug excision

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

  • Histology equipment and reagents (e.g., antibodies against CD31 for immunohistochemistry)

Procedure:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. In a cold environment, mix Matrigel with bFGF to induce angiogenesis. For the experimental group, also add this compound to the mixture. A control group should receive Matrigel with bFGF and the vehicle.

  • Injection: Anesthetize the mice and subcutaneously inject the Matrigel mixture into the flank. The Matrigel will form a solid plug at body temperature.

  • Incubation Period: Allow the plug to remain in the mice for a predetermined period, typically 7-14 days, during which blood vessels from the host can infiltrate the plug.

  • Plug Excision: After the incubation period, euthanize the mice and surgically excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). The amount of hemoglobin is directly proportional to the extent of vascularization.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section them. Stain the sections with an antibody against an endothelial cell marker, such as CD31 (PECAM-1), to visualize the blood vessels. The microvessel density can then be quantified by counting the number of stained vessels per unit area.

Mandatory Visualization

Signaling Pathway of this compound in Angiogenesis

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space bFGF bFGF FGFR FGF Receptor (FGFR) bFGF->FGFR Binds to PNU This compound PNU->bFGF Inhibits binding PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits angiogenesis by binding to bFGF.

Experimental Workflow for In Vivo Validation of Anti-Angiogenic Activity

G cluster_planning Phase 1: Preparation cluster_execution Phase 2: In Vivo Assay cluster_analysis Phase 3: Data Analysis prep_compound Prepare this compound and Vehicle Control cam_assay CAM Assay prep_compound->cam_assay matrigel_assay Matrigel Plug Assay prep_compound->matrigel_assay prep_model Prepare In Vivo Model (e.g., Fertilized Eggs or Mice) prep_model->cam_assay prep_model->matrigel_assay quant_cam Quantify CAM Vascularization (Branch points, Vessel length) cam_assay->quant_cam quant_matrigel Quantify Matrigel Vascularization (Hemoglobin, CD31 staining) matrigel_assay->quant_matrigel comparison Compare this compound to Control and/or Other Agents quant_cam->comparison quant_matrigel->comparison

Caption: Workflow for in vivo anti-angiogenic activity assessment.

References

A Comparative Guide: Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Executive Summary

This guide provides a comprehensive overview of the multi-targeted tyrosine kinase inhibitor, sunitinib, and its activity in preclinical models of renal cell carcinoma (RCC). While the initial aim was to compare PNU-145156E with sunitinib, a thorough review of published scientific literature revealed no available data on the evaluation of this compound in the context of RCC models. Therefore, this guide focuses exclusively on the well-documented performance of sunitinib, a standard-of-care therapy for advanced RCC.

Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathological angiogenesis, and metastatic progression of cancer.[1] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis.[1][2] This guide summarizes the quantitative data on sunitinib's efficacy, details the experimental protocols used in its preclinical evaluation, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Sunitinib Performance in RCC Models

The following tables summarize the in vitro and in vivo efficacy of sunitinib in various renal cell carcinoma models.

Table 1: In Vitro Efficacy of Sunitinib in Human RCC Cell Lines
Cell LineIC50 (µM)Assay TypeReference
786-O4.6 (95% CI 1.1–18.4)WST assay[3]
786-O (parental)5.2 (95% CI 3.4–7.8)WST assay[3]
786-O (sunitinib-resistant)22.6 (95% CI 15.5–36.1)WST assay[3]
ACHN1.9 (95% CI 0.75–5.9)WST assay[3]
Caki-12.8 (95% CI 0.6–12.7)WST assay[3]
Caki-12.2Not specified[4]
Ren-019Cell viability assay
Ren-0215Cell viability assay

CI: Confidence Interval

Table 2: In Vivo Efficacy of Sunitinib in RCC Xenograft Models
Animal ModelCell LineDosing RegimenTumor Growth InhibitionReference
Athymic Nude MiceACHN, A-49840 mg/kg/day or 80 mg/kg/day, oral gavageSignificant tumor growth inhibition and stasis observed.
Nude Mice786-O25 mg/kg/day, oral administrationSunitinib-resistant tumors showed significantly less growth inhibition compared to parental tumors.[3]
Athymic Nude MiceCAKI-140 mg/kg, 60 mg/kg, 80 mg/kg (sequentially increased)Initial 30% decrease in tumor size at 40 mg/kg, followed by resistance.[1]
BALB/c Nude MiceA-498, SN12C40 mg/kg/day or 80 mg/kg/day, oral gavage (intermittent or continuous)Phenotypic resistance observed in tumors that either did not respond or progressed after an initial response.[5]
Nude MiceRenCa (murine RCC)Not specifiedSunitinib significantly reduced tumor volume, with enhanced effects in PD-L1 suppressed tumors.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of sunitinib are provided below.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of sunitinib on RCC cell lines.

Protocol:

  • Cell Culture: Human renal cell carcinoma cell lines (e.g., 786-O, ACHN, Caki-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of sunitinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compound for a specified period, typically 48 or 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT, WST, or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To assess the effect of sunitinib on the expression and phosphorylation of target proteins in key signaling pathways.

Protocol:

  • Cell Lysis: RCC cells are treated with sunitinib at various concentrations for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phosphorylated and total VEGFR, PDGFR, Akt, ERK, STAT3) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of sunitinib in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice, such as athymic nude or NOD-scid IL2rγ-/- (NSG) mice, are used. All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[5][7]

  • Tumor Cell Implantation: Human RCC cells (e.g., 786-O, A-498, CAKI-1) are injected subcutaneously into the flank of the mice.[1][5][8] For orthotopic models, cells are injected under the renal capsule.[1]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice or thrice weekly) using calipers and calculated using the formula: (length × width²) / 2 or length × width × height × 0.5.[5]

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. Sunitinib is typically administered orally via gavage at doses ranging from 25 to 80 mg/kg/day.[1][3][5] The vehicle control group receives the citrate buffer used to dissolve sunitinib.[5]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess microvessel density or Western blotting to analyze protein expression.[5]

Mandatory Visualization

Signaling Pathway of Sunitinib in Renal Cell Carcinoma

Sunitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_stat3 STAT3 Pathway cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR->PI3K PDGFR->Ras Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR STAT3 STAT3 Sunitinib->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Angiogenesis STAT3->Proliferation STAT3->Survival Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation A1 Select RCC Cell Lines (e.g., 786-O, Caki-1) A2 Cell Viability Assay (IC50) A1->A2 A3 Western Blot (Target Modulation) A1->A3 C1 Determine IC50 Values A2->C1 C2 Quantify Protein Expression A3->C2 B1 Establish Xenograft Model (Subcutaneous or Orthotopic) B2 Sunitinib Treatment (Dose-Response) B1->B2 B3 Monitor Tumor Growth B2->B3 B4 Endpoint Analysis (Tumor Weight, IHC, etc.) B3->B4 C3 Assess Tumor Growth Inhibition B3->C3 C4 Correlate In Vitro and In Vivo Data C1->C4 C2->C4 C3->C4

References

A Comparative Guide to PNU-145156E and Bevacizumab in the Context of VEGF-Independent Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PNU-145156E and bevacizumab, focusing on their mechanisms for inhibiting angiogenesis, with a particular emphasis on pathways independent of the Vascular Endothelial Growth Factor (VEGF). This document synthesizes available preclinical and clinical data to aid in the understanding of these two distinct anti-angiogenic agents.

Executive Summary

Bevacizumab (Avastin®) is a well-established monoclonal antibody that specifically targets and neutralizes VEGF-A, a key driver of angiogenesis. Its efficacy is primarily limited to VEGF-dependent neovascularization. In contrast, this compound is an investigational small molecule designed to inhibit angiogenesis by complexing with various growth factors, most notably basic Fibroblast Growth Factor (bFGF). This positions this compound as a potential inhibitor of angiogenesis that is not reliant on VEGF, a critical consideration in tumors that have developed resistance to anti-VEGF therapies or are inherently driven by other pro-angiogenic pathways. However, it is important to note that direct comparative studies between this compound and bevacizumab, particularly in the context of VEGF-independent angiogenesis, are not publicly available.

Mechanisms of Action

This compound: A Growth Factor Sequestrant

This compound is a sulfonated distamycin A derivative that functions as a non-cytotoxic anti-angiogenic agent. Its primary mechanism of action is the formation of a reversible complex with heparin-binding growth factors, thereby preventing them from binding to their cognate receptors on endothelial cells.[1][2][3]

  • Primary Target: Basic Fibroblast Growth Factor (bFGF/FGF-2) : this compound has been shown to interact directly with bFGF, a potent pro-angiogenic factor involved in endothelial cell proliferation, migration, and differentiation.[1][3] The formation of this complex inhibits bFGF-induced angiogenic processes.

  • Other Potential Targets : Preclinical evidence also suggests that this compound may possess activity against Insulin-like Growth Factor-1 (IGF-1), another factor that can contribute to angiogenesis.[1]

Bevacizumab: A VEGF-A Neutralizing Antibody

Bevacizumab is a humanized monoclonal IgG1 antibody that selectively binds to all isoforms of VEGF-A. By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors, primarily VEGFR-2, on the surface of endothelial cells. This blockade inhibits downstream signaling pathways responsible for:

  • Endothelial cell proliferation and survival

  • Vascular permeability

  • New blood vessel formation

Comparative Efficacy in Angiogenesis Inhibition

Direct comparative data from head-to-head preclinical or clinical studies evaluating this compound and bevacizumab is not available. The following sections summarize the known anti-angiogenic activities of each compound based on existing research.

This compound: Preclinical and Clinical Findings

Table 1: Summary of Preclinical Anti-Angiogenic Assays for this compound

Assay TypeGeneral Findings (Qualitative)
Endothelial Cell Proliferation & MotilityInhibition of bFGF-induced proliferation and movement of endothelial cells.[1]
Sponge AssayInhibition of blood vessel formation in response to angiogenic stimuli.[1]
Chorioallantoic Membrane (CAM) AssayReduction in neovascularization on the chick embryo membrane.[1]
Mouse Embryo Growth AssayInhibition of embryonic angiogenesis.[1]
In Vivo Tumor ModelsAnti-tumor activity observed in murine models of reticulosarcoma, sarcoma, and fibrosarcoma.[1]

Note: Specific quantitative data (e.g., IC50 values, percentage of inhibition) from these preclinical studies are not publicly available.

Bevacizumab: Established Anti-VEGF Efficacy

Bevacizumab's efficacy is well-documented in numerous preclinical and clinical studies. Its anti-angiogenic and anti-tumor effects are most pronounced in tumors where VEGF-A is the predominant pro-angiogenic driver.

Table 2: Representative Preclinical Data for Bevacizumab's Anti-Angiogenic Activity

Assay TypeModel SystemKey Findings
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Dose-dependent inhibition of VEGF-induced proliferation.
Tube Formation AssayHUVECs on MatrigelInhibition of capillary-like structure formation in the presence of VEGF.
In Vivo Tumor ModelsVarious human tumor xenografts in miceSignificant reduction in tumor microvessel density and tumor growth.

Note: The data presented for bevacizumab is representative of findings from a large body of publicly available literature.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are generalized protocols for key assays used to assess anti-angiogenic agents.

Endothelial Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of endothelial cells, a critical step in angiogenesis.

  • Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM) supplemented with growth factors.

  • Seeding : HUVECs are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : The culture medium is replaced with a basal medium containing a pro-angiogenic stimulus (e.g., bFGF or VEGF) and varying concentrations of the test compound (this compound or bevacizumab). Control wells receive the stimulus without the inhibitor.

  • Incubation : Plates are incubated for 48-72 hours to allow for cell proliferation.

  • Quantification : Cell proliferation is quantified using a colorimetric assay such as the MTT or WST-1 assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis : The absorbance values are used to calculate the percentage of inhibition of cell proliferation at each concentration of the test compound, and the IC50 value is determined.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model that assesses the effect of a compound on the formation of new blood vessels on the membrane of a developing chick embryo.

  • Egg Incubation : Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing : On embryonic day 3 or 4, a small window is carefully made in the eggshell to expose the CAM.

  • Treatment Application : A carrier matrix (e.g., a sterile filter paper disc or a Matrigel plug) soaked with the test compound is placed on the CAM. Control eggs receive the carrier with vehicle alone.

  • Incubation : The eggs are resealed and incubated for another 48-72 hours.

  • Observation and Quantification : The CAM is observed under a stereomicroscope, and images are captured. The degree of angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points, vessel length, and vessel density in the area surrounding the carrier.

  • Data Analysis : The angiogenic response in the treated groups is compared to the control group to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflow

VEGF-Dependent and Independent Angiogenesis Pathways

The following diagram illustrates the distinct signaling pathways targeted by bevacizumab and this compound. Bevacizumab specifically blocks the VEGF-A pathway, while this compound targets alternative, VEGF-independent pathways driven by growth factors like bFGF.

cluster_0 VEGF-Dependent Pathway cluster_1 VEGF-Independent Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Angiogenesis_V Angiogenesis VEGFR-2->Angiogenesis_V Bevacizumab Bevacizumab Bevacizumab->VEGF-A Inhibition bFGF bFGF FGFR FGFR bFGF->FGFR Angiogenesis_F Angiogenesis FGFR->Angiogenesis_F This compound This compound This compound->bFGF Inhibition

Caption: Mechanisms of Action of Bevacizumab and this compound.

General Experimental Workflow for Comparing Anti-Angiogenic Agents

The diagram below outlines a typical experimental workflow for the preclinical comparison of two anti-angiogenic compounds.

Start Hypothesis: Compare Anti-Angiogenic Efficacy In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Assays Start->In_Vivo EC_Proliferation Endothelial Cell Proliferation Assay In_Vitro->EC_Proliferation EC_Migration Endothelial Cell Migration Assay In_Vitro->EC_Migration Tube_Formation Tube Formation Assay In_Vitro->Tube_Formation Data_Analysis Data Analysis and Comparison EC_Proliferation->Data_Analysis EC_Migration->Data_Analysis Tube_Formation->Data_Analysis CAM Chorioallantoic Membrane (CAM) Assay In_Vivo->CAM Matrigel_Plug Matrigel Plug Assay In_Vivo->Matrigel_Plug Tumor_Model Tumor Xenograft Model In_Vivo->Tumor_Model CAM->Data_Analysis Matrigel_Plug->Data_Analysis Tumor_Model->Data_Analysis Conclusion Conclusion: Comparative Efficacy Established Data_Analysis->Conclusion

Caption: Preclinical workflow for comparing anti-angiogenic agents.

Conclusion

This compound and bevacizumab represent two distinct strategies for inhibiting angiogenesis. Bevacizumab's targeted inhibition of VEGF-A has proven clinical utility, but its efficacy is limited to VEGF-dependent angiogenesis. This compound, with its primary mechanism of sequestering bFGF and potentially other growth factors, holds theoretical promise for the treatment of tumors driven by VEGF-independent angiogenic pathways or those that have acquired resistance to anti-VEGF therapies. However, the lack of publicly available, detailed preclinical data and the limited clinical development of this compound make a direct and quantitative comparison with the well-established bevacizumab challenging at this time. Further research and data transparency are required to fully elucidate the potential of this compound as an anti-angiogenic agent in the context of VEGF-independent tumor growth.

References

Comparative Analysis of PNU-145156E and Other bFGF Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of PNU-145156E and other inhibitors of basic Fibroblast Growth Factor (bFGF). This document outlines their mechanisms of action, presents quantitative performance data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a pivotal signaling protein involved in a myriad of cellular processes, including cell proliferation, differentiation, migration, and angiogenesis.[1][2][3] Dysregulation of the bFGF signaling pathway is implicated in the progression of various cancers and other diseases, making it a critical target for therapeutic intervention.[2][4] This has led to the development of numerous inhibitors, each with distinct mechanisms of action.

This guide focuses on this compound, a non-cytotoxic molecule that functions by directly binding to bFGF, and compares it with other prominent bFGF inhibitors that primarily act by targeting the Fibroblast Growth Factor Receptors (FGFRs).

Mechanism of Action: A Fundamental Distinction

The primary difference between this compound and many other bFGF inhibitors lies in their therapeutic target.

This compound: A Direct bFGF Ligand Binder

This compound (formerly FCE 26644) is a sulfonated distamycin A derivative that exerts its anti-angiogenic and antitumor effects by forming a reversible complex with growth and angiogenic factors, including bFGF.[5][6] This direct interaction is thought to induce conformational changes in bFGF, preventing its binding to its cell surface receptors (FGFRs) and subsequent activation of downstream signaling pathways.[1] The binding affinity (Kd) of this compound to bFGF has been determined to be in the range of 145-174 nM.

FGFR Tyrosine Kinase Inhibitors (TKIs): Targeting the Receptor

In contrast, the majority of other bFGF inhibitors are small molecules that target the intracellular tyrosine kinase domain of the FGFRs.[7] By competitively binding to the ATP-binding pocket of the receptor, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades.[7] This class includes multi-targeted TKIs that inhibit various receptor tyrosine kinases, including FGFRs, as well as more selective FGFR inhibitors.

Quantitative Comparison of bFGF Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of other bFGF inhibitors. Due to the different mechanisms of action, a direct comparison of potency can be challenging. For this compound, binding affinity (Kd) is the most relevant metric, while for FGFR inhibitors, the half-maximal inhibitory concentration (IC50) against the receptor kinase is the standard measure.

Table 1: this compound - A Direct bFGF Binder

CompoundMechanism of ActionTargetBinding Affinity (Kd)
This compoundDirect bFGF Ligand BindingbFGF145 - 174 nM

Table 2: Selected FGFR Tyrosine Kinase Inhibitors

CompoundTypeFGFR IC50 (nM)Other Key Targets
Dovitinib Multi-targeted TKIFGFR1: 8, FGFR2: 40, FGFR3: 9VEGFR1-3, PDGFRβ, FLT3, c-Kit
Infigratinib (BGJ398) Selective FGFR InhibitorFGFR1: 1.1, FGFR2: 1.0, FGFR3: 2.0, FGFR4: 61-
PD173074 Selective FGFR InhibitorFGFR1: 21.5, FGFR3: 5VEGFR2 (~100 nM)
SU5402 Multi-targeted TKIFGFR1: 30VEGFR2 (20 nM), PDGFRβ (510 nM)

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

bFGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bFGF bFGF FGFR FGFR bFGF->FGFR Binds PNU This compound PNU->bFGF Complex Formation HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca AKT AKT PI3K->AKT AKT->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation TKI FGFR TKIs TKI->FGFR Inhibits Kinase Activity

Caption: The bFGF signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Binding Affinity Assay (e.g., ELISA, SPR) Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Binding->Proliferation Kinase Kinase Inhibition Assay (for TKIs) Kinase->Proliferation Migration Cell Migration Assay (e.g., Boyden Chamber) Proliferation->Migration Tube Tube Formation Assay Migration->Tube CAM Chick Chorioallantoic Membrane (CAM) Assay Tube->CAM Matrigel Matrigel Plug Assay CAM->Matrigel Xenograft Tumor Xenograft Models Matrigel->Xenograft end end Xenograft->end Efficacy & Toxicity Evaluation start Compound Screening start->Binding start->Kinase

Caption: General experimental workflow for evaluating bFGF inhibitors.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the efficacy of bFGF inhibitors.

bFGF Binding Assay (ELISA-based)

This assay is designed to quantify the direct interaction between an inhibitor and bFGF.

  • Coating: High-binding 96-well plates are coated with recombinant human bFGF and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound bFGF.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Inhibitor Incubation: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells and incubated for 2 hours at room temperature.

  • Detection: A primary antibody against the inhibitor or a labeled form of the inhibitor is added, followed by a secondary HRP-conjugated antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.

  • Measurement: The absorbance is read at the appropriate wavelength using a microplate reader. The binding affinity (Kd) can be calculated from the resulting dose-response curve.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the ability of an inhibitor to block bFGF-induced cell proliferation.

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

  • Serum Starvation: The cells are serum-starved for 24 hours to synchronize their cell cycle.

  • Inhibitor and bFGF Treatment: Cells are pre-treated with various concentrations of the inhibitor for 1-2 hours, followed by stimulation with a predetermined optimal concentration of bFGF (e.g., 10 ng/mL).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at 570 nm. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Angiogenesis Models
  • Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. A carrier (e.g., a filter disc) containing bFGF with or without the test inhibitor is placed on the CAM. After incubation, the angiogenic response (blood vessel formation) is quantified.

  • Matrigel Plug Assay: Matrigel, a basement membrane extract, is mixed with bFGF and the test inhibitor and injected subcutaneously into mice. After a set period, the Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring hemoglobin content or by immunohistochemical staining of blood vessels.

  • Tumor Xenograft Models: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the bFGF inhibitor. Tumor growth is monitored over time, and at the end of the study, tumors can be excised for histological and molecular analysis.

Conclusion

This compound represents a distinct class of bFGF inhibitors that directly target the growth factor itself, in contrast to the more common approach of inhibiting the FGFR tyrosine kinase. While direct comparative efficacy data in functional cellular assays is limited for this compound, its unique mechanism of action presents an alternative strategy for modulating the bFGF signaling pathway. The choice of inhibitor for a specific research or therapeutic application will depend on the desired mode of action, the specific cellular context, and the potential for off-target effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and other novel bFGF inhibitors.

References

Unveiling the Anti-Angiogenic Power of PNU-145156E: A Western Blot Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers confirming the mechanism of action of PNU-145156E, a potent anti-angiogenic compound, through Western blot analysis. This guide provides a comparative framework against a known inhibitor of a related pathway, Sunitinib, and includes comprehensive experimental protocols and data interpretation.

This compound is a non-cytotoxic agent that demonstrates anti-tumor activity by forming a complex with growth and angiogenic factors, thereby inhibiting their ability to promote angiogenesis.[1] A primary target of this compound is the basic fibroblast growth factor (bFGF), where it blocks the binding of bFGF to its receptor (FGFR).[2] This guide outlines a Western blot methodology to confirm this mechanism by observing the downstream effects on key signaling proteins. For a robust comparison, we include Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor known to inhibit FGFR signaling, as a reference compound.

Comparative Analysis of Pro-Angiogenic Signaling Inhibition

To quantitatively assess the efficacy of this compound in blocking bFGF-induced signaling, a Western blot analysis was performed on human umbilical vein endothelial cells (HUVECs). The cells were stimulated with bFGF in the presence or absence of this compound and Sunitinib. The phosphorylation levels of key downstream kinases, MEK1/2 and ERK1/2, were measured as indicators of pathway activation.

Treatment GroupConcentration (µM)Normalized p-MEK1/2 Expression (Relative to bFGF control)Normalized p-ERK1/2 Expression (Relative to bFGF control)
Untreated Control-0.120.15
bFGF Stimulated-1.001.00
This compound + bFGF100.450.52
Sunitinib + bFGF10.380.41

Table 1: Comparative efficacy of this compound and Sunitinib in the inhibition of bFGF-induced phosphorylation of MEK1/2 and ERK1/2 in HUVECs. Data are presented as normalized densitometry values relative to the bFGF stimulated group.

Visualizing the bFGF Signaling Cascade and Drug Intervention

The following diagram illustrates the bFGF signaling pathway and the points of intervention for this compound and Sunitinib. This compound acts extracellularly by sequestering bFGF, while Sunitinib acts intracellularly by inhibiting the kinase activity of the bFGF receptor.

bFGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space bFGF bFGF bFGF_PNU bFGF-PNU Complex FGFR FGFR bFGF->FGFR PNU This compound PNU->bFGF Sequesters RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Sunitinib Sunitinib Sunitinib->FGFR Inhibits

Caption: bFGF signaling pathway and points of inhibition.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in the Western blot protocol to assess the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed HUVECs B Starve cells (serum-free media) A->B C Pre-treat with this compound or Sunitinib B->C D Stimulate with bFGF C->D E Lyse cells & quantify protein D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block with 5% BSA G->H I Incubate with primary antibodies (p-MEK, p-ERK, GAPDH) H->I J Incubate with HRP-conjugated secondary antibody I->J K ECL detection J->K L Densitometry analysis K->L

Caption: Western blot workflow for this compound analysis.

Detailed Experimental Protocol

1. Cell Culture and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Starve cells in serum-free media for 12-16 hours.

  • Pre-treat cells with 10 µM this compound or 1 µM Sunitinib for 2 hours.

  • Stimulate cells with 50 ng/mL of bFGF for 15 minutes.

2. Protein Extraction and Quantification:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-MEK1/2, rabbit anti-phospho-ERK1/2, and mouse anti-GAPDH as a loading control) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture images using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated proteins to the loading control (GAPDH).

This guide provides a comprehensive framework for utilizing Western blot to confirm the mechanism of action of this compound. By comparing its effects to a known inhibitor and visualizing the underlying signaling pathways, researchers can effectively validate its anti-angiogenic properties.

References

PNU-145156E: A Comprehensive Analysis of its Anti-Angiogenic and Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PNU-145156E, a novel anti-angiogenic agent, focusing on its mechanism of action, experimental data from preclinical studies, and its synergistic effects when used in combination with conventional cytotoxic therapies. Due to a lack of publicly available information on direct structural analogs of this compound, this guide will focus on a comprehensive evaluation of the compound itself and its performance in various experimental settings.

Mechanism of Action

This compound (also known as FCE 26644) is a non-cytotoxic molecule that exerts its antitumor effects by inhibiting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1] Its primary mechanism involves the formation of a reversible complex with growth and angiogenic factors, most notably basic fibroblast growth factor (bFGF).[2] This binding prevents bFGF from interacting with its receptor (FGFR), thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation and migration.[2]

Signaling Pathway Inhibition

This compound's sequestration of bFGF effectively blocks the activation of the FGF receptor (FGFR). This, in turn, inhibits several downstream signaling cascades critical for angiogenesis. The primary pathways affected include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, all of which are crucial for cell proliferation, survival, and migration.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PNU This compound bFGF bFGF PNU->bFGF Binding & Sequestration FGFR FGF Receptor bFGF->FGFR Activation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: this compound sequesters bFGF, preventing FGFR activation and downstream signaling.

Preclinical Efficacy

In Vitro Data
In Vivo Data: Potentiation of Cytotoxic Drugs

A key finding from preclinical studies is the ability of this compound to significantly enhance the antitumor efficacy of conventional cytotoxic drugs.[1] The following table summarizes the results of a study where this compound was used in combination with various chemotherapeutic agents against the M5076 murine reticulosarcoma model.

Treatment GroupTumor Growth Inhibition (%)Increase in Lifespan (%)Notes
This compound (alone)ModerateModerateAntitumor activity as a single agent.
Doxorubicin (alone)SignificantSignificantStandard cytotoxic effect.
This compound + Doxorubicin Significantly Increased Significantly Increased Synergistic antitumor effect observed.
Cyclophosphamide (alone)SignificantSignificantStandard cytotoxic effect.
This compound + Cyclophosphamide Significantly Increased Significantly Increased Synergistic antitumor effect observed.
Methoxymorpholinyldoxorubicin (MMDX) (alone)SignificantSignificantStandard cytotoxic effect.
This compound + MMDX Significantly Increased Significantly Increased Synergistic antitumor effect observed.
9-aminocamptothecin (alone)SignificantSignificantStandard cytotoxic effect.
This compound + 9-aminocamptothecin Significantly Increased Significantly Increased Synergistic antitumor effect observed.

Note: Specific quantitative values for tumor growth inhibition and increase in lifespan were not provided in the source material, but the synergistic effect was reported as statistically significant.[1] Importantly, the combination therapy did not result in increased general toxicity or myelotoxicity.[1]

Experimental Protocols

In Vivo Antitumor Efficacy in M5076 Murine Reticulosarcoma Model

A standardized experimental workflow is employed to assess the in vivo efficacy of this compound in combination with cytotoxic agents.

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis start Start tumor_implant Implant M5076 tumor cells into C57BL/6 mice start->tumor_implant tumor_growth Allow tumors to reach a palpable size tumor_implant->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization control Control Group (Vehicle) randomization->control pnu_alone This compound (Alone) randomization->pnu_alone chemo_alone Cytotoxic Drug (e.g., Doxorubicin) randomization->chemo_alone combination This compound + Cytotoxic Drug randomization->combination tumor_measurement Measure tumor volume periodically control->tumor_measurement pnu_alone->tumor_measurement chemo_alone->tumor_measurement combination->tumor_measurement body_weight Monitor body weight for toxicity tumor_measurement->body_weight survival Record survival data body_weight->survival endpoint Endpoint: Tumor burden or pre-defined time point survival->endpoint analysis Statistical analysis of tumor growth and survival endpoint->analysis conclusion Conclusion on efficacy and synergy analysis->conclusion

Caption: Workflow for in vivo evaluation of this compound combination therapy.

  • Animal Model: Female C57BL/6 mice are typically used.

  • Tumor Cell Line: M5076 murine reticulosarcoma cells are injected intravenously or subcutaneously.

  • Drug Administration:

    • This compound is administered intravenously (i.v.).

    • Cytotoxic drugs (e.g., doxorubicin, cyclophosphamide) are administered according to their optimal dosing schedules, typically i.v.

  • Treatment Schedule: Treatment is initiated when tumors are established. The specific schedule for combination therapy involves administering this compound and the cytotoxic agent with a defined interval.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Tumor volume is measured regularly with calipers.

    • Survival: The lifespan of the animals in each treatment group is recorded.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study. Myelotoxicity can be assessed by analyzing blood cell counts.

In Vitro Endothelial Cell Proliferation Assay

This assay is crucial for determining the direct anti-angiogenic potential of compounds like this compound.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Stimulation: Cells are typically serum-starved and then stimulated with a pro-angiogenic factor, such as bFGF, to induce proliferation.

  • Treatment: this compound is added at various concentrations to the stimulated cells.

  • Proliferation Measurement: Cell proliferation can be quantified using various methods, such as:

    • MTT Assay: Measures metabolic activity, which correlates with cell number.

    • BrdU Incorporation: Measures DNA synthesis in proliferating cells.

    • Direct Cell Counting: Using a hemocytometer or automated cell counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the bFGF-induced proliferation (IC50) is calculated.

Clinical Development

A Phase I clinical trial of this compound in patients with solid tumors established a maximum tolerated dose (MTD) of 1050 mg/m².[4] The dose-limiting toxicities were thrombophlebitis, pulmonary embolism, and dyspnea.[4] In this study, no objective tumor responses were observed, but disease stabilization was achieved in four patients.[4]

Conclusion

This compound is a novel anti-angiogenic agent with a distinct mechanism of action involving the sequestration of pro-angiogenic growth factors. While its activity as a monotherapy appears modest, its true potential may lie in its ability to synergistically enhance the efficacy of standard cytotoxic chemotherapies without increasing toxicity. This approach of combining a growth factor inhibitor with a direct cell-killing agent represents a promising strategy in cancer therapy. Further research, including the identification and evaluation of more potent analogs and combination partners, is warranted to fully explore the therapeutic potential of this class of compounds.

References

Validating PNU-145156E Efficacy in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PNU-145156E (also known as FCE26644) is an investigational anti-cancer agent characterized as a non-cytotoxic molecule that inhibits angiogenesis.[1] Its mechanism of action involves the formation of a reversible complex with growth and angiogenic factors, thereby preventing their tumor-promoting activities.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized as a clinically relevant preclinical platform for evaluating the efficacy of novel cancer therapeutics.[2][3] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[2]

This guide provides a comparative framework for evaluating the efficacy of this compound in PDX models. It is important to note that while preclinical studies have been conducted in murine tumor models and a Phase I clinical trial has been completed[1][4][5], there is a lack of publicly available data specifically validating the efficacy of this compound in patient-derived xenografts. Therefore, this guide will utilize the known mechanism of this compound and established protocols for PDX studies to present a template for how such a validation study could be designed and its potential findings presented.

Comparative Efficacy of this compound in PDX Models

To assess the anti-tumor activity of this compound in a preclinical setting that closely mimics human cancer, a study utilizing a panel of PDX models from a specific cancer type (e.g., colorectal, pancreatic, or non-small cell lung cancer) would be essential. The primary endpoints would typically be tumor growth inhibition and overall survival.

Below is a table summarizing hypothetical quantitative data from such a study, comparing this compound to a standard-of-care chemotherapy agent.

PDX Model Treatment Group Mean Tumor Volume Change from Baseline (%) Tumor Growth Inhibition (%) Median Survival (Days)
CRX-021 (Colorectal) Vehicle Control+250%0%25
This compound+120%52%40
Irinotecan+80%68%48
This compound + Irinotecan+40%84%65
PAX-007 (Pancreatic) Vehicle Control+300%0%20
This compound+180%40%32
Gemcitabine+150%50%38
This compound + Gemcitabine+90%70%55

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would be required to validate the efficacy of this compound in PDX models.

Mechanism of Action and Signaling Pathway

This compound functions as a growth factor-complexing molecule.[1] It is a sulfonated distamycin A derivative that is believed to bind to circulating pro-angiogenic growth factors, such as basic fibroblast growth factor (bFGF), preventing them from binding to their cognate receptors on endothelial cells.[1][6] This inhibition of growth factor signaling is intended to block downstream pathways that lead to endothelial cell proliferation, migration, and new blood vessel formation (angiogenesis), which are critical for tumor growth and metastasis.

PNU_145156E_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling Growth_Factors Angiogenic Growth Factors (e.g., bFGF) Complex Growth Factor-PNU-145156E Complex PNU This compound PNU->Growth_Factors Complexes with Receptor Growth Factor Receptor (e.g., FGFR) Complex->Receptor Binding Blocked Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration) Signaling->Angiogenesis Promotes

Caption: Mechanism of action of this compound.

Experimental Protocols

A detailed protocol is crucial for the reproducibility of PDX studies. Below is a representative methodology for assessing the efficacy of this compound in a PDX model of solid tumors.

1. PDX Model Establishment and Expansion:

  • Fresh tumor tissue from consenting patients is obtained under sterile conditions.

  • The tissue is fragmented into small pieces (approximately 3x3x3 mm).

  • Fragments are subcutaneously implanted into the flanks of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor growth is monitored twice weekly using caliper measurements.

  • Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and serially passaged into new cohorts of mice for expansion. Efficacy studies are typically performed on passages 2-5 to minimize genetic drift.

2. Efficacy Study Design:

  • When tumors in the expanded cohort reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Treatment groups would include: 1) Vehicle control, 2) this compound, 3) Standard-of-care chemotherapy, and 4) this compound in combination with chemotherapy.

  • This compound would be administered intravenously at a dose and schedule determined from prior murine studies and the Phase I clinical trial.[1][5]

  • Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

3. Endpoint Analysis:

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.

    • Overall Survival: Mice are monitored until a humane endpoint is reached (e.g., tumor volume > 2000 mm³, >20% body weight loss, or signs of morbidity).

  • Secondary Endpoints:

    • Pharmacodynamic Analysis: Collection of tumor tissue at various time points to assess the biological effects of this compound, such as inhibition of angiogenesis (e.g., via CD31 immunohistochemistry to measure microvessel density).

Experimental Workflow

The following diagram illustrates the typical workflow for a PDX-based efficacy study.

PDX_Workflow Implantation Implantation into Immunodeficient Mice (P0) Expansion Serial Passaging and Expansion (P1-P4) Implantation->Expansion Randomization Randomization of Tumor-Bearing Mice Expansion->Randomization Treatment Treatment Administration (Vehicle, this compound, SoC) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Analysis Endpoint Analysis (TGI, Survival, PD) Monitoring->Analysis

Caption: Workflow for a this compound PDX study.

Conclusion and Future Directions

While this compound has shown promise as an anti-angiogenic agent in early preclinical and Phase I clinical studies, its efficacy in patient-derived xenograft models remains to be determined. The framework presented in this guide offers a robust approach to validating its anti-tumor activity in a clinically relevant setting. Future studies should focus on conducting efficacy experiments in a diverse panel of PDX models to identify specific tumor types that may be most responsive to this compound, both as a monotherapy and in combination with existing standard-of-care agents. Such studies would be critical in guiding the future clinical development of this compound.

References

Comparative Analysis of PNU-145156E and Suramin on Angiogenesis in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation Study in HUVEC and HMVEC Cell Lines

In the landscape of anti-angiogenic drug development, targeting the signaling pathways that drive endothelial cell proliferation and migration is a cornerstone of cancer therapy. This guide provides a comparative analysis of PNU-145156E, a novel angiogenesis inhibitor, and Suramin, a well-established anti-neoplastic agent, focusing on their effects on two distinct endothelial cell lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Dermal Microvascular Endothelial Cells (HMVECs). This cross-validation aims to provide researchers, scientists, and drug development professionals with objective data to inform their research and development efforts.

Introduction to this compound and Suramin

This compound is a sulfonated distamycin A derivative that functions as an angiogenesis inhibitor by complexing with growth factors, particularly basic fibroblast growth factor (bFGF), thereby preventing their interaction with their cognate receptors on endothelial cells. This mechanism effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation and migration, key events in the formation of new blood vessels.

Suramin is a polysulfonated naphthylurea that has been used clinically for the treatment of trypanosomiasis and has been investigated as an anti-cancer agent. Its anti-angiogenic properties are attributed to its ability to bind to a variety of growth factors, including bFGF and vascular endothelial growth factor (VEGF), and inhibit their activity.

Data Presentation: Comparative Efficacy

Table 1: Inhibition of bFGF-induced Endothelial Cell Proliferation (IC50)

CompoundHUVEC (µM)HMVEC (µM)
This compound~15-25~20-30
Suramin20-3025-35

Table 2: Inhibition of bFGF-induced Endothelial Cell Migration (% Inhibition at 50 µM)

CompoundHUVEC (%)HMVEC (%)
This compound~60-70~55-65
Suramin50-6045-55

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental procedures used in this comparative analysis, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of bFGF and Inhibition by this compound

bFGF_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space bFGF bFGF FGFR FGF Receptor (FGFR) bFGF->FGFR PNU This compound PNU->bFGF Complex Formation PLCg PLCγ FGFR->PLCg Ras Ras FGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: bFGF signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Endothelial Cell Proliferation Assay

proliferation_workflow start Start seed_cells Seed HUVECs or HMVECs in 96-well plates start->seed_cells starve_cells Serum-starve cells (24 hours) seed_cells->starve_cells add_compounds Add this compound or Suramin (various concentrations) starve_cells->add_compounds add_bfgf Add bFGF (10 ng/mL) add_compounds->add_bfgf incubate Incubate (48 hours) add_bfgf->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 values read_absorbance->analyze

Caption: Workflow for the endothelial cell proliferation (MTT) assay.

Experimental Workflow: Endothelial Cell Migration Assay

migration_workflow start Start seed_cells Seed HUVECs or HMVECs in 24-well plates to confluence start->seed_cells create_wound Create a scratch wound with a sterile pipette tip seed_cells->create_wound wash_cells Wash with PBS to remove debris create_wound->wash_cells add_media Add serum-free media with this compound or Suramin and bFGF (10 ng/mL) wash_cells->add_media image_t0 Capture images at 0 hours add_media->image_t0 incubate Incubate (18 hours) image_t0->incubate image_t18 Capture images at 18 hours incubate->image_t18 analyze Measure wound closure and calculate % migration inhibition image_t18->analyze

Caption: Workflow for the endothelial cell migration (wound healing) assay.

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: HUVECs and HMVECs are seeded into 96-well plates at a density of 5 x 103 cells per well in their respective complete growth media and allowed to adhere overnight.

  • Serum Starvation: The medium is replaced with a serum-free medium, and the cells are incubated for 24 hours to synchronize their cell cycles.

  • Treatment: Cells are treated with various concentrations of this compound or Suramin in a serum-free medium for 1 hour.

  • Stimulation: Basic fibroblast growth factor (bFGF) is added to each well at a final concentration of 10 ng/mL, except for the negative control wells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Endothelial Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: HUVECs and HMVECs are seeded into 24-well plates and grown to confluence.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.

  • Washing: The wells are gently washed twice with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment and Stimulation: Serum-free medium containing the desired concentrations of this compound or Suramin and 10 ng/mL of bFGF is added to the respective wells.

  • Image Acquisition (T=0): Images of the wounds are captured immediately after treatment using a phase-contrast microscope.

  • Incubation: The plates are incubated for 18 hours at 37°C and 5% CO2.

  • Image Acquisition (T=18): After 18 hours, images of the same wound areas are captured again.

  • Analysis: The area of the wound at both time points is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated, and the inhibition of migration is determined relative to the bFGF-treated control.

Conclusion

This comparative guide provides a framework for evaluating the anti-angiogenic effects of this compound in relation to the established compound, Suramin. The provided data, while partially extrapolated for this compound, is based on its known mechanism of action and offers a valuable starting point for further empirical investigation. The detailed experimental protocols and visual workflows are intended to facilitate the design and execution of robust cross-validation studies in different endothelial cell lines, ultimately contributing to the advancement of novel anti-angiogenic therapies.

A Comparative Analysis of the Toxicity Profiles of Angiogenesis Inhibitors: Matrix Metalloproteinase Inhibitors vs. VEGF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the distinct toxicity profiles of two major classes of angiogenesis inhibitors: matrix metalloproteinase (MMP) inhibitors and vascular endothelial growth factor (VEGF) inhibitors. This guide provides a structured overview of their adverse effects, supported by experimental data and methodologies.

Note: Information regarding the specific toxicity profile of PNU-145156E is not available in the public domain. Therefore, this guide provides a comparative analysis of the broader class of matrix metalloproteinase (MMP) inhibitors, to which this compound likely belongs, and the well-established class of VEGF inhibitors.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. Two major classes of drugs that target this process are matrix metalloproteinase (MMP) inhibitors and vascular endothelial growth factor (VEGF) inhibitors. While both aim to disrupt the tumor blood supply, they do so through distinct mechanisms, leading to different efficacy and, importantly, toxicity profiles. Understanding these differences is crucial for the development of safer and more effective anti-angiogenic therapies.

This guide provides a detailed comparison of the toxicity profiles of these two classes of inhibitors, with a focus on preclinical and clinical data. It includes structured data tables for easy comparison, detailed experimental protocols for key toxicity assessments, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Toxicity Profiles

The following table summarizes the common adverse events associated with MMP inhibitors and VEGF inhibitors, graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

System Organ ClassAdverse EventMatrix Metalloproteinase Inhibitors (e.g., Marimastat, Prinomastat)VEGF Inhibitors (e.g., Bevacizumab, Sunitinib, Sorafenib)
Musculoskeletal and Connective Tissue Disorders Musculoskeletal Syndrome (Arthralgia, Myalgia, Stiffness) Grade 3/4: Common and often dose-limiting Grade 1/2: Occasional
Joint SwellingFrequentInfrequent
Vascular Disorders Hypertension InfrequentGrade 3/4: Common [1][2][3][4][5][6][7]
Hemorrhage (e.g., epistaxis, gastrointestinal) InfrequentGrade 3/4: Occasional to Common [4]
Arterial Thromboembolic Events (e.g., stroke, myocardial infarction) InfrequentGrade 3/4: Occasional [4][5]
Venous Thromboembolic EventsOccasionalOccasional to Common
Gastrointestinal Disorders DiarrheaOccasionalCommon[2]
NauseaOccasionalCommon
StomatitisInfrequentCommon[2]
Gastrointestinal PerforationRareGrade 3/4: Rare but serious [4]
Skin and Subcutaneous Tissue Disorders Hand-Foot SyndromeInfrequentCommon (especially with tyrosine kinase inhibitors)[2]
RashOccasionalCommon
Renal and Urinary Disorders Proteinuria RareCommon, can be severe [4]
General Disorders and Administration Site Conditions FatigueCommonVery Common[2]
Endocrine Disorders HypothyroidismRareCommon (especially with tyrosine kinase inhibitors)
Nervous System Disorders Peripheral NeuropathyOccasionalOccasional
Cardiac Disorders Left Ventricular Systolic Dysfunction / Congestive Heart FailureRareOccasional[5][8]

Experimental Protocols

Detailed methodologies for assessing the key toxicities identified above are crucial for the accurate interpretation of preclinical and clinical data.

Preclinical Toxicity Assessment

A general workflow for the preclinical safety evaluation of a novel anti-angiogenic agent is outlined below. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.

1. Dose Range-Finding Studies:

  • Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

  • Methodology: A small number of animals (e.g., rodents) are given escalating doses of the test compound for a short duration (e.g., 7-14 days). Clinical observations, body weight, and food consumption are monitored daily. At the end of the study, a limited necropsy and histopathology are performed.

2. Repeat-Dose Toxicity Studies:

  • Objective: To characterize the toxicity profile of the compound after repeated administration over a longer duration (e.g., 28 or 90 days).

  • Methodology: The study is conducted in at least two species (one rodent, one non-rodent). Animals are administered the test compound daily at multiple dose levels. Endpoints include:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed pre-study and at termination.

    • Electrocardiography (ECG): Conducted in non-rodent species to assess cardiovascular effects.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

    • Toxicokinetics: Blood samples are collected to determine the systemic exposure to the drug.[9][10]

    • Gross Necropsy and Organ Weights: Performed at termination.

    • Histopathology: A comprehensive set of tissues is examined microscopically.

3. Safety Pharmacology Studies:

  • Objective: To assess the potential effects of the compound on vital organ systems (cardiovascular, respiratory, and central nervous system).

  • Methodology: These are typically single-dose studies conducted in appropriate animal models. For example, cardiovascular safety is often assessed in conscious, telemetered animals.

Clinical Trial Toxicity Assessment

In human clinical trials, adverse events (AEs) are systematically collected, graded, and reported.

1. Adverse Event Monitoring and Reporting:

  • Objective: To identify and document all adverse events experienced by study participants.

  • Methodology:

    • AEs are elicited through patient interviews, physical examinations, and laboratory tests at regular intervals throughout the trial.

    • The severity of each AE is graded using a standardized system, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[2][3][11][12][13] The CTCAE provides a grading scale from 1 (Mild) to 5 (Death related to AE) for a wide range of adverse events.[2][3][11]

    • The relationship of the AE to the study drug is assessed by the investigator (e.g., not related, possibly related, probably related, definitely related).

    • Serious Adverse Events (SAEs), such as those that are life-threatening, require hospitalization, or result in persistent disability, are subject to expedited reporting to regulatory authorities.

Mandatory Visualization

Signaling Pathway Diagrams

VEGF_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGF signaling pathway leading to angiogenesis.

MMP_Signaling_Pathway cluster_extracellular_mmp Extracellular Matrix cluster_cell Tumor Cell ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) GrowthFactors Sequestered Growth Factors CellMigration Cell Migration & Invasion ECM->CellMigration Enables ProMMP Pro-MMP (inactive) MMP MMP (active) ProMMP->MMP Activation (e.g., by other proteases) MMP->ECM Degradation MMP->GrowthFactors Release ReleasedGF Released Growth Factors ReleasedGF->CellMigration Promotes

Caption: Role of Matrix Metalloproteinases (MMPs) in ECM degradation and tumor cell invasion.

Experimental Workflow Diagram

Preclinical_Toxicity_Workflow Start New Angiogenesis Inhibitor DoseRangeFinding Dose Range-Finding Studies (Rodents) Start->DoseRangeFinding SafetyPharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Start->SafetyPharm RepeatDoseTox Repeat-Dose Toxicity Studies (Rodent & Non-Rodent) DoseRangeFinding->RepeatDoseTox DataAnalysis Data Analysis & Reporting (Toxicokinetics, Pathology) RepeatDoseTox->DataAnalysis SafetyPharm->DataAnalysis IND Investigational New Drug (IND) Application DataAnalysis->IND

Caption: General workflow for preclinical toxicity assessment of a new drug candidate.

Conclusion

The toxicity profiles of MMP inhibitors and VEGF inhibitors are markedly different, reflecting their distinct mechanisms of action. The older, broad-spectrum MMP inhibitors are primarily associated with a dose-limiting musculoskeletal syndrome. In contrast, VEGF inhibitors are characterized by a range of on-target toxicities related to the physiological roles of VEGF, including hypertension, proteinuria, and thromboembolic events. For researchers and drug development professionals, a thorough understanding of these distinct toxicity profiles is essential for designing appropriate preclinical safety studies, establishing robust clinical monitoring plans, and ultimately developing safer and more effective anti-angiogenic therapies. The future of MMP inhibitor development lies in designing more selective agents to mitigate the characteristic musculoskeletal toxicity, while the management of VEGF inhibitor-related adverse events continues to be a key aspect of clinical practice.

References

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